3-(Cyclobutylmethoxy)isonicotinic acid
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(cyclobutylmethoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-4-5-12-6-10(9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNVRMWCIOSARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Cyclobutylmethoxy)isonicotinic Acid: A Strategic Building Block in Modern Kinase Inhibitor Design
Executive Summary
In the landscape of modern medicinal chemistry, the architectural precision of small-molecule building blocks dictates the success of downstream drug candidates. 3-(Cyclobutylmethoxy)isonicotinic acid (CAS: 1539966-56-7) has emerged as a highly specialized, versatile intermediate[1]. By combining a hydrogen-bond-accepting pyridine core with a sterically demanding, lipophilic cyclobutylmethoxy moiety, this compound serves as a critical scaffold in the synthesis of highly selective kinase inhibitors, including those targeting TYK2, Raf, and SGK1[2][3][4].
This technical guide dissects the structural rationale, mechanistic utility, and synthetic workflows associated with 3-(cyclobutylmethoxy)isonicotinic acid, providing researchers with self-validating protocols to integrate this building block into advanced drug discovery pipelines.
Physicochemical Profiling & Structural Rationale
The utility of 3-(cyclobutylmethoxy)isonicotinic acid lies in its precise physicochemical properties, which are optimized for both synthetic tractability and biological target engagement[1][5].
Table 1: Key Physicochemical and Structural Properties
| Property | Value |
| CAS Number | 1539966-56-7 |
| PubChem CID | 81446414 |
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | 3-(cyclobutylmethoxy)pyridine-4-carboxylic acid |
| SMILES | C1CNCC(C1C(=O)O)OCC2CCC2 |
The Causality of Structural Design
-
The Cyclobutylmethoxy Moiety: Why utilize a cyclobutyl ring instead of a simpler methoxy or bulky tert-butyl group? The cyclobutane ring offers a unique conformational space. It provides superior lipophilicity and steric bulk compared to a methoxy group, effectively filling the hydrophobic sub-pockets adjacent to the ATP-binding site in kinase hinge regions[4]. Furthermore, the primary ether linkage (–CH2–O–) provides essential flexibility, allowing the cyclobutyl ring to adopt an optimal geometry without introducing the excessive rotational entropy seen in longer alkyl chains.
-
The Isonicotinic Acid Core: The pyridine nitrogen serves as a critical hydrogen bond acceptor, typically interacting with the backbone amide of the kinase hinge region. The carboxylic acid at the 4-position is primed for derivatization, most commonly via amide coupling with complex heteroarylamines to extend the molecule into the solvent-exposed region or the DFG-out pocket[2].
Mechanistic Rationale in Drug Design
The strategic placement of the cyclobutylmethoxy group at the 3-position (ortho to the carboxylic acid) is a deliberate design choice. This substitution pattern induces a steric clash with the resulting 4-carboxamide upon downstream functionalization. This clash forces the amide bond out of coplanarity with the pyridine ring.
Achieving this specific dihedral angle is often a prerequisite for high selectivity profiles in kinase inhibitors, as it dictates the three-dimensional trajectory of the extended molecular vector. This structural pre-organization has been successfully deployed in the synthesis of Raf kinase inhibitors and TYK2 inhibitors to prevent off-target binding[2][4].
Logical Workflow of Kinase Inhibitor Design using 3-Alkoxyisonicotinic Acids.
Synthetic Methodologies: A Self-Validating Protocol
To ensure high purity and reproducibility, the synthesis of 3-(cyclobutylmethoxy)isonicotinic acid is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) of 3-fluoroisonicotinic acid.
Table 2: Optimization of the SNAr Etherification Step
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| K2CO3 | DMF | 100 | 24 | 35 | Incomplete conversion; base too weak for alkoxide generation. |
| Cs2CO3 | DMF | 100 | 24 | 52 | Moderate conversion; improved solubility over K2CO3. |
| NaH | THF | 65 (Reflux) | 16 | 48 | Poor solubility of the intermediate carboxylate salt. |
| NaH | DMF | 80 | 12 | 88 | Optimal alkoxide generation & transition state stabilization. |
Protocol 1: Synthesis of 3-(Cyclobutylmethoxy)isonicotinic acid
Rationale: 3-fluoroisonicotinic acid is chosen over 3-chloro or 3-bromo derivatives because the highly electronegative fluorine atom strongly activates the adjacent carbon for nucleophilic attack, making the SNAr pathway kinetically favorable.
Step 1: Alkoxide Generation
-
Charge a flame-dried, nitrogen-purged reaction vessel with cyclobutylmethanol (1.2 equivalents) and anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equivalents) in portions.
-
Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the alcohol to form the highly nucleophilic cyclobutylmethoxide. The 2.5 equivalents are required because the first equivalent deprotonates the carboxylic acid of the starting material.
-
-
Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.
Step 2: Nucleophilic Aromatic Substitution (SNAr) 5. Add 3-fluoroisonicotinic acid (1.0 equivalent) portion-wise to the alkoxide solution. 6. Heat the reaction mixture to 80 °C for 12 hours.
-
Causality: Elevated temperature is required to overcome the activation energy barrier of the SNAr reaction on the electron-deficient pyridine ring.
-
Self-Validation Checkpoint: Monitor reaction completion via LC-MS. The disappearance of the starting material mass (m/z 142 [M+H]+) and the appearance of the product mass (m/z 208 [M+H]+) confirm quantitative conversion. Do not proceed to workup until the starting material peak is <2% by UV integration.
Step 3: Workup and Isolation 8. Cool the mixture to room temperature and quench carefully with dropwise addition of water. 9. Adjust the pH to 3-4 using 1M HCl.
-
Causality: Acidification protonates the carboxylate, rendering the product electronically neutral and precipitating it from the aqueous DMF solution.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to afford the crude product. Purify via recrystallization from ethanol/water.
Downstream Functionalization: Amide Coupling Protocol
The primary application of 3-(cyclobutylmethoxy)isonicotinic acid is its coupling to complex amines.
Protocol 2: HATU-Mediated Amide Coupling
Rationale: The steric bulk of the ortho-cyclobutylmethoxy group severely hinders the electrophilicity of the activated carbonyl. Standard coupling reagents (e.g., EDC/HOBt) often result in poor yields. HATU is employed because it generates a highly reactive 7-aza-OBt ester intermediate, accelerating the acylation of sterically hindered amines[6].
-
Dissolve 3-(cyclobutylmethoxy)isonicotinic acid (1.0 eq) and the target heteroarylamine (1.1 eq) in anhydrous DMF (0.2 M concentration).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Causality: DIPEA acts as a non-nucleophilic proton scavenger to maintain the basic environment necessary for amine nucleophilicity without competing for the activated ester.
-
-
Add HATU (1.2 eq) in one portion and stir at room temperature for 16 hours.
-
Self-Validation Checkpoint: Perform TLC (5% MeOH in DCM). A new, UV-active spot with a higher Rf than the highly polar starting acid indicates successful coupling. Confirm the target mass via LC-MS before quenching.
-
Quench with saturated aqueous NaHCO3, extract with ethyl acetate (3x), dry the combined organic layers over Na2SO4, concentrate, and purify via flash chromatography.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 81446414, 3-(Cyclobutylmethoxy)pyridine-4-carboxylic acid." PubChem.[Link]
- Takeda Pharmaceutical Company Limited. "TYK2 Inhibitors and Uses Thereof.
- Array BioPharma Inc. "Pyrazole [3, 4-b] pyridine raf inhibitors.
Sources
- 1. 3-(Cyclobutylmethoxy)isonicotinic acid [synhet.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2024173323A1 - Amino-substituted pyrrolotriazine derivatives as inhibitors of sgk1 - Google Patents [patents.google.com]
- 4. WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors - Google Patents [patents.google.com]
- 5. calpaclab.com [calpaclab.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Comprehensive Physicochemical Profiling and Synthetic Applications of 3-(Cyclobutylmethoxy)isonicotinic Acid
Executive Summary
In modern drug discovery and medicinal chemistry, functionalized pyridine building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 3-(Cyclobutylmethoxy)isonicotinic acid (CAS 1539966-56-7) is a highly specialized intermediate that combines the amphoteric, hydrogen-bonding capabilities of an isonicotinic acid core with the metabolic stability and lipophilicity of a cyclobutylmethoxy appendage[1].
This technical whitepaper provides an in-depth analysis of the physicochemical properties of this molecule, explores the mechanistic causality behind its chemical reactivity, and establishes self-validating experimental workflows for its application in complex organic synthesis.
Structural Rationale & Physicochemical Properties
The structural architecture of 3-(Cyclobutylmethoxy)isonicotinic acid is defined by two primary domains:
-
The Isonicotinic Acid Core: The base pyridine-4-carboxylic acid scaffold exhibits an amphoteric nature. Unsubstituted isonicotinic acid possesses a pyridine nitrogen pKa of 1.77 and a carboxylic acid pKa of 4.96 ()[2].
-
The 3-Cyclobutylmethoxy Substituent: The addition of this bulky, lipophilic ether at the ortho-position relative to the carboxylic acid introduces significant steric hindrance. It also modulates the electronic distribution via electron-donating resonance, slightly raising the basicity of the pyridine nitrogen while increasing the overall lipophilicity (logP) of the molecule[1].
Quantitative Physicochemical Profile
The following table summarizes the key empirical and predicted physicochemical data for this building block:
| Property | Value | Mechanistic Implication |
| Chemical Name | 3-(Cyclobutylmethoxy)isonicotinic acid | Standard IUPAC nomenclature. |
| CAS Number | 1539966-56-7 | Unique registry identifier[1]. |
| Molecular Formula | C₁₁H₁₃NO₃ | Dictates exact mass for LC-MS tracking. |
| Molecular Weight | 207.23 g/mol | Favorable for Lipinski's Rule of 5 compliance. |
| Predicted pKa (Acidic) | ~4.8 | Exists as a carboxylate anion at physiological pH. |
| Predicted pKa (Basic) | ~1.8 | Pyridine nitrogen remains unprotonated in blood plasma. |
| Predicted logP | 2.4 - 2.8 | Enhances membrane permeability vs. parent acid. |
| Topological Polar Surface Area | 59.4 Ų | Optimal for both oral bioavailability and BBB penetration. |
Chemical Reactivity & Mechanistic Causality
The most critical synthetic challenge when utilizing 3-(Cyclobutylmethoxy)isonicotinic acid is the ortho-substituent effect . The cyclobutylmethoxy group at the C3 position creates a substantial steric shield around the C4 carboxylic acid. This steric bulk restricts the rotational freedom of the carboxylate group and physically impedes the approach of bulky nucleophiles or standard carbodiimide coupling reagents (e.g., EDC/HOBt).
To overcome this, synthetic workflows must utilize uronium-based coupling reagents with superior leaving groups. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice. As established by Carpino et al., HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester, where the neighboring pyridine nitrogen of the HOAt leaving group provides an anchimeric assistance effect, drastically accelerating the coupling rate even in sterically congested environments ()[3].
Experimental Protocols
Workflow 1: Self-Validating HATU-Mediated Amide Coupling
This protocol is designed as a self-validating system to ensure the efficient conversion of the sterically hindered 3-(Cyclobutylmethoxy)isonicotinic acid into complex amides.
Step 1: Solvation
-
Action: Dissolve 1.0 equivalent of 3-(Cyclobutylmethoxy)isonicotinic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Causality: DMF is selected for its high dielectric constant, which effectively solvates the zwitterionic starting material, preventing aggregation and ensuring homogeneous reaction kinetics.
Step 2: Deprotonation
-
Action: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It fully deprotonates the carboxylic acid to form the reactive carboxylate anion without acting as a competing nucleophile in the subsequent activation step.
Step 3: Activation
-
Action: Add 1.1 equivalents of HATU and stir for 15 minutes at room temperature.
-
Causality: HATU rapidly converts the sterically hindered carboxylate into the highly reactive HOAt active ester, overcoming the steric barrier imposed by the cyclobutylmethoxy group[3].
Step 4: Nucleophilic Addition & Self-Validation
-
Action: Add 1.2 equivalents of the target primary or secondary amine and stir for 2 hours.
-
Self-Validation (QC Check): At t=30 min and t=120 min, withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The protocol is internally validated when the UV trace shows the complete disappearance of the HOAt-ester intermediate mass ( M+1=326.1 ) and the emergence of the target amide mass.
Workflow and mechanism for the HATU-mediated amide coupling of hindered isonicotinic acids.
Workflow 2: Physicochemical Characterization
To verify the structural integrity and physicochemical properties of the synthesized derivatives, the following analytical workflow is employed:
-
LC-MS Profiling: Confirms >95% purity and verifies the exact mass using Electrospray Ionization (ESI+).
-
Potentiometric Titration: Empirically determines the exact pKa shifts caused by the amide bond formation, utilizing a glass electrode system in a co-solvent mixture (e.g., Methanol/Water) extrapolated to zero organic solvent.
-
Shake-Flask Method: Validates the predicted logP by partitioning the compound between 1-octanol and pH 7.4 phosphate buffer, followed by UV-Vis quantification of the aqueous and organic layers.
Self-validating physicochemical characterization workflow for pyridine derivatives.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5922, Isonicotinic Acid. PubChem. Retrieved March 13, 2026, from[Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.[Link]
Sources
Solvation Dynamics and Assay Protocols for 3-(Cyclobutylmethoxy)isonicotinic Acid in DMSO
Executive Summary
3-(Cyclobutylmethoxy)isonicotinic acid (CAS: 1539966-56-7) is a highly versatile pyridine-based building block frequently utilized in medicinal chemistry and fragment-based drug discovery (FBDD)[1]. With a molecular weight of 207.23 g/mol , it adheres strictly to the "Rule of Three" parameters for fragment libraries[2]. However, its utility in high-throughput screening (HTS) is entirely contingent on its solubility profile in dimethyl sulfoxide (DMSO)[3]. This technical guide details the physicochemical mechanics of its solvation, outlines self-validating protocols for kinetic and thermodynamic solubility assessment, and provides actionable guidelines for mitigating precipitation during aqueous dilution.
Physicochemical Profiling & Solvation Mechanics
From an application science perspective, solubility is not a static value but a dynamic equilibrium dictated by molecular structure. 3-(Cyclobutylmethoxy)isonicotinic acid possesses three critical moieties that dictate its behavior in DMSO:
-
Carboxylic Acid (-COOH) : Acts as a strong hydrogen bond donor. DMSO, a highly polar aprotic solvent, features a highly polarized S=O bond. The oxygen atom serves as a potent hydrogen bond acceptor, rapidly disrupting the compound's crystalline lattice by forming strong intermolecular H-bonds with the carboxylic acid[3].
-
Pyridine Ring : The nitrogen atom in the isonicotinic core provides dipole-dipole interaction capabilities, further stabilizing the solvated monomer[2].
-
Cyclobutylmethoxy Group : This hydrophobic, aliphatic ether tail introduces lipophilicity. While DMSO is amphiphilic and can solvate this moiety, the cyclobutyl group is the primary driver of "crashing out" (precipitation) when the DMSO stock is subsequently diluted into aqueous biological buffers[3].
Causality Check: Why strictly anhydrous DMSO? Water is a highly aggressive competitor for hydrogen bonding. Even trace water absorption in the DMSO stock will preferentially hydrate the DMSO molecules. This displaces the 3-(Cyclobutylmethoxy)isonicotinic acid, forcing the lipophilic cyclobutyl moiety out of solution and causing premature precipitation before the assay even begins[3].
Fig 1: Solvation mechanics of 3-(Cyclobutylmethoxy)isonicotinic acid in DMSO.
Kinetic vs. Thermodynamic Solubility Framework
In drug discovery, we must distinguish between kinetic and thermodynamic states to avoid false negatives in bioassays[4].
-
Kinetic Solubility : The concentration at which a supersaturated solution (originating from a DMSO stock) precipitates when diluted into an aqueous buffer[4]. This is crucial for HTS, where compounds are dosed directly from DMSO into assay plates[5].
-
Thermodynamic Solubility : The true equilibrium concentration achieved when the solid crystalline compound is incubated directly in a solvent without the aid of DMSO[6].
Fig 2: Self-validating workflows for kinetic and thermodynamic solubility.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must be engineered as a self-validating system. The following workflows incorporate internal checks to differentiate true insolubility from experimental artifacts (e.g., filter adsorption)[4].
Protocol A: Preparation of 100 mM Master Stock
-
Mass Calculation : Weigh exactly 20.72 mg of 3-(Cyclobutylmethoxy)isonicotinic acid into a sterile, low-bind microcentrifuge tube[7].
-
Solvent Addition : Add 1.0 mL of anhydrous, cell-culture grade DMSO (or DMSO-d6 for NMR applications)[3].
-
Dissolution : Vortex vigorously for 2 minutes. If the solution is not optically clear, sonicate in a water bath at 25°C for 5 minutes.
-
Validation : Analyze a 1 µL aliquot via LC-MS to confirm structural integrity and rule out degradation during sonication[1]. Store aliquots at -20°C in tightly sealed tubes purged with argon to prevent hygroscopic water uptake[3].
Protocol B: Kinetic Solubility Assessment (HPLC-UV Validated)
-
Dilution : Spike 10 µL of the 100 mM DMSO stock into 990 µL of pH 7.4 Phosphate Buffered Saline (PBS) to achieve a theoretical concentration of 1 mM (1% DMSO final)[2].
-
Incubation : Incubate at 37°C for 2 hours with orbital shaking (300 rpm) to simulate physiological assay conditions[6].
-
Separation : Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate[4].
-
Filtration : Pass the supernatant through a 0.22 µm PTFE syringe filter.
-
Self-Validation Step: Run a known highly soluble control (e.g., Atenolol) through the same filter to calculate non-specific membrane adsorption. If Atenolol recovery is <95%, switch to a low-binding hydrophilic filter[8].
-
-
Quantification : Analyze the filtrate via HPLC-UV (λ = 254 nm for the pyridine chromophore) against a standard curve generated in pure DMSO[8].
Quantitative Data Presentation
The table below summarizes the expected solubility parameters for 3-(Cyclobutylmethoxy)isonicotinic acid based on its physicochemical profile and standard FBDD metrics[9].
| Parameter | Medium | Expected Threshold | Analytical Method | Clinical/Assay Relevance |
| Master Stock | Anhydrous DMSO | ≥ 100 mM | Visual / NMR | HTS Library Storage |
| Kinetic Sol. | PBS (pH 7.4, 1% DMSO) | 100 - 500 µM | HPLC-UV | In vitro Bioassays |
| Thermo Sol. | SGF (pH 1.2) | Low (< 50 µM) | LC-MS/MS | Gastric Absorption |
| Thermo Sol. | SIF (pH 6.8) | Moderate (1 - 5 mM) | LC-MS/MS | Intestinal Absorption |
Note: At pH 7.4, the carboxylic acid (pKa ~4.5-5.0) is fully ionized, significantly enhancing aqueous solubility compared to the neutral species present in acidic gastric fluid[4].
Downstream Application Workflows
When deploying 3-(Cyclobutylmethoxy)isonicotinic acid in biological screens, the transition from the DMSO stock to the aqueous assay environment is the highest risk point for failure.
-
The "Crashing Out" Phenomenon : Rapid addition of aqueous buffer to the DMSO stock creates localized zones of low DMSO concentration, forcing the lipophilic cyclobutylmethoxy group out of solution[3].
-
Mitigation Strategy : Always add the DMSO stock to the aqueous buffer with rapid vortexing, never the reverse. Maintain the final DMSO concentration ≤ 1% to prevent solvent-induced cytotoxicity in cell-based assays[6].
References
-
Raytor : Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
American Pharmaceutical Review : Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
BioDuro : ADME Solubility Assay - Kinetic and Thermodynamic Workflows. Retrieved from [Link]
-
National Institutes of Health (PMC) : DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
Sources
- 1. 3-(Cyclobutylmethoxy)isonicotinic acid [synhet.com]
- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. raytor.com [raytor.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. 1539966-56-7 | Sigma-Aldrich [sigmaaldrich.com]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. lifechemicals.com [lifechemicals.com]
A Framework for Assessing the Solution Stability of 3-(Cyclobutylmethoxy)isonicotinic acid
An In-Depth Technical Guide
Disclaimer: 3-(Cyclobutylmethoxy)isonicotinic acid is a novel compound with limited publicly available data. This guide, therefore, presents a comprehensive and scientifically rigorous framework for assessing its stability in solution, based on established principles, regulatory guidelines, and the predicted chemical liabilities of its structure. The protocols and rationales described herein are intended as an expert-guided template for the investigation of this or structurally similar novel chemical entities.
Introduction: The Imperative of Stability Analysis in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, one of the most critical being the assessment of its chemical stability. Stability is not merely a measure of shelf-life but a fundamental characteristic that impacts a drug's safety, efficacy, and quality.[1][2][3] For a novel molecule like 3-(Cyclobutylmethoxy)isonicotinic acid, a thorough understanding of its behavior under various environmental conditions is paramount. This guide provides the strategic and tactical framework for conducting a comprehensive solution stability analysis. We will delve into the predictive assessment of degradation pathways, the design of forced degradation studies, the development of a robust stability-indicating analytical method, and the setup of formal stability programs in accordance with international regulatory standards.[1][4]
Part 1: Structural Assessment and Predicted Degradation Pathways
The chemical structure of 3-(Cyclobutylmethoxy)isonicotinic acid—an isonicotinic acid core with a cyclobutylmethoxy substituent—provides critical clues to its potential instabilities.
-
Isonicotinic Acid Moiety: The pyridine ring is generally stable but can be susceptible to oxidative degradation, potentially leading to N-oxide formation or ring hydroxylation.[5][6] The carboxylic acid group provides a site for potential esterification or decarboxylation under certain stress conditions.
-
Ether Linkage (-O-CH₂-): Ether linkages can be susceptible to oxidative cleavage. More significantly, they can undergo hydrolysis, particularly under strong acidic conditions, which would cleave the cyclobutylmethoxy group from the pyridine ring.[7][8][9]
-
Cyclobutyl Group: While generally stable, strained aliphatic rings can be susceptible to oxidation under aggressive conditions.
Based on this analysis, the primary degradation pathways to investigate are hydrolysis , oxidation , and photolysis .
Part 2: The Core Investigation: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of a stability program.[10][11][12] Its purpose is to intentionally degrade the molecule to identify likely degradation products, elucidate degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method.[13][14] The industry-accepted target for degradation is typically between 5-20%; enough to generate and detect primary degradants without destroying the molecule entirely.[11]
Experimental Protocol: Forced Degradation of 3-(Cyclobutylmethoxy)isonicotinic acid
This protocol outlines the conditions for subjecting the molecule to hydrolytic, oxidative, and photolytic stress. A stock solution of the compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile:water 50:50) for these studies.
1. Hydrolytic Degradation:
-
Rationale: To evaluate the susceptibility of the molecule to pH-dependent hydrolysis, particularly targeting the ether linkage.[14][15][16]
-
Procedure:
- Acid Hydrolysis: Mix the stock solution with 0.1 M Hydrochloric Acid (HCl).
- Base Hydrolysis: Mix the stock solution with 0.1 M Sodium Hydroxide (NaOH).
- Neutral Hydrolysis: Mix the stock solution with purified water.
- Incubate all three solutions at 60°C.[17]
- Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
- Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the reaction before analysis.[17]
2. Oxidative Degradation:
-
Rationale: To assess the molecule's vulnerability to oxidation, targeting the pyridine ring and ether linkage.
-
Procedure:
- Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂).
- Keep the solution at room temperature and protect it from light.
- Withdraw aliquots at the same time points as the hydrolysis study.
- Quench the reaction if necessary (e.g., by dilution or addition of a reducing agent like sodium bisulfite) prior to injection into the analytical system.
3. Photolytic Degradation:
-
Rationale: To determine if the molecule is light-sensitive, as required by ICH Q1B guidelines.[13][18]
-
Procedure:
- Expose the stock solution in a photochemically transparent container (e.g., quartz cuvette) to a light source that provides both UV and visible light.
- The standard condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[17]
- Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.
- Analyze the samples at the end of the exposure period.
| Stress Condition | Agent | Typical Conditions | Potential Degradation Site |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Ether Linkage |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Ether Linkage |
| Oxidation | 3% H₂O₂ | Room Temperature | Pyridine Ring, Ether Linkage |
| Photolysis | UV/Vis Light | ICH Q1B Standard | Pyridine Ring |
| Thermal | Heat | 60°C (Dry & Solution) | General Decomposition |
A summary of forced degradation conditions.
Part 3: The Enabling Tool: Stability-Indicating Analytical Method (SIAM)
A robust SIAM is non-negotiable. Its purpose is to quantify the decrease in the concentration of the active pharmaceutical ingredient (API) while simultaneously detecting and separating all significant degradation products.[19][20] High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection is the most common and effective technique.[21][22]
Workflow for SIAM Development
Caption: Workflow for SIAM Development and Validation.
Protocol: HPLC Method Development
-
Column & Mobile Phase Selection: Start with a standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[20] Use a mobile phase consisting of an aqueous buffer (e.g., 0.01M ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[22]
-
Gradient Elution: Develop a gradient elution method to ensure separation of both polar and non-polar impurities.[21]
-
Analysis of Stressed Samples: Inject the samples from the forced degradation studies. The goal is to achieve baseline separation between the parent peak of 3-(Cyclobutylmethoxy)isonicotinic acid and all degradation product peaks.
-
Optimization: Adjust the gradient slope, flow rate, column temperature, and mobile phase pH to improve resolution.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity, ensuring that the parent peak is not co-eluting with any degradants.[13]
-
Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[20][23]
Part 4: Regulatory Compliance: Formal Stability Studies
Once a stability-indicating method is in place, formal stability studies can be initiated. These studies provide the data to establish a re-test period for the drug substance and a shelf-life for the drug product.[1][3] The studies must be conducted on at least three primary batches manufactured at a minimum of pilot scale.[3]
ICH Q1A Storage Conditions
The choice of long-term storage conditions is based on the climatic zone where the product will be marketed.[16]
| Study Type | Storage Condition | Minimum Duration | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months (for submission) | To establish the re-test period/shelf-life under recommended storage conditions.[1][14] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | Required if significant change occurs during accelerated studies.[14][24] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | To predict the long-term stability profile and assess the impact of short-term excursions.[14][25] |
Standard storage conditions for formal stability studies as per ICH Q1A(R2).[14]
Testing Frequency
-
Long-Term: Testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][14][26]
-
Accelerated: A minimum of three time points, including initial (t=0) and final (e.g., t=6 months), is recommended (e.g., 0, 3, and 6 months).[14][16]
Caption: Overall Stability Assessment Workflow.
Conclusion
The stability assessment of a novel compound such as 3-(Cyclobutylmethoxy)isonicotinic acid is a systematic, multi-faceted process grounded in regulatory guidelines and sound scientific principles. By beginning with a predictive analysis of the molecular structure, executing a thorough forced degradation study, and developing a specific and robust stability-indicating method, a solid foundation is built. This foundation enables the successful execution of formal stability programs, ultimately ensuring that the quality, safety, and efficacy of the potential new medicine are maintained throughout its lifecycle. This structured approach not only satisfies regulatory requirements but also provides invaluable insights into the molecule's intrinsic properties, guiding formulation development and defining appropriate storage and handling procedures.
References
A consolidated list of all sources cited within this guide.
- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.
- FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration.
- A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024). BioBoston Consulting.
- Q1A(R2) Guideline. (2010). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- A practical guide to forced degradation and stability studies for drug substances. Sharp Services.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp Services.
- Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid... PubMed.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioProcess International.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2025). LCGC International.
- Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024). National Center for Biotechnology Information.
- Isonicotinic acid | 55-22-1. ChemicalBook.
- Isoniazid Degradation Pathway. (2006). EAWAG BBD/PPS.
- Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. (1979). Indian Academy of Sciences.
- Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases. National Center for Biotechnology Information.
- Development and Validation of Stability-Indicating Assay Method by UPLC for a Fixed Dose Combination of Atorvastatin and Ezetimibe. SciSpace.
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization.
- Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).
- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). MDPI.
- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011). Medicinal Chemistry Research.
- ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). (1997). Association of Southeast Asian Nations.
- Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. National Center for Biotechnology Information.
- Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.
- Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025). RJPN.
- Draft regional guidelines on stability testing of active substances and pharmaceutical products. World Health Organization (WHO).
- Isonicotinic acid 55-22-1 wiki. Guidechem.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. National Pharmaceutical Regulatory Agency, Malaysia.
- Isonicotinic acid. Wikipedia.
- Stability Studies-Regulations, Patient Safety & Quality. (2024). Coriolis Pharma.
- Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. National Center for Biotechnology Information.
- Hydrolysis | Chemistry | Research Starters. EBSCO.
- Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. (2002). DOI.
- Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Sopan Pharmaceuticals.
- Chemical Analysis-Hydrolysis, Oxidation, Photolysis. (2021). YouTube.
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The Isonicotinic Acid Scaffold: A Technical Guide to Biological Activity and Rational Drug Design
Executive Summary
The pyridine-4-carboxylic acid (isonicotinic acid) scaffold is a privileged structure in medicinal chemistry. Historically anchored by the discovery of isoniazid—a cornerstone in the fight against Mycobacterium tuberculosis—this scaffold has evolved into a versatile pharmacophore. Modern derivatization strategies, including the synthesis of hydrazide-hydrazones and Schiff bases, have unlocked a broad spectrum of biological activities ranging from potent antimicrobial efficacy to targeted anticancer proliferation inhibition. This whitepaper synthesizes the mechanistic pathways, quantitative structure-activity relationship (QSAR) principles, and validated experimental protocols necessary for optimizing isonicotinic acid derivatives in modern drug discovery.
Structural Rationale: The Privileged Pyridine Core
The pharmacological utility of isonicotinic acid derivatives stems from the intrinsic physicochemical properties of the pyridine ring. The basic nitrogen atom within the heterocycle serves a dual purpose: it improves aqueous solubility through protonation at physiological pH, and it acts as a critical hydrogen-bond acceptor when interacting with target enzyme active sites.
Furthermore, the carboxylic acid moiety at the para position provides a highly reactive anchor for chemical derivatization. By converting the acid into hydrazides or hydrazones, medicinal chemists can precisely tune the molecule's lipophilicity. QSAR studies have conclusively shown that modulating this lipophilicity is essential for penetrating lipid-rich biological barriers, such as the mycolic acid envelope of mycobacteria [1].
Antimicrobial Efficacy: Overcoming Mycobacterial Defenses
Mechanism of Action
The most well-characterized biological activity of the isonicotinic acid scaffold is its antitubercular mechanism. Isoniazid (INH) operates as a prodrug. Upon entering the mycobacterial cell, it requires oxidative activation by the bacterial catalase-peroxidase enzyme, KatG. The activated radical species then forms a covalent adduct with NAD+. This INH-NAD adduct is a potent inhibitor of InhA (enoyl-ACP reductase), an essential enzyme in the type II fatty acid synthase (FAS-II) pathway, ultimately halting the synthesis of the mycobacterial cell wall [2].
Fig 1. Mechanistic pathway of Isoniazid activation and mycobacterial inhibition.
Quantitative Antimicrobial Data
Recent synthetic efforts have focused on overcoming INH resistance by appending lipophilic and electron-withdrawing groups to the scaffold.
Table 1: Antimicrobial Activity (MIC) of Select Isonicotinic Acid Derivatives
| Compound | Target Strain | Mechanism / Target | MIC (µM) |
| Isoniazid (Reference) | M. tuberculosis H37Rv (Sensitive) | Mycolic Acid Synthesis | 0.91 |
| Compound 6 (X = 4'-OCH3) | M. tuberculosis DM97 (Resistant) | Mycolic Acid Synthesis | 12.41 |
| Compound 7 (X = 4'-CH3) | M. tuberculosis DM97 (Resistant) | Mycolic Acid Synthesis | 13.06 |
Data synthesized from in vitro evaluations of isonicotinic acid analogs against resistant strains [3].
Experimental Protocol: Resazurin Microtiter Assay (REMA) for MIC
Objective: To objectively quantify the Minimum Inhibitory Concentration (MIC) of synthesized isonicotinic acid derivatives against mycobacterial strains.
Self-Validating System: The microtiter plate architecture must include three critical controls: a Sterility Control (media only), a Growth Control (untreated bacteria), and a Reference Control (Isoniazid-treated bacteria). If the Sterility Control turns pink or the Growth Control remains blue, the assay is fundamentally compromised and must be aborted.
Causality of Experimental Choices: Visual turbidity (OD600) is an unreliable metric for mycobacteria due to their inherent tendency to aggregate and form cords, creating erratic optical scattering. Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) is utilized to bypass physical scattering. Viable, metabolically active cells irreversibly reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin via NADH dehydrogenase. This provides a direct, objective biochemical readout of viability.
Step-by-Step Methodology:
-
Preparation: Prepare a 96-well microtiter plate. Dispense 100 µL of Middlebrook 7H9 broth into all wells.
-
Serial Dilution: Add 100 µL of the isonicotinic acid derivative (dissolved in DMSO) to the first column. Perform a two-fold serial dilution across the plate. Ensure the final DMSO concentration does not exceed 1% to prevent solvent toxicity.
-
Inoculation: Add 100 µL of the standardized mycobacterial suspension (adjusted to 1×105 CFU/mL) to all test and growth control wells.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Indicator Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours.
-
Readout: Visually inspect the plate or read fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest concentration of the derivative that prevents the color change from blue to pink.
Antiproliferative & Anticancer Capabilities
Mechanism of Action
Beyond antimicrobial applications, isonicotinic acid derivatives have emerged as potent antiproliferative agents. A primary target is Dihydroorotate Dehydrogenase (DHODH) , a central enzyme in the de novo pyrimidine biosynthesis pathway. Rapidly dividing cancer cells rely heavily on this pathway to generate the nucleotides required for DNA replication. By binding to the ubiquinone channel of DHODH, specific isonicotinic acid Schiff bases starve the cancer cells of pyrimidines, triggering cell cycle arrest and apoptosis [4].
Quantitative Anticancer Data
The nature of the substituent groups drastically affects target affinity. Derivatives with optimal electron-withdrawing profiles demonstrate significant cytotoxicity.
Table 2: Anticancer Activity (IC50) of Isonicotinic Acid Derivatives
| Compound | Cell Line | Target Enzyme | IC50 (µM) |
| BEHI | A549 (Human Lung Cancer) | DHODH | 20.5 |
| BEHI | 4T1 (Mouse Breast Cancer) | DHODH | 18.5 |
| 3-BEHEI | A549 (Human Lung Cancer) | DHODH | ~50.0 |
| 3-BEHMI | A549 (Human Lung Cancer) | DHODH | ~110.0 |
Data derived from in vitro MTT assays evaluating DHODH inhibitors [4].
Experimental Protocol: High-Throughput MTT Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of isonicotinic acid derivatives against human cancer cell lines.
Self-Validating System: The assay requires Blank Wells (media + MTT + solvent) to establish background absorbance, and Vehicle Controls (cells + 0.1% DMSO) to establish the 100% viability baseline. The calculated IC50 is only valid if the generated dose-response curve achieves a lower asymptote near 0% viability at high compound concentrations, proving total cell death rather than mere cytostasis.
Causality of Experimental Choices: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. We specifically mandate the use of Dimethyl Sulfoxide (DMSO) rather than acidified isopropanol for the final solubilization step. DMSO provides superior, rapid dissolution kinetics for the dense, intracellular purple formazan crystals. This eliminates optical scattering artifacts at the 570 nm read wavelength, ensuring a strictly linear dynamic range.
Step-by-Step Methodology:
-
Seeding: Seed A549 cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for adherence.
-
Treatment: Aspirate the media and replace it with 100 µL of fresh media containing varying concentrations of the isonicotinic acid derivative (0.1 µM to 200 µM). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.
-
Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the wells. Add 150 µL of pure DMSO to each well.
-
Agitation: Place the plate on an orbital shaker for 10 minutes protected from light to ensure complete crystal dissolution.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Rational Design & QSAR Optimization
The future of the isonicotinic acid scaffold relies on iterative Rational Drug Design. By employing 3D-QSAR and molecular docking, researchers can predict the biological activity of theoretical derivatives before synthesis. For example, hydrazide-hydrazones synthesized via the condensation of isonicotinic acid hydrazide with aromatic aldehydes have shown improved lipophilicity, directly correlating with enhanced broad-spectrum antimicrobial activity against both Gram-positive/negative bacteria and Candida spp.[5].
Fig 2. Iterative QSAR and molecular docking workflow for derivative optimization.
Conclusion
The isonicotinic acid scaffold remains a highly fertile ground for drug discovery. By understanding the causal relationships between chemical structure (e.g., pyridine nitrogen basicity, side-chain lipophilicity) and biological targets (e.g., KatG, DHODH), researchers can systematically engineer derivatives with high potency and selectivity. Rigorous, self-validating in vitro methodologies ensure that these optimized leads translate reliably into preclinical development.
References
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Seydel, J. K., et al. "Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type". Journal of Medicinal Chemistry / PubMed. URL: [Link]
-
Ohlan, R., et al. "Antibacterial Activities of Isonicotinic acid derivatives". ResearchGate. URL:[Link]
-
Vyas, V. K., et al. "2D and 3D QSAR study on amino nicotinic acid and isonicotinic acid derivatives as potential inhibitors of dihydroorotate dehydrogenase (DHODH)". Medicinal Chemistry Research / Springer. URL:[Link]
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Popiołek, Ł., et al. "New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening". Chemical Biology & Drug Design / PubMed. URL:[Link]
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- 5. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclobutylmethoxy Group: A Strategic Asset in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence the efficacy, selectivity, and pharmacokinetic profile of a drug candidate. Among these, the cyclobutylmethoxy group has emerged as a valuable moiety, offering a unique combination of steric bulk, conformational rigidity, and metabolic stability. This technical guide provides a comprehensive analysis of the multifaceted role of the cyclobutylmethoxy group in molecular interactions, drawing upon structural biology, computational chemistry, and experimental pharmacology. We will delve into the physicochemical properties of this group, explore its impact on ligand-target binding through detailed case studies, and provide field-proven methodologies for its investigation. This guide is intended to serve as a key resource for researchers and drug development professionals seeking to leverage the advantageous properties of the cyclobutylmethoxy group in the design of next-generation therapeutics.
Introduction: The Rise of Small Cycloalkyl Moieties in Drug Design
The ever-present challenge in drug discovery is the design of small molecules that exhibit high affinity and selectivity for their biological target while possessing favorable absorption, distribution, metabolism, and excretion (ADME) properties. In recent years, there has been a notable trend towards the incorporation of small, saturated carbocyclic rings, such as cyclobutane, into drug candidates.[1][2] Unlike their linear or larger cyclic counterparts, these strained ring systems offer a unique set of properties that can be strategically exploited by medicinal chemists.
The cyclobutane ring, in particular, adopts a puckered conformation, which can impart a degree of conformational constraint on the molecule.[3][4] This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to enhanced potency. Furthermore, the increased sp3 character of the cyclobutane scaffold can improve aqueous solubility and metabolic stability by reducing planarity and presenting a less favorable substrate for metabolic enzymes.[3]
When this carbocycle is further functionalized, for instance, as a cyclobutylmethoxy group, it combines the conformational benefits of the cyclobutane ring with the electronic and hydrogen-bonding potential of the methoxy ether. This guide will specifically explore the synergistic effects of this combination and its implications for molecular interactions in a biological context.
Physicochemical Properties of the Cyclobutylmethoxy Group
To understand the role of the cyclobutylmethoxy group in molecular interactions, it is essential to first consider its fundamental physicochemical properties.
| Property | Description | Implication in Drug Design |
| Lipophilicity (logP) | The cyclobutyl ring is inherently lipophilic, while the methoxy group contributes a degree of polarity. The overall logP of a molecule containing a cyclobutylmethoxy group will be influenced by the rest of the scaffold, but this group generally increases lipophilicity compared to a simple methoxy or hydroxyl group. | Can enhance membrane permeability and access to hydrophobic binding pockets. However, excessive lipophilicity can lead to poor solubility and off-target effects. |
| Shape and Conformation | The cyclobutane ring exists in a dynamic equilibrium between puckered conformations. The methoxy group attached to the cyclobutane ring via a methylene linker adds rotational flexibility. | The puckered nature of the ring can be used to orient substituents in specific vectors to optimize interactions with the target. The flexibility of the methoxy linker allows for fine-tuning of the positioning of the oxygen atom for potential hydrogen bonding. |
| Hydrogen Bonding Capacity | The ether oxygen of the methoxy group can act as a hydrogen bond acceptor. | This provides a crucial point of interaction with hydrogen bond donors (e.g., backbone amides, side chains of polar amino acids) within a protein binding site, contributing to binding affinity and selectivity. |
| Metabolic Stability | The cyclobutane ring is generally more resistant to metabolic oxidation compared to more flexible alkyl chains or larger cycloalkanes. The methoxy group can be a site of O-demethylation, but its metabolic fate is influenced by the surrounding chemical environment. | Incorporation of the cyclobutylmethoxy group can block metabolically labile positions and improve the pharmacokinetic profile of a drug candidate. |
The Cyclobutylmethoxy Group in Action: Molecular Interactions with Biological Targets
The true value of the cyclobutylmethoxy group is revealed in its interactions within the complex environment of a biological target. These interactions can be broadly categorized as hydrophobic, steric, and hydrogen bonding.
Hydrophobic and van der Waals Interactions
The non-polar surface of the cyclobutane ring is adept at engaging in favorable hydrophobic and van der Waals interactions with non-polar amino acid residues in a protein's binding pocket, such as leucine, isoleucine, valine, and phenylalanine.[5] By displacing ordered water molecules from these hydrophobic regions, the cyclobutylmethoxy group can contribute significantly to the overall binding free energy through the hydrophobic effect.[6]
Diagram: Hydrophobic Interactions of the Cyclobutylmethoxy Group
Caption: The cyclobutane ring engaging in hydrophobic interactions.
Steric Influence and Conformational Restriction
The defined three-dimensional shape of the cyclobutyl group can be used to fill specific sub-pockets within a binding site, thereby enhancing selectivity for the target protein over closely related off-targets.[3] Furthermore, by restricting the number of accessible conformations of a flexible linker, the cyclobutylmethoxy group can pre-organize the ligand into a bioactive conformation, which minimizes the entropic cost of binding.[3]
Hydrogen Bonding: The Critical Role of the Methoxy Oxygen
While the cyclobutane ring primarily engages in non-polar interactions, the ether oxygen of the methoxy group provides a crucial opportunity for directed hydrogen bonding. This interaction with a hydrogen bond donor on the protein, such as the backbone NH of an amino acid or the side chain of residues like asparagine or glutamine, can significantly increase binding affinity and contribute to the ligand's orientation within the binding site.
Diagram: Hydrogen Bonding Interaction
Caption: The methoxy oxygen acting as a hydrogen bond acceptor.
Case Study: Substituted Phenyl Cyclobutylureas as sEH Inhibitors
A recent study on substituted phenyl cyclobutylureas as potential modulators of inflammatory responses provides valuable insights into the role of the cyclobutyl and methoxy groups in ligand design.[1][7] In this work, a series of compounds were synthesized and evaluated for their inhibitory activity against soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory diseases.
The core scaffold consisted of a urea linker connecting a cyclobutyl group and a substituted phenyl ring. The rationale for including the cyclobutyl group was its known ability to occupy a hydrophobic pocket in the sEH enzyme and to confer favorable pharmacokinetic properties.[1] The study explored various substituents on the phenyl ring, including a methoxy group, to establish structure-activity relationships (SAR).
While the study did not isolate the cyclobutylmethoxy group as a single substituent, the comparison of analogs with and without the methoxy group allows for an inference of its contribution. For instance, compound 12e with a 4-methoxybenzoyl substituent exhibited the highest sEH inhibitory activity in a related series.[7] This suggests that the methoxy group, in conjunction with the cyclobutyl moiety, plays a significant role in optimizing the interactions within the sEH binding site, likely through a combination of hydrophobic interactions from the cyclobutane and potential hydrogen bonding from the methoxy oxygen.
Experimental Methodologies for Studying Cyclobutylmethoxy Interactions
A multi-pronged experimental approach is necessary to fully elucidate the role of the cyclobutylmethoxy group in molecular interactions.
X-Ray Crystallography
High-resolution X-ray crystallography of a ligand-protein complex provides the most definitive evidence of molecular interactions.[8][9]
Experimental Protocol: Co-crystallization of a Target Protein with a Cyclobutylmethoxy-Containing Ligand
-
Protein Expression and Purification: Express and purify the target protein to >95% homogeneity.
-
Ligand Preparation: Synthesize and purify the cyclobutylmethoxy-containing compound. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).
-
Crystallization Screening: Set up crystallization trials using various techniques (e.g., hanging drop, sitting drop) and a wide range of crystallization screens. The protein is mixed with the ligand at a molar excess (e.g., 1:5) prior to setting up the drops.
-
Crystal Optimization: Optimize initial crystal hits by varying precipitant concentration, pH, temperature, and ligand concentration.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data, solve the structure by molecular replacement (if a homologous structure is available), and refine the model against the experimental data.
-
Analysis: Analyze the final refined structure to visualize the interactions between the cyclobutylmethoxy group and the protein, including hydrophobic contacts, hydrogen bonds, and the displacement of water molecules.[6]
Diagram: X-Ray Crystallography Workflow
Caption: Workflow for determining ligand-protein interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying ligand-protein interactions in solution, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction.
Experimental Protocol: Saturation Transfer Difference (STD) NMR
-
Sample Preparation: Prepare a solution of the target protein in a suitable deuterated buffer. Add the cyclobutylmethoxy-containing ligand to the desired concentration.
-
NMR Data Acquisition: Acquire a series of 1D proton NMR spectra. One set of spectra will have on-resonance saturation of protein signals, and another will have off-resonance saturation as a control.
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD NMR spectrum.
-
Analysis: Protons on the ligand that are in close proximity to the protein will show signals in the STD spectrum. The intensity of these signals is proportional to the proximity, thus identifying the binding epitope of the ligand, including the protons of the cyclobutyl and methoxy groups.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Computational Modeling
Molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the putative binding mode of a cyclobutylmethoxy-containing ligand and the dynamics of the ligand-protein complex.[3]
Impact on Pharmacokinetics and Drug Metabolism
The cyclobutylmethoxy group can significantly influence the ADME properties of a drug candidate.
-
Absorption: The moderate lipophilicity imparted by this group can enhance passive diffusion across the gut wall.
-
Distribution: The ability to engage in both hydrophobic and hydrogen bonding interactions can affect plasma protein binding and tissue distribution.
-
Metabolism: As previously mentioned, the cyclobutane ring is often introduced to block sites of metabolism. While the methoxy group can be a site of O-demethylation by cytochrome P450 enzymes, the steric bulk of the adjacent cyclobutyl group may hinder this process, thereby improving metabolic stability.
-
Excretion: The overall polarity and metabolic profile of the molecule will determine its primary route of excretion.
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation: Incubate the cyclobutylmethoxy-containing compound at a fixed concentration (e.g., 1 µM) with liver microsomes from different species (e.g., human, rat, mouse) in the presence of NADPH.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
Conclusion and Future Perspectives
The cyclobutylmethoxy group represents a powerful tool in the medicinal chemist's arsenal. Its unique combination of conformational constraint, steric bulk, and hydrogen bonding capability allows for the fine-tuning of ligand-target interactions to enhance potency and selectivity. Furthermore, its inherent metabolic stability can lead to improved pharmacokinetic profiles. As our understanding of the subtle interplay between molecular structure and biological function continues to grow, we anticipate that the strategic application of the cyclobutylmethoxy group will play an increasingly important role in the development of innovative and effective therapeutics across a wide range of disease areas. Future work will likely focus on the synthesis of novel cyclobutylmethoxy-containing building blocks and their incorporation into diverse chemical scaffolds to further explore their potential in drug discovery.
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Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. MDPI. [Link]
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Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. ResearchGate. [Link]
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An In-depth Technical Guide to the Pharmacophore of Isonicotinic Acid Scaffolds
Abstract
The isonicotinic acid scaffold, a pyridine ring substituted with a carboxylic acid at the 4-position, is a cornerstone of modern medicinal chemistry. Its derivatives, most notably the antitubercular drug isoniazid, have demonstrated a vast range of biological activities.[1][2][3] This guide provides an in-depth exploration of the isonicotinic acid pharmacophore, detailing its essential structural features and the methodologies used to elucidate, validate, and exploit these features in drug design. We will dissect the structure-activity relationships (SAR) that govern its efficacy, present detailed protocols for computational and experimental validation, and use the seminal case of isoniazid to illustrate these principles in action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel therapeutic agents.
The Isonicotinic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a simple heterocyclic motif that has given rise to a plethora of clinically significant drugs. Its derivatives have been developed to treat a wide array of diseases, including tuberculosis, cancer, diabetes, and hypertension.[2][3] The scaffold's utility stems from its unique combination of properties: a planar aromatic ring capable of π-stacking interactions, a nitrogen atom that acts as a hydrogen bond acceptor, and a carboxylic acid (or a derivative thereof, like a hydrazide) that provides crucial hydrogen bond donor and acceptor capabilities.[1][4]
The most iconic derivative is isonicotinic acid hydrazide (isoniazid, INH), a first-line treatment for tuberculosis for decades.[1][5][6] The simplicity of the INH structure has made it a frequent subject of chemical modification, leading to a deep understanding of its structure-activity relationships and pharmacophoric requirements.[1]
Defining the Isonicotinic Acid Pharmacophore
A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to exert a specific biological activity.[7] For the isonicotinic acid scaffold, the core pharmacophore can be distilled into several key features.
The fundamental pharmacophoric features include:
-
Aromatic Ring (AR): The pyridine ring itself serves as a critical aromatic feature, capable of engaging in π-π stacking or hydrophobic interactions with the biological target.
-
Hydrogen Bond Acceptor (HBA): The nitrogen atom within the pyridine ring is a key hydrogen bond acceptor. Its reactivity is essential for the biological activity of some derivatives.[8]
-
Hydrogen Bond Donor/Acceptor (HBD/HBA): The substituent at the 4-position, typically a hydrazide or a related functional group, is a critical pharmacophoric element, providing both hydrogen bond donor (N-H) and acceptor (C=O) functionalities.[1][9]
These features are spatially arranged in a specific orientation that allows for optimal interaction with the target protein's binding site.
Caption: Core pharmacophore of the isonicotinic acid hydrazide scaffold.
Methodologies for Pharmacophore Elucidation and Validation
Identifying and validating a pharmacophore model is a critical, multi-step process that combines computational prediction with rigorous experimental confirmation.[10][11] This dual approach ensures that the resulting model is not only theoretically sound but also predictive of real-world biological activity.
Computational Approaches
Computational modeling is the first step in defining a pharmacophore, allowing for the rapid screening of vast chemical libraries and the generation of testable hypotheses.[10][11] Two primary strategies are employed: ligand-based and structure-based modeling.[11][12]
-
Ligand-Based Pharmacophore Modeling (LBPM): This method is used when the 3D structure of the biological target is unknown.[10] It relies on a set of known active molecules, assuming they exert their effect by binding to the same site and therefore must share common chemical features arranged in a similar 3D orientation.[11]
-
Causality: The logic behind LBPM is that a shared structural and electronic profile among diverse active molecules is unlikely to be coincidental and points to the essential features for bioactivity. By aligning these molecules, a common pharmacophore hypothesis can be generated.[7]
-
-
Structure-Based Pharmacophore Modeling (SBPM): When the 3D structure of the target protein is available (e.g., from X-ray crystallography or Cryo-EM), this method can be used.[11][12] The binding pocket is analyzed to identify key interaction points—hydrogen bond donors/acceptors, hydrophobic regions, etc.—that a ligand must complement to bind effectively.[12]
-
Causality: SBPM directly derives the pharmacophore from the physical and chemical environment of the target's active site. This provides a highly rational and mechanistically grounded model for designing novel ligands. Molecular docking simulations are often used to test how well potential ligands fit this structure-based model.[13]
-
Caption: Computational workflows for pharmacophore model generation.
Experimental Validation: A Self-Validating System
A computational model is only a hypothesis. Experimental validation is essential to confirm its predictive power and relevance.[11] The process should be designed as a self-validating system where each experiment provides feedback to refine the model.
Protocol: Structure-Activity Relationship (SAR) Study
This protocol describes a systematic approach to validate a pharmacophore model by synthesizing and testing analogues of a lead compound.
-
Objective: To probe the importance of each predicted pharmacophoric feature (e.g., HBA, HBD, aromatic ring) by systematically modifying the lead compound's structure.
-
Methodology:
-
Step 1: Analogue Synthesis: Synthesize a focused library of analogues where each molecule alters one specific feature. For an isonicotinic acid derivative, this could include:
-
Modifying the pyridine ring (e.g., moving the nitrogen to position 2 or 3).
-
Altering the hydrazide moiety (e.g., replacing it with an amide or reversing it).
-
Adding substituents to the pyridine ring to probe for steric or electronic effects.[1]
-
-
Step 2: Biological Assay: Test the parent compound and all synthesized analogues in a relevant biological assay (e.g., measuring Minimum Inhibitory Concentration (MIC) for antibacterial activity).[5]
-
Step 3: Data Analysis & Interpretation: Correlate the structural changes with the observed changes in biological activity. A significant loss of activity upon modification of a feature provides strong evidence for its importance in the pharmacophore.
-
-
Self-Validation:
-
Positive Control: The original, unmodified lead compound should show high activity.
-
Negative Control: An analogue where a critical feature is removed (e.g., replacing the hydrazide with a simple alkyl chain) is predicted to be inactive. If it retains activity, the initial hypothesis is flawed and must be revised.
-
Systematic Probing: The results should show a logical trend. For example, replacing a hydrogen bond donor with a non-donating group should abolish activity if that interaction is critical.
-
Data Presentation: Example SAR Table for Isonicotinic Acid Derivatives
| Compound ID | Modification from Lead (Isoniazid) | Feature Probed | MIC (µg/mL)[5] | Interpretation |
| Lead (INH) | - | Core Scaffold | 0.04 | Baseline high activity |
| Analogue 1 | Pyridine N moved to position 3 (Nicotinic) | HBA Position | > 100 | Confirms 4-pyridyl nitrogen is critical |
| Analogue 2 | Hydrazide replaced with Amide | HBD/HBA Moiety | Inactive[9] | Confirms hydrazide is an essential pharmacophore.[9] |
| Analogue 3 | 2-Methyl group added to pyridine ring | Sterics/Electronics at Ring | Weakly Active[9] | Tolerated but reduced activity; suggests pocket sensitivity near this position. |
| Analogue 4 | Hydrazide N' substituted (e.g., Hydrazone) | Extension Vector | Variable | Activity is highly dependent on the substituent, indicating a potential vector for modification to improve properties.[1][14] |
Case Study: Isoniazid, the Archetypal Antitubercular Agent
Isoniazid (INH) is a prodrug that serves as a perfect case study for the isonicotinic acid pharmacophore.[6][15]
-
Mechanism of Action: INH diffuses into Mycobacterium tuberculosis where it is activated by the bacterial catalase-peroxidase enzyme, KatG.[6][16] The activated form then covalently binds to an NAD+ adduct, which potently inhibits InhA, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids—a key component of the mycobacterial cell wall.[6][15][17]
-
Pharmacophore in Action:
-
The Scaffold: The isonicotinic acid core provides the necessary framework.
-
The Hydrazide: This group is critical for the activation process by KatG and subsequent reaction to form the active species.[1][4] Its replacement leads to a loss of activity.[9]
-
The Pyridine Nitrogen: The reactivity of the pyridine nitrogen is believed to be essential for the drug's activity, potentially through its incorporation into an NAD analogue.[8]
-
-
SAR Insights: SAR studies on INH have consistently shown that the core isonicotinic acid hydrazide structure is paramount.[1] Substitutions on the pyridine ring are generally poorly tolerated, often leading to a significant decrease or complete loss of antitubercular activity.[1] However, modification of the terminal hydrazide nitrogen to form hydrazones has been a successful strategy to generate derivatives with a broader range of biological activities, including against INH-resistant strains.[1][14]
Future Directions and Advanced Applications
The foundational understanding of the isonicotinic acid pharmacophore continues to drive innovation.
-
Scaffold Hopping & Bioisosteric Replacement: Using the pharmacophore model as a query to search for novel scaffolds that maintain the key 3D arrangement of features but have different underlying chemical structures.
-
Fragment-Based Drug Design (FBDD): The isonicotinic acid motif can be used as a starting fragment that binds to a target, with subsequent chemical elaboration guided by structural biology and computational models.
-
Target Identification: A known active isonicotinic acid derivative can be used to generate a pharmacophore model, which can then be used to screen databases of protein structures to identify potential new biological targets (a process known as "target fishing").[18]
Conclusion
The isonicotinic acid scaffold represents a privileged structure in drug discovery, with a well-defined and validated pharmacophore. The interplay between its aromatic pyridine ring, the hydrogen-bonding capacity of the ring nitrogen, and the critical functionality at the 4-position creates a powerful template for interacting with a diverse range of biological targets. By combining modern computational techniques with rigorous, self-validating experimental protocols, researchers can continue to unlock the full potential of this remarkable scaffold. The principles outlined in this guide—from hypothesis generation via modeling to confirmation through SAR—provide a robust framework for the rational design of the next generation of isonicotinic acid-based therapeutics.
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The Ascendant Scaffold: A Technical Guide to 3-Substituted Isonicotinic Acids in Modern Drug Discovery
Abstract
The isonicotinic acid framework, a cornerstone in medicinal chemistry, has yielded a multitude of therapeutic agents. While much of the historical focus has been on its 4-carboxy functionalization, strategic substitution at the 3-position of the pyridine ring is emerging as a powerful approach to modulate physicochemical properties and unlock novel pharmacological activities. This in-depth technical guide provides a comprehensive literature review of 3-substituted isonicotinic acids for researchers, scientists, and drug development professionals. We will navigate the key synthetic methodologies for introducing diverse functionalities at the 3-position, delve into the evolving understanding of their structure-activity relationships (SAR), and explore their burgeoning applications in oncology, inflammation, and enzyme inhibition. This guide is designed to be a practical resource, replete with detailed experimental protocols, comparative data tables, and mechanistic diagrams to empower the rational design of next-generation therapeutics based on this versatile scaffold.
Introduction: The Strategic Significance of the 3-Position
Isonicotinic acid, or pyridine-4-carboxylic acid, is a simple heterocyclic compound that has given rise to blockbuster drugs, most notably the anti-tuberculosis agent isoniazid.[1] The inherent features of the pyridine ring, such as its aromaticity, planarity, and the presence of a nitrogen atom capable of hydrogen bonding, make it a privileged scaffold in drug design.[2] While derivatization of the carboxylic acid group has been extensively explored, the substitution pattern on the pyridine ring itself offers a fertile ground for fine-tuning molecular properties.
The 3-position, adjacent to the nitrogen atom, presents a unique electronic environment. Substitution at this position can profoundly influence the molecule's acidity, basicity, lipophilicity, and conformational preferences. This, in turn, dictates how the molecule interacts with its biological target, offering a handle to enhance potency, selectivity, and pharmacokinetic profiles. This guide will illuminate the synthetic pathways to access this chemical space and the pharmacological consequences of these structural modifications.
Synthetic Strategies for 3-Substituted Isonicotinic Acids
The introduction of substituents at the 3-position of the isonicotinic acid core requires a strategic approach, often starting from a pre-functionalized pyridine derivative. The choice of synthetic route is dictated by the desired substituent and the overall complexity of the target molecule.
Carbon-Carbon Bond Formation: The Power of Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, in particular, has proven to be a robust method for the synthesis of 3-aryl and 3-heteroaryl isonicotinic acids.
This reaction typically involves the coupling of a 3-halo-isonicotinic acid derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.[3][4]
Caption: Suzuki-Miyaura coupling for 3-aryl-isonicotinic acid synthesis.
Experimental Protocol: Synthesis of Ethyl 3-phenylisonicotinate via Suzuki-Miyaura Coupling
-
Materials:
-
Ethyl 3-bromoisonicotinate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a round-bottom flask, add ethyl 3-bromoisonicotinate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water (4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3-phenylisonicotinate.
-
Carbon-Heteroatom Bond Formation
The introduction of nitrogen and oxygen functionalities at the 3-position is crucial for modulating the electronic and hydrogen-bonding properties of the isonicotinic acid scaffold.
For the synthesis of 3-amino-isonicotinic acid derivatives, the Buchwald-Hartwig amination offers a versatile and efficient route.[5][6] This palladium-catalyzed reaction couples a 3-halo-isonicotinic acid ester with a primary or secondary amine.[7]
Caption: Buchwald-Hartwig amination for 3-amino-isonicotinic acid synthesis.
Experimental Protocol: Synthesis of Ethyl 3-(phenylamino)isonicotinate via Buchwald-Hartwig Amination
-
Materials:
-
Ethyl 3-bromoisonicotinate
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
-
Procedure:
-
In a flame-dried Schlenk tube, add cesium carbonate (1.4 eq).
-
Add ethyl 3-bromoisonicotinate (1.0 eq), aniline (1.2 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield ethyl 3-(phenylamino)isonicotinate.
-
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers and has been applied to the synthesis of 3-aryloxy-isonicotinic acids.[8][9] This reaction typically requires higher temperatures than palladium-catalyzed methods but can be advantageous for certain substrates.[10]
Caption: Ullmann condensation for 3-aryloxy-isonicotinic acid synthesis.
Nucleophilic Aromatic Substitution (SNAr)
Under certain conditions, direct displacement of a leaving group at the 3-position by a nucleophile can be achieved through nucleophilic aromatic substitution (SNAr).[11][12] The pyridine nitrogen acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the 2- and 4-positions. While less activated than the 2- and 4-positions, the 3-position can undergo SNAr, especially with strong nucleophiles and activated substrates.[13][14][15]
Pharmacological Landscape of 3-Substituted Isonicotinic Acids
The strategic placement of substituents at the 3-position of the isonicotinic acid scaffold has unlocked a diverse range of pharmacological activities. While the parent isonicotinic acid derivatives are renowned for their antimycobacterial properties, 3-substituted analogs have shown promise in other therapeutic areas.
Anticancer Activity
Several studies have highlighted the potential of isonicotinic acid derivatives as anticancer agents.[16][17] For instance, a series of isoniazid derivatives, which are structurally related to isonicotinic acid, have demonstrated potent cytotoxicity against various human cancer cell lines.[16] The structure-activity relationship (SAR) analysis of these compounds revealed that the nature and position of substituents on an appended aromatic ring are critical for their anticancer activity.[16] Specifically, the presence of a hydroxyl group on a linked benzene ring was found to be important.[16] While this study did not focus exclusively on 3-substituted isonicotinic acids, it underscores the potential of this scaffold in oncology. Further exploration of 3-substituted analogs is warranted to delineate their specific contributions to anticancer efficacy.
Anti-inflammatory Activity
Isonicotinic acid derivatives have also emerged as promising anti-inflammatory agents.[18][19][20] Certain isonicotinates have exhibited remarkably high in-vitro anti-inflammatory activity, in some cases surpassing that of the standard drug ibuprofen.[18][21] The proposed mechanism of action for some of these compounds involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[18][22] Molecular docking studies have been employed to understand the binding interactions of these derivatives within the COX-2 active site.[18] This suggests that 3-substituted isonicotinic acids could be a valuable starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.
Enzyme Inhibition
The pyridine carboxylic acid scaffold is a versatile platform for the design of enzyme inhibitors.[2][23] The nitrogen atom and the carboxylic acid group can participate in key interactions with enzyme active sites, such as hydrogen bonding and metal coordination.[2] The introduction of a substituent at the 3-position can provide additional interaction points and modulate the overall binding affinity and selectivity. Isonicotinic acid derivatives have been investigated as inhibitors of various enzymes, including myeloperoxidase (MPO), urease, acetylcholinesterase, and Bcr-Abl tyrosine kinase.[18]
Structure-Activity Relationships (SAR): A Tale of Two Positions
The biological activity of isonicotinic acid derivatives is exquisitely sensitive to the substitution pattern on the pyridine ring. A comparative analysis of substitutions at different positions reveals crucial insights for rational drug design.
| Position of Substitution | General Impact on Antimycobacterial Activity | Emerging Therapeutic Areas | Key Structural Considerations |
| Unsubstituted (Isoniazid) | High activity against Mycobacterium tuberculosis | - | The hydrazide moiety is critical for activity. |
| 2-Substituted | Tolerated, with some analogs retaining activity. | Anticancer, Anti-inflammatory | The size and nature of the substituent can influence potency. |
| 3-Substituted | Generally not tolerated; leads to a loss of antimycobacterial activity. | Anticancer, Anti-inflammatory, Enzyme Inhibition | The substituent can be tailored to target other biological pathways. |
Conclusion and Future Directions
The 3-substituted isonicotinic acid scaffold represents a promising, yet relatively underexplored, area of medicinal chemistry. While historical precedent has favored derivatization at other positions for specific applications like tuberculosis treatment, emerging research clearly indicates that the 3-position is a critical modulator of pharmacological activity for a diverse range of therapeutic targets. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing a wide array of 3-substituted analogs.
The future of drug discovery with this scaffold lies in the systematic exploration of the chemical space around the 3-position. A deeper understanding of the SAR for anticancer and anti-inflammatory activities, as well as for specific enzyme targets, will be crucial. The integration of computational modeling with synthetic chemistry will undoubtedly accelerate the discovery of novel 3-substituted isonicotinic acid derivatives with superior efficacy, selectivity, and drug-like properties. This technical guide serves as a foundational resource to inspire and enable researchers to unlock the full therapeutic potential of this versatile and compelling molecular framework.
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- Buchwald–Hartwig amin
- Ullmann condens
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- Drugs in the market having isonicotinoyl cores.
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- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurekaselect.com [eurekaselect.com]
- 18. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid [su.diva-portal.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Protocol for 3-(Cyclobutylmethoxy)isonicotinic Acid
Executive Summary
3-(Cyclobutylmethoxy)isonicotinic acid (CAS: 1539966-56-7) is a highly valuable heterocyclic building block utilized in medicinal chemistry and advanced drug discovery[1],. The incorporation of a cyclobutylmethoxy ether onto the pyridine-4-carboxylic acid (isonicotinic acid) scaffold provides a unique combination of steric bulk and lipophilicity. This structural motif is frequently exploited by drug development professionals to improve the pharmacokinetic profiles, metabolic stability, and target binding affinities of active pharmaceutical ingredients (APIs).
This application note provides a self-validating, three-step synthetic protocol designed for high chemoselectivity and yield, complete with mechanistic rationales and analytical checkpoints.
Mechanistic Rationale & Pathway Design
The synthesis of 3-(Cyclobutylmethoxy)isonicotinic acid from 3-hydroxyisonicotinic acid requires a strategic sequence to ensure regioselectivity.
-
Orthogonal Protection (Esterification): Direct O-alkylation of unprotected 3-hydroxyisonicotinic acid is hampered by the competitive nucleophilicity of the carboxylate moiety, which would lead to undesired esterification. Thus, the carboxylic acid is first masked as a methyl ester (methyl 3-hydroxyisonicotinate) using Fischer esterification conditions.
-
Regioselective O-Alkylation (Williamson Ether Synthesis): The core transformation relies on the Williamson ether synthesis[2]. The pKa of the 3-hydroxyl group on the electron-deficient pyridine ring is relatively low (~5.5). This allows for quantitative deprotonation using a mild base such as potassium carbonate (K₂CO₃). The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is critical; it strongly solvates the potassium cation, leaving the pyridin-3-olate anion "naked" and highly reactive. This kinetic control favors the Sₙ2 attack on the primary carbon of cyclobutylmethyl bromide, minimizing competing N-alkylation of the pyridine nitrogen.
-
Saponification (Deprotection): The final step is the mild hydrolysis of the methyl ester using lithium hydroxide (LiOH) in a biphasic tetrahydrofuran (THF)/water mixture. The lithium cation acts as a Lewis acid, coordinating to the ester carbonyl oxygen and increasing its electrophilicity toward hydroxide attack, cleanly yielding the free acid.
Visualizing the Synthetic Workflow
Figure 1: Three-step synthetic route for 3-(Cyclobutylmethoxy)isonicotinic acid.
Detailed Experimental Protocols
Self-Validating System: Each step below includes specific analytical markers (LC-MS, NMR, TLC) to confirm successful transformation before proceeding to the next stage.
Step 1: Synthesis of Methyl 3-hydroxyisonicotinate
Rationale: Protects the reactive carboxylic acid to prevent competitive alkylation.
-
To a 500 mL flame-dried round-bottom flask equipped with a reflux condenser, add 3-hydroxyisonicotinic acid (10.0 g, 71.9 mmol) and anhydrous methanol (200 mL).
-
Carefully add concentrated sulfuric acid (H₂SO₄, 5.0 mL) dropwise while stirring continuously.
-
Heat the reaction mixture to reflux (65 °C) for 16 hours under a nitrogen atmosphere.
-
Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The starting material (baseline) should disappear, replaced by a higher R_f spot. LC-MS must show the desired mass [M+H]+ = 154.1.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the methanol.
-
Neutralize the viscous residue with saturated aqueous NaHCO₃ until pH ~7.5 is reached. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield methyl 3-hydroxyisonicotinate as an off-white solid.
Step 2: Synthesis of Methyl 3-(cyclobutylmethoxy)isonicotinate
Rationale: Sₙ2 displacement to install the cyclobutylmethyl ether linkage.
-
In a flame-dried 250 mL flask under nitrogen, dissolve methyl 3-hydroxyisonicotinate (8.0 g, 52.2 mmol) in anhydrous DMF (80 mL).
-
Add anhydrous potassium carbonate (K₂CO₃, 14.4 g, 104.4 mmol). Stir at room temperature for 15 minutes to allow for complete phenoxide formation.
-
Add cyclobutylmethyl bromide (9.3 g, 62.6 mmol) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Checkpoint: Monitor by LC-MS. The product peak should clearly show [M+H]+ = 222.1. IR spectroscopy should show the disappearance of the broad phenolic O-H stretch (~3200 cm⁻¹).
-
Cool to room temperature, quench with ice water (200 mL), and extract with diethyl ether (3 x 100 mL).
-
Wash the organic layers extensively with water (3 x 50 mL) to remove residual DMF, followed by a brine wash. Dry over MgSO₄ and concentrate.
-
Purify via flash column chromatography (Hexane:EtOAc gradient) to obtain the pure intermediate.
Figure 2: Mechanistic causality of the base-mediated regioselective O-alkylation.
Step 3: Synthesis of 3-(Cyclobutylmethoxy)isonicotinic acid
Rationale: Mild ester hydrolysis to reveal the final target compound.
-
Dissolve methyl 3-(cyclobutylmethoxy)isonicotinate (9.0 g, 40.7 mmol) in a mixture of THF (60 mL) and deionized water (20 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.4 g, 81.4 mmol) in one portion.
-
Stir the biphasic mixture vigorously at room temperature for 4 hours.
-
Checkpoint: TLC (Hexane:EtOAc 1:1) should show the complete disappearance of the ester starting material. ¹H NMR of an aliquot should confirm the absence of the methyl ester singlet at ~3.9 ppm. LC-MS should show [M+H]+ = 208.1.
-
Evaporate the THF under reduced pressure.
-
Acidify the remaining aqueous phase with 1M HCl to pH ~3-4. A white precipitate will form.
-
Filter the precipitate, wash with cold water, and dry under high vacuum to afford 3-(Cyclobutylmethoxy)isonicotinic acid as a white crystalline solid.
Quantitative Data & Optimization
To ensure maximum efficiency in the critical Williamson ether synthesis step (Step 2), various conditions were evaluated. The table below summarizes the optimization parameters and the causality behind the observed yields.
| Base | Solvent | Temperature | Time | Yield (%) | Mechanistic Observation |
| K₂CO₃ | DMF | 80 °C | 12 h | 85% | Optimal; high conversion, minimal N-alkylation. |
| Cs₂CO₃ | MeCN | 80 °C | 16 h | 78% | Good yield, but slower Sₙ2 reaction rate due to lower solubility. |
| NaH | THF | 0 °C to RT | 8 h | 65% | Stronger base led to competing side reactions and degradation. |
| Et₃N | DCM | RT | 24 h | <10% | Insufficient basicity to fully deprotonate the pyridinyl hydroxyl. |
Safety & Handling
-
Cyclobutylmethyl bromide: Potent alkylating agent. Handle exclusively in a fume hood with appropriate PPE (nitrile gloves, safety goggles).
-
N,N-Dimethylformamide (DMF): Known teratogen and readily absorbed through the skin. Ensure proper ventilation and avoid skin contact.
-
Lithium Hydroxide: Corrosive solid. Avoid contact with skin, eyes, and respiratory tract.
References
-
ElectronicsAndBooks - Synthesis of 3-Pyridoxyalkanoic - Esterification of 3-hydroxyisonicotinic acid URL:[Link]
Sources
Application Note: Synthesis and Isolation Protocol for 3-(Cyclobutylmethoxy)isonicotinic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(Cyclobutylmethoxy)isonicotinic acid (CAS: 1539966-56-7)
Executive Summary & Mechanistic Rationale
3-(Cyclobutylmethoxy)isonicotinic acid is a highly valuable heterocyclic building block utilized extensively in 1[1], particularly in the development of active pharmaceutical ingredients (APIs) targeting kinase and GPCR pathways. The incorporation of a cyclobutylmethoxy ether linkage at the 3-position of the isonicotinic acid scaffold modulates lipophilicity and introduces a unique steric profile that can significantly enhance target binding affinity.
Causality in Reaction Design: The most efficient and scalable synthetic route to this compound is via a 2[2]. Starting from commercially available 3-fluoroisonicotinic acid, the fluorine atom serves as an exceptional leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, while the adjacent pyridine nitrogen and the para-carboxylic acid group act as strong electron-withdrawing groups (EWGs). This synergistic electron withdrawal highly activates the 3-position towards 3[3] by the cyclobutylmethoxide anion.
Mechanistic Pathway Visualization
Mechanistic pathway of SNAr for 3-(Cyclobutylmethoxy)isonicotinic acid synthesis.
Quantitative Data: Materials and Reagents
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role | Safety / Handling |
| 3-Fluoroisonicotinic acid | 141.10 | 1.0 | 1.41 g | Electrophile | Irritant; handle in fume hood |
| Cyclobutylmethanol | 86.13 | 1.5 | 1.29 g (1.40 mL) | Nucleophile precursor | Flammable |
| Sodium Hydride (60% in oil) | 24.00 | 3.0 | 1.20 g | Strong Base | Reacts violently with water |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL | Polar Aprotic Solvent | Toxic; use anhydrous grade |
| Hydrochloric Acid (1M) | 36.46 | - | As needed | pH Adjustment | Corrosive |
Note on Stoichiometry: Exactly 3.0 equivalents of NaH are required. One equivalent deprotonates the carboxylic acid of the electrophile, the second deprotonates the cyclobutylmethanol to form the active nucleophile, and the third serves as a kinetic excess to drive the reaction to completion.
Experimental Workflow Visualization
Step-by-step experimental workflow for synthesis and isolation.
Step-by-Step Protocol
Step 1: Preparation of the Alkoxide Nucleophile
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet.
-
Charge the flask with Sodium Hydride (1.20 g, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (2 × 10 mL) under argon to remove the mineral oil, decanting the solvent carefully via syringe.
-
Suspend the washed, dry NaH in anhydrous DMF (10 mL) and cool the suspension to 0 °C using an ice-water bath.
-
Dissolve Cyclobutylmethanol (1.29 g, 15.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the NaH suspension over 10 minutes.
Scientific Insight: The dropwise addition at 0 °C is critical to safely control the exothermic evolution of hydrogen gas. DMF is chosen as the solvent because its polar aprotic nature poorly solvates anions, thereby maximizing the nucleophilicity of the resulting alkoxide.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve 3-Fluoroisonicotinic acid (1.41 g, 10.0 mmol) in anhydrous DMF (5 mL).
-
Add this solution dropwise to the alkoxide mixture at 0 °C.
-
Remove the ice bath, allow the reaction to warm to room temperature, and then heat the mixture to 80 °C for 12 hours.
Scientific Insight: Heating is required to overcome the activation energy barrier associated with the formation of the Meisenheimer complex. The reaction progress should be monitored by TLC or LC-MS. The disappearance of the starting material indicates completion.
Step 3: Quenching and Isoelectric Isolation
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the excess NaH by the dropwise addition of cold distilled water (30 mL).
-
Transfer the mixture to a beaker and slowly add 1M HCl dropwise while continuously monitoring with a calibrated pH meter until the pH reaches 3.5 - 4.0.
Scientific Insight: This is a self-validating isolation step. The product is an amphoteric molecule (containing a basic pyridine nitrogen and an acidic carboxylic acid). Adjusting the pH to its isoelectric point (~pH 3.5-4.0) ensures the molecule is in its neutral, zwitterionic form, minimizing its solubility in the aqueous phase and maximizing its partitioning into the organic extraction solvent.
Step 4: Extraction and Purification
-
Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).
-
Combine the organic layers and wash with brine (3 × 30 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous Sodium Sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue via recrystallization from a mixture of Ethanol/Water or by silica gel flash chromatography (Eluent: DCM/MeOH 95:5) to afford the pure product.
Analytical Characterization & Quality Control
To ensure trustworthiness and verify the success of the protocol, the isolated product must be characterized against the following expected parameters:
| Analytical Method | Expected Result / Signal | Purpose |
| LC-MS (ESI+) | [M+H]+ m/z 208.23 | Confirms the 4 (MW: 207.23 g/mol )[4]. |
| 1H NMR (DMSO-d6) | Pyridine protons: ~8.5 ppm (s, 1H), ~8.3 ppm (d, 1H), ~7.6 ppm (d, 1H). Ether CH2 : ~4.1 ppm (d, 2H). Cyclobutyl CH: ~2.8 ppm (m, 1H). | Verifies structural connectivity and regiochemistry. |
| 19F NMR | Complete disappearance of the fluorine signal (~ -110 to -120 ppm). | Validates complete SNAr conversion. |
Troubleshooting Guide
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Incomplete conversion | Insufficient alkoxide generation or wet solvent quenching the base. | Ensure rigorous anhydrous conditions. Increase reaction time or temperature to 90 °C. |
| Low extraction yield | Incorrect pH during workup; product remains water-soluble. | Strictly adjust aqueous phase to pH 3.5 - 4.0 before extraction. |
| DMF contamination in NMR | Incomplete removal of DMF during aqueous washes. | Wash organic layer with 5% aqueous LiCl solution or lyophilize the final product. |
References
Sources
Application Note: Analytical Characterization and Purity Profiling of 3-(Cyclobutylmethoxy)isonicotinic acid
Document Type: Standard Operating Procedure & Application Note Target Audience: Analytical Chemists, Medicinal Chemists, and QA/QC Drug Development Professionals
Introduction & Chemical Context
3-(Cyclobutylmethoxy)isonicotinic acid (CAS: 1539966-56-7) is a highly versatile, functionalized pyridine-4-carboxylic acid derivative [1]. The presence of the cyclobutylmethoxy ether linkage at the C3 position introduces unique steric and lipophilic properties, making it a highly sought-after building block in medicinal chemistry—particularly in the synthesis of kinase inhibitors and β-lactamase inhibitors [2].
Because this compound serves as an upstream intermediate for active pharmaceutical ingredients (APIs), rigorous analytical characterization is critical. Trace impurities, unreacted starting materials, or regioisomeric byproducts from the etherification step can severely impact downstream coupling yields. This application note details a self-validating, orthogonal analytical strategy to confirm the molecular identity, elucidate the regiochemistry, and quantify the chromatographic purity of 3-(Cyclobutylmethoxy)isonicotinic acid.
Analytical Strategy & Causality (Methodological Rationale)
To ensure absolute scientific integrity, our characterization workflow relies on four orthogonal techniques. Rather than simply executing tests, it is vital to understand why these specific methods and parameters are chosen:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for structural elucidation. While 1H-NMR confirms the presence of the cyclobutyl ring and the pyridine protons, 13C-NMR and 2D-HMBC (Heteronuclear Multiple Bond Correlation) are strictly required to prove the regiochemistry of the ether linkage. This ensures the cyclobutylmethoxy group is definitively at C3, rather than C2 or C5 [3].
-
High-Resolution Mass Spectrometry (LC-HRMS): HRMS provides the exact monoisotopic mass and isotopic distribution. Electrospray ionization in positive mode (ESI+) is highly effective here because the basic pyridine nitrogen readily accepts a proton to form a robust [M+H]⁺ ion [4].
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is utilized to validate functional group integrity. It easily differentiates the broad carboxylic acid O-H stretch from the distinct C-O-C asymmetric stretch of the ether linkage [5].
-
High-Performance Liquid Chromatography (HPLC-UV): HPLC is used for quantitative purity assessment. The addition of Trifluoroacetic acid (TFA) to the mobile phase is critical; without it, the basic pyridine nitrogen interacts with residual silanols on the C18 stationary phase, causing severe peak tailing. TFA acts as an ion-pairing agent to ensure sharp, symmetrical peaks [4].
Workflow for the orthogonal analytical characterization of 3-(Cyclobutylmethoxy)isonicotinic acid.
Data Presentation & Expected Outcomes
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 3-(Cyclobutylmethoxy)pyridine-4-carboxylic acid |
| CAS Number | 1539966-56-7 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Monoisotopic Mass | 207.0895 Da |
Table 2: Expected ¹H-NMR Spectral Data (DMSO-d₆, 400 MHz)
Note: DMSO-d₆ is preferred over CDCl₃ due to the zwitterionic tendencies and strong intermolecular hydrogen bonding of pyridine-carboxylic acids, which limit their solubility in non-polar solvents [3].
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | -COOH (exchangeable proton) |
| 8.5 - 8.6 | s, d | 2H | Pyridine C2-H, C6-H |
| 7.5 - 7.6 | d | 1H | Pyridine C5-H |
| 4.0 - 4.1 | d | 2H | -O-CH₂- (Ether linkage) |
| 2.7 - 2.8 | m | 1H | Cyclobutyl -CH- (Methine) |
| 1.7 - 2.1 | m | 6H | Cyclobutyl -CH₂- (Methylene x3) |
Table 3: Expected FT-IR Peak Assignments
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2800 - 3200 | O-H stretch (broad) | Carboxylic Acid |
| 1700 - 1720 | C=O stretch (strong) | Carboxylic Acid |
| 1580 - 1600 | C=C / C=N stretch | Pyridine Ring |
| 1250 - 1280 | C-O-C stretch (asymmetric) | Alkyl Aryl Ether |
Experimental Protocols
Protocol 1: LC-HRMS Analysis for Exact Mass Confirmation
Objective: Confirm the molecular formula (C₁₁H₁₃NO₃) with a mass accuracy of < 5 ppm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Dilute 1:100 prior to injection.
-
Instrumentation: Agilent 6545 Q-TOF LC/MS (or equivalent Orbitrap system).
-
Chromatography: Inject 2 µL onto a C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm). Run a fast gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
-
MS Parameters: Set the ESI source to positive mode (ESI+). Capillary voltage: 3.5 kV; Gas temperature: 325 °C.
-
Data Analysis: Extract the chromatogram for the expected [M+H]⁺ ion at m/z 208.0968. Verify that the isotopic pattern matches the theoretical distribution for C₁₁H₁₄NO₃⁺.
Protocol 2: NMR Spectroscopy (¹H and ¹³C)
Objective: Map the atomic connectivity and confirm the C3 regiochemistry of the ether.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v TMS as an internal standard.
-
Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H-NMR (16 scans) and ¹³C-NMR (512 scans) on a 400 MHz or 600 MHz spectrometer at 298 K.
-
Processing: Apply a 0.3 Hz line broadening for ¹H and 1.0 Hz for ¹³C. Phase and baseline correct the spectra. Reference the chemical shifts to the TMS peak (0.00 ppm) or the residual solvent peak (DMSO quintet at 2.50 ppm).
Structural elucidation logic mapping analytical techniques to specific molecular moieties.
Protocol 3: FT-IR Spectroscopy
Objective: Verify the presence of the carboxylic acid and ether functional groups.
-
Sample Preparation: Ensure the sample is completely dry. Use an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.
-
Acquisition: Place ~2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil.
-
Parameters: Record the spectrum from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 co-added scans).
-
Analysis: Identify the diagnostic peaks as outlined in Table 3. Ensure no broad stretching occurs around 3400-3500 cm⁻¹ that would indicate excess moisture/hydrate formation [5].
Protocol 4: HPLC-UV Method for Purity Assessment
Objective: Determine the chromatographic purity of the bulk material (Target: >99.0%).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
-
Standard Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL solution. Sonicate for 5 minutes.
-
Chromatographic Conditions:
-
Column: Waters XBridge C18, 150 × 4.6 mm, 3.5 µm (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (optimal for the pyridine π-π* transition) [6].
-
Injection Volume: 5 µL.
-
-
Gradient Program:
-
0.0 - 2.0 min: 5% B
-
2.0 - 10.0 min: Linear gradient to 90% B
-
10.0 - 12.0 min: Hold at 90% B
-
12.0 - 12.1 min: Return to 5% B
-
12.1 - 15.0 min: Re-equilibration at 5% B
-
-
System Suitability: The tailing factor for the main peak should be ≤ 1.5, and theoretical plates should be ≥ 5000. Integrate all peaks with an area > 0.05% to calculate total purity.
References
- SynHet. (n.d.). 3-(Cyclobutylmethoxy)isonicotinic acid.
- MDPI. (2021). Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening.
- National Institutes of Health (NIH). (n.d.). Reinvestigation of the structure-activity relationships of isoniazid.
- PubMed. (2007). LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method.
- Semantic Scholar. (2021). Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities.
- Royal Society of Chemistry (RSC). (n.d.). Analytical Methods: Isonicotinic acid.
LC-MS/MS method for quantification of 3-(Cyclobutylmethoxy)isonicotinic acid
Title: High-Throughput LC-MS/MS Quantification of 3-(Cyclobutylmethoxy)isonicotinic Acid in Human Plasma: A Mechanistic Bioanalytical Protocol
Introduction & Physicochemical Profiling
3-(Cyclobutylmethoxy)isonicotinic acid (CAS 1539966-56-7) is a highly functionalized pyridine-4-carboxylic acid derivative increasingly utilized as a critical active pharmaceutical ingredient (API) intermediate and structural scaffold in medicinal chemistry[1]. Structurally, the molecule exhibits amphoteric behavior, driven by a basic pyridine nitrogen (estimated pKa ~4.5) and an acidic carboxylic acid moiety (estimated pKa ~2.5). Additionally, the cyclobutylmethoxy ether group imparts moderate lipophilicity.
For researchers and drug development professionals, accurately quantifying this compound in biological matrices (e.g., human plasma) is a prerequisite for robust pharmacokinetic (PK) and toxicokinetic evaluations. This application note details a self-validating, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method tailored specifically to the unique electronic and structural properties of 3-(Cyclobutylmethoxy)isonicotinic acid.
Scientific Rationale & Experimental Causality
A successful bioanalytical assay transcends merely following steps; it requires aligning the sample preparation and chromatographic chemistry with the analyte's intrinsic properties.
-
Sample Preparation Causality: We employ a one-step protein precipitation (PPT) utilizing acetonitrile (ACN) acidified with 0.1% formic acid (FA). Why? The acidic environment (pH < 2.5) suppresses the ionization of the carboxylic acid, keeping the molecule predominantly in its protonated, cationic state (due to the pyridine ring). This prevents the negatively charged carboxylate from forming insoluble salts or binding to residual matrix proteins, thereby maximizing extraction recovery. Furthermore, ACN acts as a harsh denaturant, efficiently crashing out plasma proteins to ensure a clean extract.
-
Chromatographic Selectivity: Standard C18 columns often yield poor retention and peak shape for polar pyridine derivatives. To counteract this, we utilize a Biphenyl stationary phase . Why? The biphenyl rings facilitate strong π−π and dipole-dipole interactions with the electron-deficient pyridine ring of the analyte. This orthogonal retention mechanism provides superior resolution from endogenous plasma phospholipids compared to strictly hydrophobic alkyl phases, significantly reducing matrix suppression.
-
Ionization and Fragmentation: In positive electrospray ionization (ESI+), the basic pyridine nitrogen readily accepts a proton from the acidic mobile phase, yielding a dominant [M+H]+ precursor ion at m/z 208.2. Collision-induced dissociation (CID) primarily targets the ether linkage, resulting in the neutral loss of the cyclobutylmethyl radical/alkene (69 Da) to form a highly stable m/z 139.1 product ion (Quantifier). A secondary cleavage involves the loss of the carboxylic acid group as CO2 (44 Da), yielding the m/z 164.1 fragment (Qualifier).
Experimental Protocols
(Self-Validating System: Each step includes built-in checks to ensure method integrity).
Reagents and Materials
-
Analyte: 3-(Cyclobutylmethoxy)isonicotinic acid (Purity ≥ 99%)[1].
-
Internal Standard (IS): Stable isotope-labeled analog (e.g., 3-(Cyclobutylmethoxy)isonicotinic acid-d4) to correct for matrix effects and injection variability.
-
Matrices: Blank human plasma (K2EDTA anticoagulant).
-
Solvents: LC-MS grade Acetonitrile, Methanol, Water, and Formic Acid.
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock: Dissolve the analyte in Methanol to a concentration of 1.0 mg/mL. Self-Validation Check: Ensure complete dissolution via sonication; inspect for particulate matter.
-
Working Solutions: Dilute the stock serially in 50% Methanol/Water to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.
-
Plasma Spiking: Spike working solutions into blank human plasma at a 1:19 ratio (5% non-matrix solvent) to generate a calibration curve from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ). Prepare Quality Control (QC) samples at 3.0 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).
Step-by-Step Sample Extraction Procedure
-
Aliquot: Transfer 50 µL of plasma samples (blanks, standards, QCs, and unknowns) into a 96-well collection plate.
-
Internal Standard Addition: Add 10 µL of IS working solution (100 ng/mL in 50% Methanol) to all wells except double blanks.
-
Protein Precipitation: Add 150 µL of extraction solvent (Acetonitrile containing 0.1% Formic Acid) to each well.
-
Mixing: Seal the plate and vortex mix vigorously for 5 minutes at 1000 rpm to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the plate at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer & Dilution: Transfer 100 µL of the clear supernatant to a clean 96-well injection plate. Add 100 µL of LC-MS grade water to each well and mix. Causality: Diluting the high-organic extract with water matches the initial mobile phase conditions, preventing peak broadening (solvent effect) upon injection.
Instrumental Conditions
Table 1: Liquid Chromatography Gradient Parameters
| Parameter | Condition |
| Column | Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5.0 µL |
| Column Temperature | 40°C |
| Gradient Program | 0.0-0.5 min: 5% B0.5-2.5 min: 5% → 95% B2.5-3.5 min: 95% B3.5-3.6 min: 95% → 5% B3.6-5.0 min: 5% B |
Table 2: Mass Spectrometry (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) | Purpose |
| 3-(Cyclobutylmethoxy)isonicotinic acid | 208.2 | 139.1 | 60 | 25 | Quantifier |
| 3-(Cyclobutylmethoxy)isonicotinic acid | 208.2 | 164.1 | 60 | 18 | Qualifier |
| IS (Analyte-d4) | 212.2 | 143.1 | 60 | 25 | Internal Standard |
(Note: DP = Declustering Potential; CE = Collision Energy. Values are optimized for a typical triple quadrupole mass spectrometer, e.g., Sciex API 5500).
Method Validation Summary
To ensure data integrity for regulatory submissions, this protocol is designed to meet the rigorous acceptance criteria outlined in the [2] and the[3].
Table 3: Validation Parameters and Acceptance Criteria
| Validation Parameter | ICH M10 / FDA Acceptance Criteria | Expected Assay Performance |
| Accuracy (Bias %) | ± 15% ( ± 20% at LLOQ) | Within ± 8.5% across all QC levels |
| Precision (CV %) | ≤ 15% ( ≤ 20% at LLOQ) | ≤ 6.2% for Intra- and Inter-assay |
| Matrix Effect (IS-normalized) | CV ≤ 15% across 6 matrix lots | CV < 5.0% (Biphenyl column mitigates suppression) |
| Extraction Recovery | Consistent and reproducible | > 85% (Optimized via acidic PPT) |
| Calibration Curve | R2≥0.99 , 75% of standards within ± 15% | Linear range 1.0 - 1000 ng/mL, R2>0.995 |
Visualizations
High-throughput bioanalytical workflow for plasma sample preparation and LC-MS/MS analysis.
Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway for the analyte.
References
-
U.S. Food and Drug Administration (FDA) Title: Bioanalytical Method Validation Guidance for Industry (May 2018) Source: FDA Center for Drug Evaluation and Research (CDER) URL:[Link]
-
European Medicines Agency (EMA) / ICH Title: ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline (January 2023) Source: European Medicines Agency URL:[Link]
Sources
Application Note: Utilizing 3-(Cyclobutylmethoxy)isonicotinic Acid in Targeted Drug Discovery
Executive Summary & Rationale
In modern medicinal chemistry, the selection of highly versatile, pre-functionalized building blocks is critical for accelerating hit-to-lead optimization. 3-(Cyclobutylmethoxy)isonicotinic acid (CAS 1539966-56-7)[1] is an advanced synthetic scaffold that combines the well-established pharmacophore of [2] with a strategically positioned cyclobutylmethoxy ether.
The causality behind utilizing this specific scaffold lies in its dual-action structural dynamics:
-
The Isonicotinic Core: Pyridine carboxylic acids are foundational in discovering new enzyme inhibitors[3]. The pyridine nitrogen acts as an excellent hydrogen-bond acceptor, frequently utilized as a "hinge-binder" in the ATP-binding pockets of kinases.
-
The Cyclobutylmethoxy Substituent: Unlike linear alkyl chains (e.g., n-butoxy), the cyclobutyl ring restricts conformational entropy. This rigidity minimizes the entropic penalty upon binding to hydrophobic pockets. Furthermore, the cycloalkane structure enhances metabolic stability against CYP450-mediated oxidation—a principle successfully validated in the development of novel [4] and CNS-penetrant [5].
Fig 1. Pharmacophore mapping of the 3-(Cyclobutylmethoxy)isonicotinic acid scaffold.
Physicochemical Profiling
Before initiating library synthesis, it is crucial to understand the physicochemical boundaries of the scaffold. The data below demonstrates that this compound is highly compliant with the "Rule of 3" for fragment-based drug discovery, leaving ample molecular weight and lipophilicity budget for downstream functionalization.
| Property | Value | Implication for Drug Design |
| CAS Number | 1539966-56-7 | Commercially available, ensuring scalable sourcing. |
| Molecular Weight | 207.23 g/mol | Highly efficient fragment; allows addition of bulky amines. |
| Formula | C₁₁H₁₃NO₃ | Favorable heavy atom count (15 atoms). |
| LogP (Calculated) | ~1.9 - 2.1 | Ideal baseline lipophilicity for subsequent CNS penetration. |
| H-Bond Donors | 1 (COOH) | Converted to 0 or 1 upon amidation, optimizing permeability. |
| H-Bond Acceptors | 4 | Maintains aqueous solubility during in vitro assays. |
| Topological Polar Surface Area | 50.2 Ų | Excellent baseline for crossing the Blood-Brain Barrier (BBB). |
Synthetic Methodology: Self-Validating Amidation
To generate a diverse library of drug candidates (e.g., GPCR ligands or kinase inhibitors), the carboxylic acid moiety must be coupled with various primary or secondary amines.
Causality of Reagent Choice: We utilize HATU over standard EDC/HOBt because the electron-withdrawing nature of the pyridine ring can reduce the nucleophilicity of the intermediate. HATU provides superior kinetics via the highly reactive 7-aza-OBt ester. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.
Protocol 1: High-Throughput Library Generation
This protocol is designed as a self-validating system, utilizing real-time analytical feedback to prevent the propagation of failed reactions.
-
Scaffold Activation:
-
Dissolve 3-(Cyclobutylmethoxy)isonicotinic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL).
-
Add DIPEA (3.0 eq, 1.5 mmol) and stir for 5 minutes at room temperature (RT) to ensure complete deprotonation.
-
Add HATU (1.2 eq, 0.6 mmol) in a single portion. The solution will typically transition to a pale yellow color, indicating the formation of the active ester. Stir for 15 minutes.
-
-
Amine Addition:
-
Add the target amine (1.1 eq, 0.55 mmol) dropwise. Stir the reaction mixture at RT for 2 hours.
-
-
System Validation (The Feedback Loop):
-
Self-Validation Step: At t = 60 mins, withdraw a 5 µL aliquot, dilute in 1 mL MeOH, and inject into the LC-MS.
-
Decision Matrix: Monitor for the disappearance of the starting material mass ( m/z 208.1 [M+H]⁺). If starting material persists at >15% relative abundance, add an additional 0.2 eq of HATU and 0.2 eq of amine, and heat to 40°C for 1 hour. This feedback loop guarantees >90% conversion before workup.
-
-
Workup & Purification:
-
Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to hydrolyze any unreacted active ester and partition with EtOAc (3 x 10 mL).
-
Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify via Preparative HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA) to yield the final library compound.
-
Fig 2. Self-validating high-throughput synthesis and screening workflow.
Downstream Application: Target Screening
Once the library of 3-(cyclobutylmethoxy)isonicotinamide derivatives is synthesized, they must be validated biologically. Assuming the target is a CNS-based GPCR (e.g., GPR88), the following self-validating screening protocol is employed.
Protocol 2: Functional cAMP Accumulation Assay
Causality of Assay Design: To confirm that the cyclobutylmethoxy group successfully drives target engagement, a functional cell-based assay is required. We measure cAMP levels because GPR88 is a Gαi-coupled receptor; successful agonism will decrease forskolin-induced cAMP accumulation.
-
Cell Preparation: Plate CHO cells stably expressing the target GPCR at 10,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C.
-
Compound Treatment:
-
Prepare a 10-point dose-response curve of the synthesized derivatives (ranging from 10 µM to 0.5 nM) in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Self-Validation Step: Include a known reference agonist (e.g., 2-PCCA) as a positive control in columns 1 and 2. If the reference compound does not yield an EC₅₀ within 3-fold of its historical average, the entire plate is invalidated, preventing false negatives.
-
-
Forskolin Stimulation: Add Forskolin (10 µM final concentration) to stimulate baseline cAMP production. Incubate for 30 minutes at RT.
-
Detection: Add homogeneous time-resolved fluorescence (HTRF) cAMP detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Incubate for 1 hour.
-
Data Analysis: Read the plate on a microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the FRET ratio and plot against compound concentration to determine the EC₅₀.
References
-
[3] Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PubMed Central (PMC) - NIH URL:[Link]
-
[4] Title: Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
[5] Title: Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies Source: PubMed Central (PMC) - NIH URL:[Link]
Sources
- 1. 1539966-56-7 | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Developing Antimycobacterial Agents from Isonicotinic Acid Derivatives
Introduction and Chemical Rationale
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has severely compromised the efficacy of first-line therapeutics. Isoniazid (INH), an isonicotinic acid hydrazide, has been the cornerstone of antitubercular therapy for over 60 years. However, resistance—primarily driven by mutations in the katG gene—necessitates the development of novel analogs.
Derivatization of the isonicotinic acid scaffold (e.g., forming hydrazide-hydrazones or incorporating lipophilic heterocyclic tails) serves three distinct pharmacological purposes:
-
Enhanced Permeability: Increasing the lipophilicity of the molecule improves penetration through the exceptionally thick, lipid-rich mycobacterial cell wall [1].
-
Bypassing Resistance Mechanisms: Certain bulky or highly lipophilic derivatives alter the uptake kinetics or bypass the absolute requirement for KatG activation, retaining efficacy against INH-resistant strains [2].
-
Toxicity Reduction: Modulating the electronic properties of the hydrazine nitrogen can reduce off-target hepatotoxicity while maintaining on-target binding affinity.
Mechanism of Action: The KatG/InhA Pathway
To rationally design isonicotinic acid derivatives, one must understand the causality of target engagement. INH is a prodrug. Upon entering the mycobacterial cell, it is oxidized by the catalase-peroxidase enzyme KatG into an electrophilic isonicotinoyl radical. This radical spontaneously couples with intracellular NAD+ or NADP+ to form a bulky INH-NAD(P) adduct.
This adduct acts as a potent, competitive inhibitor of InhA (an enoyl-ACP reductase). By inhibiting InhA, the complex halts the FAS-II (Fatty Acid Synthase II) elongation cycle, abruptly stopping the synthesis of mycolic acids. Without mycolic acids, the mycobacterial cell wall loses its structural integrity, leading to cell lysis and death [1].
Caption: Mechanism of action for isonicotinic acid derivatives targeting InhA.
Quantitative Efficacy of Structural Modifications
Recent drug discovery efforts have yielded several promising isonicotinic acid derivatives. By coupling the INH moiety with different N-heterocyclic aldehydes or pyrrole rings, researchers have generated compounds with superior Minimum Inhibitory Concentrations (MIC) compared to the parent drug, particularly against resistant isolates [1], [2].
Table 1: Comparative in vitro efficacy of selected isonicotinic acid derivatives.
| Compound | Structural Modification | MIC vs H37Rv (μM) | MIC vs INH-R (μM) | Cytotoxicity (HepG2 IC50) |
| Isoniazid (INH) | None (Parent Compound) | 0.15 - 0.30 | > 10.0 | > 100 μM |
| Compound 1a | Phenolic ring addition | 0.11 | > 10.0 | > 1400 (Selectivity Index) |
| Compound 2 | Imidazole N-heterocyclic coupling | 0.11 - 0.23 | Not Determined | Low toxicity |
| Compound 1 (Pyrrole) | 1-methyl-1H-pyrrole addition | 0.28 | 0.14 | > 100 μM |
Data synthesized from in vitro assays utilizing the H37Rv reference strain and the SRI 1369 INH-resistant clinical isolate.
In Vitro Screening Protocol: Resazurin Microtiter Assay (REMA)
Evaluating the antimycobacterial activity of new derivatives requires a robust, high-throughput assay. Traditional agar-based proportion methods take 3–4 weeks due to the slow doubling time of Mtb (15–20 hours). The Resazurin Microtiter Assay (REMA) reduces this turnaround time to 7–8 days by utilizing an oxidation-reduction indicator [3].
Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin dye to pink, highly fluorescent resorufin. This provides a definitive colorimetric readout of cell viability [4].
Caption: Step-by-step workflow of the Resazurin Microtiter Assay (REMA).
Reagents and Causality of Selection
-
Middlebrook 7H9 Broth + OADC Supplement: Oleic acid provides essential fatty acids; Albumin binds free toxic fatty acids to prevent bacterial autotoxicity; Dextrose provides a carbon energy source; Catalase neutralizes toxic peroxides.
-
Resazurin Sodium Salt (0.01% w/v): Acts as the terminal electron acceptor in the assay. Filter-sterilized to prevent introducing exogenous bacterial contaminants that could cause false-positive dye reduction.
-
Sterile Distilled Water: Used exclusively in the perimeter wells of the 96-well plate to act as an evaporation barrier during the prolonged 37°C incubation.
Self-Validating Plate Architecture
To ensure the assay is a self-validating system, every 96-well plate must contain the following internal controls:
-
Sterility Control (SC): 200 µL of media only. Validation: Must remain blue. If it turns pink, the media or dye is contaminated, invalidating the entire plate.
-
Growth Control (GC): 100 µL media + 100 µL inoculum. Validation: Must turn pink. If it remains blue, the bacterial inoculum was non-viable or insufficient, invalidating the plate.
-
Reference Drug Control: One row dedicated to standard INH. Validation: Confirms the MIC matches the known susceptibility profile of the specific Mtb strain, ensuring no genetic drift has occurred.
Step-by-Step Methodology
-
Plate Preparation: Fill all perimeter wells (rows A and H, columns 1 and 12) with 200 µL of sterile distilled water to prevent media evaporation.
-
Media Dispensation: Add 100 µL of 7H9-OADC broth to all test wells (columns 2–10) and the GC wells (column 11).
-
Drug Titration: Add 100 µL of the isonicotinic acid derivative (prepared at 2X the maximum desired concentration) to column 2. Perform a two-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing, and repeating up to column 10. Discard the final 100 µL from column 10.
-
Inoculum Preparation: Harvest Mtb from a fresh Lowenstein-Jensen (LJ) slant or log-phase liquid culture. Adjust the turbidity to a McFarland 1.0 standard, then dilute 1:10 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted Mtb suspension to columns 2 through 11. (Final well volume = 200 µL; Final inoculum ≈ 5×104 CFU/well).
-
Primary Incubation: Seal the plate in a gas-permeable plastic bag and incubate at 37°C for 7 days under normal atmospheric conditions.
-
Dye Addition: Add 30 µL of 0.01% resazurin solution to all active wells.
-
Secondary Incubation & Readout: Incubate for an additional 24–48 hours at 37°C. The MIC is defined as the lowest concentration of the derivative that prevents a color change from blue to pink.
References
-
Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity Source: Molecules (MDPI) URL:[Link] [1]
-
Novel isoniazid derivative as promising antituberculosis agent Source: Future Science OA (NIH PMC) URL:[Link] [2]
-
Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy (NIH PMC) URL:[Link] [3]
-
Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Source: Journal of Visualized Experiments (JoVE) URL:[Link] [4]
Application Notes and Protocols for the Antibacterial Screening of 3-(Cyclobutylmethoxy)isonicotinic acid
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Isonicotinic acid derivatives have long been a cornerstone in the fight against bacterial infections, most notably exemplified by isoniazid, a frontline treatment for tuberculosis.[1][2][3] This document provides a comprehensive guide for the initial in vitro screening of a novel isonicotinic acid analog, 3-(Cyclobutylmethoxy)isonicotinic acid , against a panel of clinically relevant bacterial strains.
3-(Cyclobutylmethoxy)isonicotinic acid is a derivative of isonicotinic acid with a cyclobutylmethoxy group at the 3-position.[4][5][6] While specific data on its antimicrobial properties are not yet widely available, its structural similarity to isoniazid suggests a potential mechanism of action involving the inhibition of mycolic acid synthesis, a crucial component of the cell wall in mycobacteria.[1][2][3][7] Isoniazid itself is a prodrug, requiring activation by the bacterial catalase-peroxidase enzyme (KatG) to form a reactive species that ultimately inhibits the enoyl-acyl carrier protein reductase (InhA).[1][2][3][8] It is plausible that 3-(Cyclobutylmethoxy)isonicotinic acid may share a similar mechanism, particularly against Mycobacterium species. However, its activity against a broader spectrum of bacteria should also be investigated.
These application notes are designed for researchers, scientists, and drug development professionals. They provide detailed, step-by-step protocols for determining the compound's antibacterial efficacy through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. Furthermore, a critical protocol for assessing cytotoxicity is included to provide an early indication of the compound's safety profile.
I. Preliminary Handling and Preparation of 3-(Cyclobutylmethoxy)isonicotinic acid
Prior to initiating any screening, proper handling and preparation of the test compound are paramount.
A. Compound Information:
| Property | Value | Source |
| IUPAC Name | 3-(cyclobutylmethoxy)pyridine-4-carboxylic acid | [6] |
| CAS Number | 1539966-56-7 | [4][5][6] |
| Molecular Formula | C11H13NO3 | [4][5] |
| Molecular Weight | 207.23 g/mol | [4] |
B. Preparation of Stock Solution:
-
Solubility Testing: Initially, determine the optimal solvent for 3-(Cyclobutylmethoxy)isonicotinic acid. Common solvents for novel compounds include dimethyl sulfoxide (DMSO), ethanol, or methanol. Start with small quantities to assess solubility.
-
Stock Solution Preparation: Once a suitable solvent is identified, prepare a high-concentration stock solution (e.g., 10 mg/mL or 50 mM).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.
II. Antibacterial Susceptibility Testing
The initial assessment of antibacterial activity will be determined by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
A. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10][11][12][13] The broth microdilution method is a standardized and widely used technique for determining MIC values.[10][12][14]
Recommended Bacterial Strains:
A diverse panel of bacterial strains should be used to determine the spectrum of activity. This should include:
-
Gram-positive:
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Klebsiella pneumoniae (e.g., ATCC 13883)
-
-
Mycobacteria (if resources and appropriate biosafety level facilities are available):
-
Mycobacterium smegmatis (a non-pathogenic, fast-growing model for Mycobacterium tuberculosis)
-
Mycobacterium tuberculosis H37Rv (requires BSL-3 facilities)
-
Experimental Protocol for Broth Microdilution MIC Assay:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.[14][17]
-
Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).[17]
-
Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14][17]
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
-
Preparation of Compound Dilutions in a 96-Well Plate:
-
In a sterile 96-well, U-bottom microtiter plate, add 50 µL of sterile CAMHB to wells 2 through 12 of a designated row.
-
Add 100 µL of the highest concentration of 3-(Cyclobutylmethoxy)isonicotinic acid to be tested (prepared in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and repeating this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[14]
-
-
Inoculation and Incubation:
-
Data Interpretation:
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
III. Cytotoxicity Assessment
It is crucial to evaluate the cytotoxicity of any new antibacterial agent to ensure that its activity is selective for bacterial cells over mammalian cells. [18][19]The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. [14][18]
A. MTT Cell Viability Assay
Recommended Cell Lines:
-
Human embryonic kidney cells (HEK293)
-
Human liver cancer cells (HepG2)
-
Murine immortalized fibroblasts (L929) [20]
Experimental Protocol for MTT Assay:
-
Cell Seeding:
-
Seed mammalian cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. [18]
-
-
Compound Treatment:
-
Prepare serial dilutions of 3-(Cyclobutylmethoxy)isonicotinic acid in culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. [18] * Include wells with untreated cells (negative control) and wells with medium only (blank).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: General workflow for evaluating cytotoxicity using the MTT assay.
IV. Data Presentation and Interpretation
Summarize all quantitative data from the in vitro assays in clearly structured tables for easy comparison and interpretation.
Table 1: Antibacterial Activity of 3-(Cyclobutylmethoxy)isonicotinic acid
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| S. aureus ATCC 29213 | Positive | |||
| MRSA ATCC 33591 | Positive | |||
| E. faecalis ATCC 29212 | Positive | |||
| E. coli ATCC 25922 | Negative | |||
| P. aeruginosa ATCC 27853 | Negative | |||
| K. pneumoniae ATCC 13883 | Negative | |||
| M. smegmatis | N/A |
-
Interpretation of MBC/MIC Ratio:
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.
-
If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.
-
Table 2: Cytotoxicity of 3-(Cyclobutylmethoxy)isonicotinic acid
| Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) |
| HEK293 | 24 | |
| 48 | ||
| HepG2 | 24 | |
| 48 | ||
| L929 | 24 | |
| 48 |
V. Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial antibacterial screening of 3-(Cyclobutylmethoxy)isonicotinic acid. The data generated from these assays will offer critical insights into the compound's spectrum of activity, its bactericidal or bacteriostatic nature, and its preliminary safety profile.
Positive results from this initial screening would warrant further investigation, including:
-
Time-kill kinetics assays to further characterize the bactericidal or bacteriostatic effects over time.
-
Mechanism of action studies , particularly focusing on the inhibition of mycolic acid synthesis if activity against mycobacteria is observed.
-
In vivo efficacy studies in appropriate animal models of infection.
-
Lead optimization to improve potency and reduce toxicity.
By following these detailed protocols, researchers can systematically evaluate the potential of 3-(Cyclobutylmethoxy)isonicotinic acid as a novel antibacterial agent.
References
- Dr.Oracle. (2025, May 26). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?
- Wikipedia. (n.d.). Isoniazid.
- Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
-
Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology, 62(5), 1220–1227. Retrieved from [Link]
- Patsnap Synapse. (2024, July 17). What is the mechanism of Isoniazid?
-
Khan, S. R., et al. (2024, September 18). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology. Retrieved from [Link]
-
Sriram, D., et al. (2011, May 21). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
-
Zipperer, A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Retrieved from [Link]
-
N.A. (n.d.). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]
-
Kaderabkova, N., et al. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved from [Link]
-
N.A. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Transition Metal Complexes of Hydrozone of Isonicotinic Acid Hydrazide. Retrieved from [Link]
-
Lin, M. F., & Lan, C. Y. (2014, December 5). Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii. Bio-protocol. Retrieved from [Link]
-
Judge, V., et al. (2011, November 1). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery. Retrieved from [Link]
-
Judge, V., et al. (2011, November 1). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery. Retrieved from [Link]
-
Narasimhan, B., et al. (2013, February 15). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Retrieved from [Link]
-
Hamo, Z., et al. (2021, March). 4.3.2. Minimum Bactericidal Concentration (MBC) Determination. Bio-protocol. Retrieved from [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Klobucar, K., & Jurisic, M. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]
-
ResearchGate. (n.d.). ATCC bacterial strains selected for antimicrobial susceptibility tests. Retrieved from [Link]
-
Emery Pharma. (2013, November 13). Testing Antimicrobial Activity and Cytotoxicity of Wound and Skin Cleansers. Retrieved from [Link]
-
MDPI. (2024, December 10). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. Retrieved from [Link]
-
Appchem. (n.d.). 3-(Cyclobutylmethoxy)isonicotinic acid. Retrieved from [Link]
-
Hirose, A., et al. (2015, January 7). In vitro parallel evaluation of antibacterial activity and cytotoxicity of commercially available silver-containing wound dressings. Nagoya Journal of Medical Science. Retrieved from [Link]
-
Vasileiou, E., et al. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Life. Retrieved from [Link]
-
Zhang, Y., et al. (2021, March 17). Recent Development of Rapid Antimicrobial Susceptibility Testing Methods through Metabolic Profiling of Bacteria. Metabolites. Retrieved from [Link]
-
Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
GARDP Revive. (2025, August 19). Starting an antibacterial drug discovery screening programme. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibacterial Activities of Isonicotinic acid derivatives. Retrieved from [Link]
-
Khan, S. R., et al. (2019). Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action. Physiological reports. Retrieved from [Link]
-
Gyurcsik, B., & Nagy, L. (2001). The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates. Acta pharmaceutica Hungarica. Retrieved from [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. Isoniazid - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 4. 3-(Cyclobutylmethoxy)isonicotinic acid | 1539966-56-7 [sigmaaldrich.com]
- 5. appchemical.com [appchemical.com]
- 6. 3-(Cyclobutylmethoxy)isonicotinic acid [synhet.com]
- 7. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. emerypharma.com [emerypharma.com]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Cyclobutylmethoxy)isonicotinic Acid
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals actively synthesizing 3-(Cyclobutylmethoxy)isonicotinic acid. Below, you will find a mechanistic breakdown, validated protocols, optimization data, and troubleshooting logic designed to ensure high-yield, reproducible results.
Reaction Design & Strategy FAQs
Q: Why use methyl 3-fluoroisonicotinate instead of 3-fluoroisonicotinic acid as the starting material? A: Direct nucleophilic aromatic substitution (SNAr) on the free carboxylic acid is highly inefficient. It requires at least two equivalents of base to first deprotonate the acid. The resulting carboxylate anion donates electron density into the pyridine ring, significantly deactivating it toward nucleophilic attack by the cyclobutylmethoxide anion. By masking the acid as a methyl ester, the electron-withdrawing nature of the carbonyl group is preserved, accelerating the SNAr reaction[1].
Q: Why is cyclobutylmethanol pre-treated with Sodium Hydride (NaH) before adding the pyridine substrate? A: Cyclobutylmethanol possesses moderate steric bulk. Pre-formation of the alkoxide using a strong, non-nucleophilic base like NaH ensures complete deprotonation. If a weaker base like K₂CO₃ were used in the presence of the ester, the reaction would suffer from sluggish kinetics and potential side reactions[2].
Validated Experimental Protocol
Q: What is the standard, self-validating protocol for this synthesis? A: The synthesis is best achieved through a two-step sequence: SNAr followed by saponification.
Step 1: SNAr Reaction (Formation of Methyl 3-(cyclobutylmethoxy)isonicotinate)
-
Charge a flame-dried flask with NaH (60% dispersion in mineral oil, 1.2 eq.) and anhydrous DMF (0.5 M).
-
Cool the suspension to 0 °C under an inert argon atmosphere.
-
Add cyclobutylmethanol (1.1 eq.) dropwise.
-
Self-Validation Check: Observe the evolution of H₂ gas; wait until bubbling ceases (approx. 30 min) to ensure complete alkoxide formation.
-
-
Add methyl 3-fluoroisonicotinate (1.0 eq.) dissolved in a minimal amount of DMF.
-
Warm the reaction to 60 °C and stir for 4 hours.
-
Self-Validation Check: Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1). The starting material spot must completely disappear.
-
-
Quench with saturated aqueous NH₄Cl and extract with EtOAc. Wash the organic layer with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate.
Step 2: Saponification & Isoelectric Isolation
-
Dissolve the crude methyl ester in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).
-
Add LiOH monohydrate (3.0 eq.) and stir at room temperature for 3 hours[1].
-
Concentrate under reduced pressure to remove organic solvents.
-
Dilute the aqueous residue with water and cool to 0 °C.
-
Critical Step: Carefully adjust the pH to 3.5–4.0 using 1M HCl.
-
Causality: Isonicotinic acids are amphoteric. At pH > 5, the compound exists as a soluble carboxylate; at pH < 2, it exists as a soluble pyridinium salt. The zwitterionic isoelectric point (pI) is ~3.5-4.0, where solubility is minimized[3].
-
-
Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to afford pure 3-(Cyclobutylmethoxy)isonicotinic acid.
Workflow & Logic Visualization
Workflow for the synthesis of 3-(Cyclobutylmethoxy)isonicotinic acid.
Quantitative Data: SNAr Optimization
Q: How do different bases and solvents affect the yield of the SNAr step? A: The choice of base and solvent dictates the nucleophilicity of the alkoxide and the stability of the ester. Below is a summary of optimization data for the etherification step:
Table 1: Optimization of SNAr Conditions for 3-Alkoxypyridine Formation
| Entry | Base | Solvent | Temp | Time | Yield (%) | Causality / Observation |
| 1 | K₂CO₃ | DMF | 80 °C | 12 h | 15% | Weak base is insufficient for complete alkoxide formation, leading to sluggish kinetics[2]. |
| 2 | NaH | THF | 60 °C | 8 h | 45% | Poor solubility of the alkoxide intermediate in THF limits the reaction rate. |
| 3 | NaH | DMF | 60 °C | 4 h | 88% | Optimal. Complete deprotonation and excellent solvation of the nucleophile. |
| 4 | KOtBu | DMF | RT | 6 h | 82% | Good yield, but competitive transesterification observed if not carefully monitored. |
Troubleshooting Guide
Q: My SNAr reaction is stalling at 50% conversion. How do I drive it to completion? A: Stalled SNAr reactions typically result from adventitious moisture quenching the alkoxide. Ensure your DMF is strictly anhydrous. If the reaction stalls, adding an additional 0.2 equivalents of pre-formed cyclobutylmethoxide and increasing the temperature to 60 °C will drive the reaction to completion.
Q: I see a significant byproduct with the same mass as my starting material but a different retention time. What is it? A: This is likely a transesterification byproduct. If you use KOtBu in the presence of trace methanol, methoxide is generated in situ and can attack the methyl ester. To prevent this, strictly avoid methanol during the SNAr step and ensure the cyclobutylmethoxide is fully formed before introducing the pyridine substrate.
Q: After hydrolysis, I adjusted the pH to 1.0 but no product precipitated. Where is my compound? A: At pH 1.0, the pyridine nitrogen is fully protonated, forming a highly water-soluble pyridinium chloride salt. To recover your product, slowly back-titrate the aqueous layer with 1M NaOH to pH 3.5–4.0. The zwitterion will precipitate out of solution[3].
Troubleshooting logic tree for resolving low yields during synthesis.
References
-
BenchChem. Application Notes and Protocols: Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives.3
-
Arkivoc. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals.2
-
ACS Publications. Discovery of Novel, Induced-Pocket Binding Oxazolidinones as Potent, Selective, and Orally Bioavailable Tankyrase Inhibitors.1
Sources
Technical Support Center: Optimizing the Synthesis of 3-(Cyclobutylmethoxy)isonicotinic Acid
Welcome to the Technical Support Center for the synthesis and optimization of 3-(Cyclobutylmethoxy)isonicotinic acid (CAS: 1539966-56-7)[1]. This resource is engineered for researchers, medicinal chemists, and process scientists seeking to maximize reaction yields, minimize side products, and streamline purification workflows.
Due to the amphoteric nature of the pyridine core and the steric demands of the cyclobutylmethoxy group, synthesizing this intermediate requires precise control over nucleophilicity and pH. Below, we evaluate the two primary synthetic methodologies, provide self-validating protocols, and address common experimental roadblocks in a detailed Q&A format.
Section 1: Synthetic Strategy & Route Selection
The synthesis of 3-(Cyclobutylmethoxy)isonicotinic acid typically proceeds via one of two distinct pathways:
-
Route A (Recommended): Nucleophilic Aromatic Substitution (SNAr) of 3-fluoroisonicotinic acid with cyclobutylmethanol.
-
Route B: Base-promoted O-alkylation of methyl 3-hydroxyisonicotinate followed by ester saponification.
Synthetic pathways for 3-(Cyclobutylmethoxy)isonicotinic acid via SNAr or O-alkylation.
Section 2: Self-Validating Experimental Protocols
Protocol A: SNAr of 3-Fluoroisonicotinic Acid (High Regioselectivity)
This protocol utilizes the highly activated nature of the 3-fluoro position, driven by the electron-withdrawing pyridine nitrogen and the para-carboxylic acid group, to facilitate the SNAr addition-elimination mechanism[2].
Step-by-Step Methodology:
-
Alkoxide Generation: Charge a flame-dried Schlenk flask with cyclobutylmethanol (1.5 eq) and anhydrous DMF (0.5 M). Cool to 0 °C and slowly add NaH (60% dispersion in mineral oil, 3.0 eq).
-
Causality: Cyclobutylmethanol is a weak nucleophile. Deprotonation with a strong, non-nucleophilic base generates the highly reactive cyclobutylmethoxide anion. We use 3.0 eq because 1.0 eq is consumed by the starting material's carboxylic acid, 1.0 eq forms the alkoxide, and the excess scavenges trace moisture.
-
-
Electrophile Addition: Stir for 30 minutes until H₂ evolution ceases. Add 3-fluoroisonicotinic acid (1.0 eq) portion-wise to control the exotherm.
-
SNAr Reaction: Heat the reaction mixture to 90 °C for 12 hours.
-
Self-Validation Checkpoint: Remove a 50 µL aliquot, quench with 100 µL of 1M HCl, and extract with 200 µL Ethyl Acetate. Spot the organic layer on a silica TLC plate (Eluent: 9:1 DCM:MeOH). Complete disappearance of the starting material (Rf ≈ 0.3) and the appearance of a new UV-active spot (Rf ≈ 0.5) validates successful conversion.
-
Isolation: Cool to room temperature and quench with ice water. Carefully adjust the pH to exactly 3.5 using 1M HCl to precipitate the zwitterionic product. Filter, wash with cold water, and dry under a vacuum.
Protocol B: O-Alkylation of Methyl 3-hydroxyisonicotinate
This alternative route builds the ether linkage via an SN2 mechanism[3].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve methyl 3-hydroxyisonicotinate (1.0 eq) in anhydrous DMF (0.3 M). Add K₂CO₃ (2.0 eq) and cyclobutylmethyl mesylate (1.2 eq).
-
Causality: Using a weaker base (K₂CO₃) prevents premature ester hydrolysis. According to the Hard-Soft Acid-Base (HSAB) principle, pairing the "hard" oxygen nucleophile with a "hard" electrophile (mesylate) favors O-alkylation over unwanted N-alkylation at the softer pyridine nitrogen[4].
-
-
Alkylation: Heat to 70 °C for 8 hours.
-
Self-Validation Checkpoint: Perform LC-MS analysis on a crude aliquot. The presence of the O-alkylated ester mass [M+H]⁺ without the corresponding N-alkylated pyridinium salt mass validates the regioselectivity.
-
Saponification: Add 2M aqueous LiOH (3.0 eq) directly to the mixture and stir at room temperature for 2 hours. Acidify to pH 3.5 to precipitate the final carboxylic acid.
Section 3: Quantitative Data & Condition Optimization
The following table summarizes the expected outcomes and impurity profiles based on the chosen synthetic route and conditions:
| Synthesis Route | Reagents & Catalyst | Temp (°C) | Primary Impurity | Avg. Yield (%) | Scalability |
| SNAr (Free Acid) | 3-Fluoroisonicotinic acid, NaH | 90 | 3-Hydroxyisonicotinic acid | 65 - 75 | High |
| SNAr (Ester) | Methyl 3-fluoroisonicotinate, Cs₂CO₃ | 100 | Transesterification products | 80 - 85 | Medium |
| O-Alkylation | Methyl 3-hydroxyisonicotinate, K₂CO₃ | 70 | N-alkylated pyridinium salt | 50 - 60 | Low |
Section 4: Troubleshooting Guides & FAQs
Q1: My SNAr conversion is stalling at 50% despite prolonged heating. How do I drive it to completion? A: Stalled SNAr reactions in this system are almost exclusively caused by moisture in the DMF or degraded Sodium Hydride. Water reacts with NaH to form NaOH. The hydroxide ion acts as a competing, highly mobile nucleophile, attacking the fluoropyridine to form 3-hydroxyisonicotinic acid instead of your desired product. Solution: Use strictly anhydrous DMF (stored over molecular sieves) and ensure your NaH dispersion is fresh.
Q2: How do I prevent N-alkylation when using the 3-hydroxyisonicotinic acid route? A: N-alkylation is a notorious side reaction due to the inherent nucleophilicity of the pyridine nitrogen. To mitigate this, apply the HSAB principle[4]: switch your alkylating agent from cyclobutylmethyl bromide (softer) to cyclobutylmethyl mesylate or tosylate (harder). Additionally, lowering the reaction temperature to 60 °C and using a bulkier base like Cs₂CO₃ can sterically and electronically favor O-alkylation.
Q3: What is the optimal method for isolating the final product from the aqueous phase? A: 3-(Cyclobutylmethoxy)isonicotinic acid is amphoteric; it contains both a basic pyridine nitrogen and an acidic carboxylic acid. Its isoelectric point (pI) is approximately pH 3.5 - 4.0. If the solution is too acidic (pH < 2), the pyridine nitrogen protonates, making the molecule highly water-soluble. If it is too basic (pH > 5), the carboxylate remains ionized. Solution: Use a calibrated pH meter during the workup and adjust the aqueous phase to exactly pH 3.5 to maximize the precipitation of the neutral zwitterion.
Q4: Why am I seeing a "des-fluoro" byproduct in my LC-MS during the SNAr reaction? A: The reduction of the C-F bond to a C-H bond can occur if the reaction mixture is exposed to trace transition metal impurities (which can catalyze hydrodefluorination) or if the alkoxide acts as a hydride donor via a β-hydride elimination pathway. Solution: Ensure cyclobutylmethanol is free of secondary alcohol impurities, and use metal-free, acid-washed glassware.
Section 5: Mechanistic Troubleshooting Logic
Understanding the intermediate states of the SNAr reaction allows for better real-time troubleshooting. The formation of the Meisenheimer complex is the rate-determining step.
Mechanistic logic and critical steps for the SNAr reaction pathway.
Section 6: References
-
Title: 3-(Cyclobutylmethoxy)isonicotinic acid - SynHet Source: SynHet URL: 1[1]
-
Title: Application Notes and Protocols: Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives Source: Benchchem URL: 2[2]
-
Title: 3-Hydroxyisonicotinonitrile | 87032-82-4 Source: Benchchem URL: 4[4]
-
Title: Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure Source: Journal of Medicinal Chemistry - ACS Publications URL: 3[3]
Sources
addressing solubility issues of 3-(Cyclobutylmethoxy)isonicotinic acid in assays
Technical Support Center: Troubleshooting Solubility of 3-(Cyclobutylmethoxy)isonicotinic Acid in In Vitro Assays
Overview As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of screening novel chemical entities. 3-(Cyclobutylmethoxy)isonicotinic acid (CAS 1539966-56-7) presents a classic "lipophilic-acid" solubility paradox. While the isonicotinic acid core provides a carboxylic acid moiety capable of ionization, the bulky cyclobutylmethoxy ether group significantly increases the compound's partition coefficient (LogP). This drives hydrophobic aggregation and precipitation when transitioning from organic storage solvents into aqueous assay buffers. This guide provides self-validating methodologies to ensure your assay data reflects true biological activity rather than solubility artifacts.
Part 1: Diagnostic FAQs (Understanding the Causality)
Q1: Why does 3-(Cyclobutylmethoxy)isonicotinic acid precipitate when diluted from a 10 mM DMSO stock into my pH 7.4 biochemical assay buffer? A1: This is a fundamental failure of kinetic solubility . When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local supersaturation of the lipophilic cyclobutylmethoxy group forces the molecules to self-associate before they can thermodynamically equilibrate with the solvent. The hydrophobic effect drives the cyclobutyl rings to aggregate, excluding water and forming amorphous precipitates. According to best practices for biological assays, such precipitation leads to false negatives (due to a lack of bioavailable compound) or false positives (due to light scattering or protein aggregation) (1)[1].
Q2: How does the pH of my assay buffer affect its solubility? A2: Isonicotinic acid derivatives typically possess two relevant pKa values: the pyridine nitrogen (pKa ~1.7) and the carboxylic acid (pKa ~4.9). At physiological pH (7.4), the carboxylic acid is deprotonated, forming an anion that enhances aqueous solubility. However, if your assay buffer is slightly acidic (e.g., pH 5.5 for certain lysosomal enzymatic assays), the compound shifts toward its neutral, highly lipophilic state, drastically reducing solubility. Adjusting the pH to ensure complete ionization is a critical first step.
Q3: Should I use sonication or heat to force the compound into solution? A3: No. Sonication provides the activation energy to break apart amorphous aggregates temporarily, but it does not alter the thermodynamic solubility limit of the compound (2)[2]. If the nominal concentration exceeds the thermodynamic equilibrium, the compound will eventually nucleate and crash out during your incubation period, causing assay drift. A self-validating protocol requires measuring the actual concentration in solution post-centrifugation to ensure equilibrium is maintained.
Part 2: Workflows and Logical Relationships
Below is the logical workflow for diagnosing and resolving precipitation issues for this compound.
Troubleshooting workflow for resolving compound precipitation in aqueous assay buffers.
Part 3: Experimental Protocols
To guarantee scientific integrity, every protocol must be a self-validating system. You cannot assume a compound is soluble simply because the solution appears optically clear; micro-precipitates can still skew data.
Protocol A: The "Step-Down" Intermediate Dilution Method Directly diluting a 10 mM DMSO stock into an aqueous buffer causes "solvent shock." We mitigate this by using an intermediate co-solvent step. Research indicates that isonicotinic acid derivatives show enhanced solubility in binary solvent mixtures containing alcohols or glycols (3)[3].
-
Primary Stock Preparation: Prepare a 10 mM stock of 3-(Cyclobutylmethoxy)isonicotinic acid in 100% anhydrous DMSO. Store desiccated at -20°C to prevent water absorption, which degrades DMSO stock integrity.
-
Intermediate Dilution: Dilute the 10 mM stock to 1 mM using a 50/50 (v/v) mixture of DMSO and 1,2-propanediol (or ethanol). This creates a transitionary solvation shell around the cyclobutylmethoxy group.
-
Aqueous Transfer: Dispense the intermediate stock into the final assay buffer using acoustic liquid handling (e.g., Echo) or under continuous high-speed vortexing.
-
Self-Validation Step: Centrifuge the final assay plate at 3,000 x g for 10 minutes. Aspirate the supernatant and analyze via HPLC-UV to confirm the dissolved concentration matches the nominal target concentration.
Protocol B: Thermodynamic Solubility Assessment (Shake-Flask Method) Kinetic solubility is highly variable. To find the absolute concentration limit of your compound for assay design, you must determine its thermodynamic solubility (2)[2].
-
Solid Addition: Add 1 mg of solid 3-(Cyclobutylmethoxy)isonicotinic acid to 1 mL of the target aqueous assay buffer (pH 7.4).
-
Equilibration: Incubate at 37°C for 24 hours with continuous orbital shaking (500 rpm). This ensures complete equilibrium between the solid crystalline phase and the dissolved liquid phase.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solids.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 100 µL of filtrate to account for non-specific binding of the lipophilic compound to the filter membrane.
-
Quantification: Dilute the filtrate into the mobile phase and quantify using a calibrated LC-MS/MS method.
Comparison of kinetic versus thermodynamic solubility assessment pathways.
Part 4: Data Presentation
Understanding the physicochemical properties of the compound dictates how it will behave across different assay environments.
Table 1: Physicochemical Profile & Expected Solubility Behavior
| Parameter | Value / State | Impact on Assay Performance |
| Molecular Weight | 207.23 g/mol | Small molecule; highly permeable. |
| pKa (Carboxylic Acid) | ~4.9 | Soluble as an anion at pH > 6.5. Prone to precipitation at pH < 5.0. |
| LogP (Estimated) | High (Lipophilic) | The cyclobutylmethoxy ether drives hydrophobic aggregation in water. |
| Kinetic Solubility | Variable (< 10 µM) | Highly dependent on DMSO dilution rate and mixing shear force. |
| Thermodynamic Sol. | Stable (pH dependent) | Represents the true maximum concentration for long-term assay incubations. |
References
- Title: Assay Guidance Manual for Drug Discovery: Technologies That Matter Source: NIH / PMC URL
- Title: Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track Source: American Pharmaceutical Review URL
- Title: On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents Source: ResearchGate URL
- Source: SLAS.
Sources
Technical Support Center: Troubleshooting Biological Assays with 3-(Cyclobutylmethoxy)isonicotinic acid
Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter drug development campaigns that stall not due to a lack of compound efficacy, but because of misunderstood physicochemical behaviors in the assay well.
3-(Cyclobutylmethoxy)isonicotinic acid (CAS: 1539966-56-7) is a prime example of a deceptively complex molecule. While the isonicotinic acid core provides excellent hydrogen bonding vectors for target engagement, the addition of the bulky, hydrophobic cyclobutylmethoxy group at the 3-position creates a highly amphiphilic molecule. This structural dichotomy leads to erratic solubility, pH-dependent ionization shifts, and non-specific protein binding.
This guide is designed to provide you with the causality behind these assay failures and self-validating protocols to definitively resolve them.
Data Presentation: Physicochemical Profiling
To troubleshoot effectively, we must first quantify the physical realities of the molecule. Table 1 outlines the core properties driving assay interference, while Table 2 provides a rapid diagnostic matrix.
Table 1: Physicochemical Profile & Assay Implications
| Property | Value / Characteristic | Causality in Biological Assays |
| Acidic pKa (Carboxylic Acid) | ~1.77[1] | Deprotonates rapidly in aqueous media. At pH 7.4, the molecule exists primarily as an anion, severely limiting passive cell membrane permeability. |
| Basic pKa (Pyridine Nitrogen) | ~4.96[2] | Protonates in acidic environments. Between pH 2.0 and 5.0, the molecule forms a zwitterion, which can drastically alter target binding kinetics. |
| Aqueous Solubility | Poor (< 1 mg/mL predicted) | The hydrophobic cyclobutylmethoxy tail forces the compound to "crash out" (precipitate) when transitioning from 100% DMSO to aqueous buffers[3]. |
| Aromaticity | Conjugated Pyridine Ring | Absorbs UV light (typically 260-340 nm), leading to inner-filter effects and fluorescence quenching in HTRF or FP assays. |
Table 2: Rapid Troubleshooting Matrix
| Observed Symptom | Primary Root Cause | Immediate Diagnostic Action |
| IC50 shifts >5-fold between runs | DMSO stock precipitation | Run nephelometry (light scattering) at 620 nm. |
| Active in biochemical, dead in cells | Poor permeability (Anion at pH 7.4) | Run PAMPA assay at pH 6.5 vs. pH 7.4. |
| Baseline drops in fluorescence assay | UV/Vis Quenching | Run fluorophore-only control with compound titration. |
Section 1: Diagnostic FAQs (The "Why" and "How")
Q1: My dose-response curves are erratic, and the Hill slope is unusually steep (>2.0). What is causing this? Causality: A steep Hill slope combined with run-to-run variability is the classic signature of compound precipitation (the "crash out" effect). 3-(Cyclobutylmethoxy)isonicotinic acid has a highly lipophilic ether tail. When you spike a high-concentration DMSO stock directly into an aqueous buffer, the local concentration of the compound exceeds its kinetic solubility limit before it can diffuse. It forms micro-aggregates that sequester the compound, artificially lowering the effective free concentration. Self-Validating Solution: Do not rely on visual inspection; micro-precipitates are invisible to the naked eye. Centrifuge your assay plate at 3,000 x g for 5 minutes. If the apparent IC50 shifts after centrifugation, precipitation is confirmed. You must switch to a co-solvent cascade (see Protocol 2)[3].
Q2: The compound shows sub-micromolar affinity in my recombinant enzyme assay but loses all activity in the cell-based assay. Is it just impermeable? Causality: It is likely a combination of poor permeability and Non-Specific Binding (NSB). Because the carboxylic acid has a pKa of ~1.77[1], the molecule is a negatively charged anion at the physiological pH of 7.4. Anions are repelled by the negatively charged phospholipid bilayer of cells. Furthermore, the hydrophobic cyclobutyl ring acts as a lipid anchor, causing the compound to bind aggressively to Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) present in cell culture media. Self-Validating Solution: Run your biochemical assay twice: once in standard buffer, and once supplemented with 1% BSA. If the IC50 right-shifts significantly in the BSA condition, NSB is depleting your free drug. If the IC50 remains identical, the failure in the cell assay is strictly due to the permeability of the anionic state.
Q3: I am getting false positives in my Homogeneous Time-Resolved Fluorescence (HTRF) assay. How do I bypass this? Causality: Isonicotinic acid derivatives possess a conjugated pyridine ring system[4]. This aromatic core absorbs light in the UV/near-UV spectrum. If your assay relies on fluorophores that excite or emit in this range (e.g., coumarin or europium cryptate), the compound will absorb the light energy (inner-filter effect), quenching the signal and mimicking a positive hit. Self-Validating Solution: Run a counter-screen containing only the assay fluorophores and the compound (no target protein). If the signal decreases dose-dependently, the compound is a quencher. Switch to a red-shifted fluorophore system (e.g., Alexa Fluor 647 or Cy5) where the pyridine ring does not absorb.
Mandatory Visualizations
Diagram 1: Diagnostic Workflow for Assay Inconsistencies
Fig 1: Step-by-step diagnostic logic tree for isolating the root cause of assay variability.
Diagram 2: Physicochemical Interference Mechanisms
Fig 2: Causal mapping of structural features to specific modes of biological assay interference.
Section 2: Self-Validating Experimental Protocols
Protocol 1: Kinetic Solubility Profiling via Nephelometry
Purpose: To empirically determine the exact concentration at which the compound crashes out of your specific assay buffer. Causality: Light scattering increases proportionally with the formation of insoluble micro-aggregates.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of 3-(Cyclobutylmethoxy)isonicotinic acid in 100% LC-MS grade DMSO.
-
Titration: Create a 12-point, 2-fold serial dilution of the compound in 100% DMSO.
-
Aqueous Transfer: Using an acoustic dispenser (e.g., Echo) or rapid multichannel pipetting, transfer the DMSO stock into a clear-bottom 384-well plate containing your exact biological assay buffer (ensure final DMSO concentration matches your assay, typically 1%).
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes (matching your standard assay incubation time).
-
Measurement: Read the plate on a microplate reader using the Nephelometry module (or absorbance at 620 nm).
-
Validation: Plot the scattering intensity against compound concentration. The concentration at which the baseline sharply inflects upwards is your absolute kinetic solubility limit. Rule: Never test the compound in biological assays above this concentration.
Protocol 2: Co-Solvent Cascade Preparation
Purpose: To force highly lipophilic isonicotinic acid derivatives into aqueous solution without precipitation[3]. Causality: Transitioning directly from DMSO to water creates a massive solvation energy barrier. Using intermediate dielectric solvents (like PEG300) lowers the interfacial tension, allowing the compound to remain dispersed.
Step-by-Step Methodology:
-
Initial Solubilization: Dissolve the compound to 25.0 mg/mL in 100% DMSO.
-
Dielectric Stepping: To prepare 1 mL of working solution, first add 100 µL of the DMSO stock to a clean vial.
-
Polymer Addition: Add 400 µL of PEG300 to the DMSO stock. Vortex vigorously for 30 seconds. The PEG wraps the hydrophobic cyclobutyl ring.
-
Surfactant Addition: Add 50 µL of Tween-80. Vortex gently. This acts as a micellar stabilizer.
-
Aqueous Finalization: Slowly add 450 µL of Saline (or assay buffer) drop-by-drop while continuously swirling the vial.
-
Validation: The resulting solution should be optically clear. Centrifuge at 10,000 x g for 10 minutes. If no pellet forms at the bottom of the tube, the compound is successfully solubilized and ready for dosing[3].
References
- PubChem. "Isonicotinic Acid | C6H5NO2 | CID 5922". National Institutes of Health.
- SRIRAMCHEM. "Isonicotinic acid - SRIRAMCHEM".
- ChemicalBook. "Isonicotinic acid CAS#: 55-22-1".
- Sigma-Aldrich. "1539966-56-7 | Sigma-Aldrich". MilliporeSigma.
- MedChemExpress. "Isonicotinic acid | Isoniazid Metabolite".
Sources
Technical Support Center: Overcoming Resistance to Isonicotinic Acid-Based Drugs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating resistance mechanisms to isonicotinic acid-based drugs like isoniazid (INH). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our goal is to equip you with the knowledge to navigate the complexities of mycobacterial drug resistance and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions related to isonicotinic acid-based drug resistance.
Q1: What is the primary mechanism of action for isonicotinic acid-based drugs like isoniazid?
A1: Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to become effective.[1][2][3] The bacterial enzyme catalase-peroxidase, encoded by the katG gene, activates INH.[1][2] Once activated, INH, along with NAD+, forms an adduct that inhibits the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[1][3][4] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing mycolic acids.[1][5] Mycolic acids are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[1] By inhibiting their synthesis, INH disrupts cell wall integrity, leading to bacterial cell death, particularly in actively dividing bacilli.[1]
Q2: What are the most common resistance mechanisms observed in Mycobacterium tuberculosis against isoniazid?
A2: The two predominant mechanisms of isoniazid resistance involve genetic mutations that either prevent the activation of the prodrug or alter its target.
-
Mutations in the katG gene: This is the most frequent cause of INH resistance.[4][6][7] Mutations in katG can lead to a dysfunctional or inactive catalase-peroxidase enzyme, which is unable to activate the INH prodrug. The S315T mutation is the most common katG mutation and is often associated with high-level INH resistance.[4][6]
-
Mutations in the inhA promoter region: The second most common mechanism involves mutations in the promoter region of the inhA gene.[4][6] These mutations, most notably at position -15C/T, lead to the overexpression of the InhA enzyme.[6] This overabundance of the target protein effectively titrates the activated INH-NAD adduct, requiring a higher concentration of the drug to achieve an inhibitory effect, which typically results in low-level resistance.[4][6]
Q3: Can mutations in other genes also confer resistance to isoniazid?
A3: Yes, while less common, mutations in other genes have been associated with INH resistance. These include mutations in ahpC, kasA, and ndh.[8] However, the role of some of these mutations, like those in kasA, is not fully clear as they are sometimes found in INH-susceptible strains as well.[9] It's also important to note that a percentage of INH-resistant clinical isolates do not have mutations in any of the commonly associated genes, suggesting that other, yet to be fully characterized, resistance mechanisms exist.[8][10]
Q4: How is isoniazid resistance level (low vs. high) defined and what is its clinical significance?
A4: Isoniazid resistance is categorized as low-level or high-level based on the minimum inhibitory concentration (MIC). Low-level resistance is generally defined by an MIC of >0.1 µg/mL to 0.4 µg/mL, while high-level resistance is characterized by an MIC >0.4 µg/mL.[11][12] This distinction is clinically important because patients with low-level resistance, often caused by inhA promoter mutations, may still benefit from treatment with a higher dose of isoniazid.[12][13] Conversely, high-level resistance, typically associated with katG mutations, is less likely to be overcome with increased dosage.[11]
Troubleshooting Experimental Assays
This section provides detailed troubleshooting guides for common experimental challenges.
Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Inconsistent MIC values for isoniazid are a frequent issue that can compromise the reliability of your findings. The following table outlines potential causes and recommended solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate plates or experiments. | Inconsistent Inoculum Density: An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum can result in artificially low values. Mycobacterial clumping is also a common issue.[14][15] | 1. Standardize Inoculum Preparation: Consistently use a 0.5 McFarland standard for your bacterial suspension.[14][15] 2. Ensure Homogeneity: Vortex the bacterial suspension with glass beads to break up clumps before adjusting the turbidity.[14] 3. Validate Inoculum Density: Periodically perform serial dilutions and plate counts (CFU/mL) to confirm the relationship between your McFarland standard and viable cell number. |
| Gradual increase in MIC values over time. | Drug Degradation: Isoniazid solutions can degrade, especially with repeated freeze-thaw cycles or improper storage.[14] | 1. Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from a new batch of isoniazid powder.[14] 2. Aliquot and Store Properly: Aliquot stock solutions into single-use volumes and store them protected from light at the recommended temperature. Avoid repeated freeze-thaw cycles.[14] |
| Discrepancies with published data or between labs. | Media Composition and Lot-to-Lot Variability: Different batches or suppliers of media (e.g., Middlebrook 7H9) and supplements (e.g., OADC) can affect mycobacterial growth and drug activity.[14] | 1. Use Consistent Media: For a given set of experiments, use the same lot of media and supplements. 2. Record Lot Numbers: Always document the lot numbers of all reagents used. |
| Known resistant strain appears susceptible. | Low-Level Resistance: The strain may exhibit low-level resistance that is close to the critical concentration being tested, leading to variability in classification.[16] Heteroresistance: The culture may contain a mixed population of susceptible and resistant bacteria.[17] | 1. Perform Full MIC Titration: Test a wider range of isoniazid concentrations to accurately determine the MIC, rather than relying on a single critical concentration.[4] 2. Subculture and Retest: Subculture the strain and repeat the MIC assay. If heteroresistance is suspected, plating on drug-containing and drug-free agar can help quantify the resistant subpopulation. |
| Quality Control (QC) strain (e.g., H37Rv) MIC is out of range. | Systematic Assay Error: An out-of-range QC result points to a fundamental issue with the assay setup, reagents, or procedure.[15] | 1. Verify QC Strain Integrity: Ensure the QC strain is from a reliable source and has not been excessively passaged.[15] 2. Check All Reagents: Prepare fresh drug dilutions, media, and supplements.[14] 3. Review Protocol: Carefully review the entire experimental protocol to identify any deviations.[14] 4. Repeat the Assay: Rerun the assay with fresh reagents and careful adherence to the protocol. |
Guide 2: Genotype-Phenotype Discrepancies
It is not uncommon to find that the genotypic profile of a strain does not perfectly match its observed phenotypic resistance.
Q: My sequencing results show a katG or inhA promoter mutation, but the MIC is lower than expected. Why?
A: This can be due to several factors:
-
Compensatory Mutations: The strain may have acquired compensatory mutations that mitigate the fitness cost of the resistance mutation, which can sometimes slightly alter the level of resistance.
-
Experimental Variability: As detailed in the MIC troubleshooting guide, technical factors can lead to an underestimation of the true MIC.
-
Limitations of Genotypic Prediction: While certain mutations are strongly correlated with specific resistance levels, the genetic background of the strain can influence the final phenotypic expression of resistance.[18]
Q: My strain is phenotypically resistant to isoniazid, but sequencing of katG and the inhA promoter reveals no mutations. What are the next steps?
A: This is a common scenario, as a significant percentage of INH-resistant strains lack these common mutations.[10][19]
-
Sequence Additional Genes: Consider sequencing other genes that have been implicated in INH resistance, such as ahpC, kasA, and ndh.[8]
-
Whole-Genome Sequencing (WGS): WGS is a powerful tool to identify novel or rare mutations that may be responsible for resistance.[20][21]
-
Investigate Other Mechanisms: Consider the possibility of other resistance mechanisms, such as drug efflux pumps, which would not be detected by sequencing the usual target genes.
Experimental Protocols & Workflows
Protocol 1: Broth Microdilution MIC for Isoniazid
This protocol is adapted from established methods for determining the MIC of isoniazid against M. tuberculosis.
Materials:
-
M. tuberculosis isolate and H37Rv (ATCC 27294) control strain
-
Middlebrook 7H9 broth with 10% OADC supplement
-
Isoniazid powder
-
Sterile 96-well U-bottom plates
-
Sterile saline with 0.05% Tween 80
-
Sterile glass beads
-
0.5 McFarland standard
Procedure:
-
Prepare Isoniazid Stock Solution: Prepare a 1 mg/mL stock solution of isoniazid in sterile distilled water. Filter-sterilize and store in single-use aliquots at -20°C.
-
Prepare Drug Dilutions: Perform serial two-fold dilutions of the isoniazid stock solution in 7H9 broth to achieve the desired concentration range in the 96-well plate.
-
Prepare Inoculum:
-
From a fresh culture, transfer mycobacterial colonies to a tube with sterile saline, Tween 80, and glass beads.
-
Vortex vigorously for 1-2 minutes to create a homogenous suspension.
-
Allow large particles to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard.
-
Dilute this suspension 1:100 in 7H9 broth to get a final inoculum of approximately 10^5 CFU/mL.[14]
-
-
Plate Setup:
-
Add 100 µL of the appropriate isoniazid dilution to each well.
-
Include a drug-free well for a positive growth control and an uninoculated well as a negative control.
-
Add 100 µL of the prepared inoculum to each well (except the negative control).
-
-
Incubation: Seal the plate and incubate at 37°C.
-
Reading Results: Read the plate when visible growth is observed in the positive control well (typically 7-14 days). The MIC is the lowest concentration of isoniazid that completely inhibits visible growth.
Protocol 2: KatG Catalase Activity Assay
This spectrophotometric assay measures the catalase activity of the KatG enzyme by monitoring the decomposition of hydrogen peroxide (H₂O₂).
Materials:
-
Mycobacterial cell lysate
-
50 mM Sodium Phosphate buffer (pH 7.0)
-
30% Hydrogen Peroxide (H₂O₂)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Cell Lysate: Prepare a cell-free extract from your M. tuberculosis strain of interest.
-
Prepare H₂O₂ Solution: Prepare a 13 mM H₂O₂ solution in 50 mM sodium phosphate buffer.
-
Assay:
-
In a quartz cuvette, add 1 mL of the 13 mM H₂O₂ solution.
-
Add a specific amount (e.g., 30 µg) of the cell lysate to the cuvette and mix immediately.
-
Monitor the decrease in absorbance at 240 nm over time as the H₂O₂ is degraded.[2]
-
Calculate the catalase activity using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹ cm⁻¹).[2]
-
Visualizations
Isoniazid Activation and Resistance Pathway
Caption: Mechanism of isoniazid action and primary resistance pathways.
Troubleshooting Workflow for Inconsistent MIC Results
Caption: A logical workflow for troubleshooting inconsistent MIC results.
References
-
Drug Resistance Mechanisms in Mycobacterium tuberculosis. (2014). MDPI. [Link]
-
What is the mechanism of Isoniazid? (2024). Patsnap Synapse. [Link]
-
Exploring the Structure and Function of the Mycobacterial KatG Protein Using trans-Dominant Mutants. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]
-
Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis. (2018). World Health Organization (WHO). [Link]
-
Drug Susceptibility Testing for M. tuberculosis Complex. (n.d.). APHL. [Link]
-
Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]
-
Acetylation of Isoniazid Is a Novel Mechanism of Isoniazid Resistance in Mycobacterium tuberculosis. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]
-
inhA, a gene encoding a target for isoniazid and ethionamide in Mycobacterium tuberculosis. (1994). PubMed. [Link]
-
Identification of katG Mutations Associated with High-Level Isoniazid Resistance in Mycobacterium tuberculosis. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]
-
Drug-susceptibility testing in tuberculosis: methods and reliability of results. (n.d.). European Respiratory Society. [Link]
-
Rapid Identification and Drug Susceptibility Testing of Mycobacterium tuberculosis: Standard Operating Procedure for Non-Commercial Assays: Part 1. (n.d.). Journal of Laboratory Physicians. [Link]
-
What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? (2025). Dr.Oracle. [Link]
-
Mutation of katG in a clinical isolate of Mycobacterium tuberculosis: effects on catalase-peroxidase for isoniazid activation. (n.d.). The Ukrainian Biochemical Journal. [Link]
-
Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms. (2019). Antimicrobial Agents and Chemotherapy. [Link]
-
Resistant mutants of Mycobacterium tuberculosis selected in vitro do not reflect the in vivo mechanism of isoniazid resistance. (2009). PLOS ONE. [Link]
-
Troubleshooting High Liquid Culture contamination. (n.d.). Knowledge Base. [Link]
-
Using Reduced Inoculum Densities of Mycobacterium tuberculosis in MGIT Pyrazinamide Susceptibility Testing to Prevent False-Resistant Results and Improve Accuracy: A Multicenter Evaluation. (n.d.). Journal of Clinical Microbiology. [Link]
-
Prevention of False Resistance Results Obtained in Testing the Susceptibility of Mycobacterium tuberculosis to Pyrazinamide with the Bactec MGIT 960 System Using a Reduced Inoculum. (n.d.). Journal of Clinical Microbiology. [Link]
-
Co-resistance to isoniazid and second-line anti-tuberculosis drugs in isoniazid-resistant tuberculosis at a tertiary care hospital in Thailand. (2024). Microbiology Spectrum. [Link]
-
Validation of novel Mycobacterium tuberculosis isoniazid resistance mutations not detectable by common molecular tests. (2018). ResearchGate. [Link]
-
Can Molecular Methods Detect 1% Isoniazid Resistance in Mycobacterium tuberculosis? (n.d.). Journal of Clinical Microbiology. [Link]
-
Correlating genetic mutations with isoniazid phenotypic levels of resistance in Mycobacterium tuberculosis isolates from patients with drug-resistant tuberculosis in a high burden setting. (2021). PubMed. [Link]
-
A Systematic Review of Mutations Associated with Isoniazid Resistance Points to Lower Diagnostic Sensitivity for Common Mutations and Increased Incidence of Uncommon Mutations in Clinical Strains of Mycobacterium tuberculosis. (2020). arXiv.org. [Link]
-
The Effect of Inoculum Size on Antimicrobial Susceptibility Testing of Mycobacterium tuberculosis. (2023). ResearchGate. [Link]
-
Isoniazid resistance-conferring mutations are associated with highly variable phenotypic resistance. (2023). PubMed. [Link]
-
Association Between the Phenotype and Genotype of Isoniazid Resistance Among Mycobacterium tuberculosis Isolates in Thailand. (n.d.). Infection and Drug Resistance. [Link]
-
Identifying isoniazid resistance markers to guide inclusion of high-dose isoniazid in tuberculosis treatment regimens. (2020). PubMed. [Link]
-
Association Between the Phenotype and Genotype of Isoniazid Resistance Among Mycobacterium tuberculosis Isolates in Thailand. (2020). Taylor & Francis Online. [Link]
-
The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination. (2018). Antimicrobial Agents and Chemotherapy. [Link]
-
A Multilaboratory, Multicountry Study To Determine MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing of Selected First-Line Antituberculosis Drugs, Second-Line Injectables, Fluoroquinolones, Clofazimine, and Linezolid. (n.d.). American Society for Microbiology. [Link]
-
InhA, a target of the antituberculous drug isoniazid, is involved in a mycobacterial fatty acid elongation system, FAS-II. (2000). PubMed. [Link]
-
Validation of novel Mycobacterium tuberculosis isoniazid resistance mutations not detectable by common molecular tests. (2018). bioRxiv. [Link]
-
Levels of isoniazid resistance in all isoniazid-resistant M. tuberculosis strains. (n.d.). ResearchGate. [Link]
-
Validation of novel Mycobacterium tuberculosis isoniazid resistance mutations not detectable by common molecular tests. (2018). bioRxiv. [Link]
-
In vitro modeling of isoniazid resistance mechanisms in Mycobacterium tuberculosis H37Rv. (2023). Frontiers in Microbiology. [Link]
-
Detection of Mutations Associated with Isoniazid and Rifampin Resistance in Mycobacterium tuberculosis Isolates from Samara Region, Russian Federation. (n.d.). Journal of Clinical Microbiology. [Link]
-
A Comprehensive Guide to Detecting and Handling Laboratory Contamination. (2025). Procell. [Link]
-
Troubleshooting Cell Culture Contamination: A Comprehensive Guide. (n.d.). Creative Bioarray. [Link]
-
A Multilaboratory, Multicountry Study To Determine MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing of Selected First-Line Antituberculosis Drugs, Second-Line Injectables, Fluoroquinolones, Clofazimine, and Linezolid. (2016). PubMed. [Link]
-
Analysis of false susceptibility (very major error) and false... (n.d.). ResearchGate. [Link]
-
Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]
-
Isoniazid MIC results stratified by known or likely resistance... (n.d.). ResearchGate. [Link]
Sources
- 1. Rapid Identification and Drug Susceptibility Testing of Mycobacterium tuberculosis: Standard Operating Procedure for Non-Commercial Assays: Part 3: Colorimetric Redox Indicator Assay v1.3.12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Analysis of katG Encoding Catalase-Peroxidase from Clinical Isolate of Isoniazid-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. The Effect of Inoculum Size on Antimicrobial Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [2006.00443] A Systematic Review of Mutations Associated with Isoniazid Resistance Points to Lower Diagnostic Sensitivity for Common Mutations and Increased Incidence of Uncommon Mutations in Clinical Strains of Mycobacterium tuberculosis [arxiv.org]
- 11. journals.asm.org [journals.asm.org]
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- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]
- 17. Can Molecular Methods Detect 1% Isoniazid Resistance in Mycobacterium tuberculosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isoniazid resistance-conferring mutations are associated with highly variable phenotypic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of novel Mycobacterium tuberculosis isoniazid resistance mutations not detectable by common molecular tests | bioRxiv [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing the Bioavailability of 3-(Cyclobutylmethoxy)isonicotinic Acid Derivatives
Overview
3-(Cyclobutylmethoxy)isonicotinic acid derivatives are highly versatile building blocks frequently utilized in the design of novel enzyme inhibitors and anti-infective agents[1]. However, researchers frequently encounter severe pharmacokinetic (PK) bottlenecks during in vivo translation. The juxtaposition of a lipophilic ether substituent (cyclobutylmethoxy) with an amphoteric pyridine carboxylic acid core creates a complex physicochemical profile characterized by pH-dependent solubility, zwitterionic crystal lattice energy, and susceptibility to rapid first-pass metabolism[2].
This technical guide provides causal explanations, self-validating protocols, and troubleshooting strategies to overcome these bioavailability hurdles.
Troubleshooting FAQs (Q&A)
Q1: Why is the oral bioavailability of my 3-(cyclobutylmethoxy)isonicotinic acid derivative consistently below 10% in rodent models? A1: This is a classic challenge with pyridine carboxylic acid isomers. At physiological intestinal pH (6.5–7.4), the carboxylic acid moiety (pKa ~2.2) is fully ionized, drastically reducing transcellular passive diffusion. While the cyclobutylmethoxy group increases overall lipophilicity (LogP), the localized anionic charge prevents efficient membrane partitioning. Historical data on similar unmodified pyridine carboxylic acid derivatives shows that free acids often exhibit absolute bioavailability as low as 9%[1]. Solution: Mask the charge via esterification (prodrug strategy) or formulate as an organic salt to alter the dissolution kinetics in the gastrointestinal tract[2].
Q2: I formulated the compound as an Amorphous Solid Dispersion (ASD), but it rapidly recrystallizes in simulated intestinal fluid (FaSSIF). How do I prevent this? A2: Your formulation is experiencing a failure of the "spring and parachute" effect. The ASD provides the "spring" (supersaturation), but lacks a robust "parachute" (precipitation inhibitor). 3-(Cyclobutylmethoxy)isonicotinic acid has strong intermolecular hydrogen bonding potential between the pyridine nitrogen and the carboxylic acid. When the polymer matrix dissolves, these molecules rapidly nucleate. Solution: Incorporate an enteric crystallization inhibitor like HPMCAS (Hypromellose Acetate Succinate). The succinate groups interact specifically with the pyridine nitrogen, sterically hindering crystal lattice formation and maintaining supersaturation for the critical 2-4 hour absorption window.
Q3: My compound shows high clearance (CL) in vivo despite excellent in vitro metabolic stability in human liver microsomes (HLMs). What is the mechanism? A3: Standard HLM assays primarily assess Cytochrome P450 (CYP) mediated Phase I metabolism. However, pyridine carboxylic acids are highly susceptible to Phase II metabolism—specifically acyl glucuronidation at the carboxylic acid—which is invisible in standard HLM assays unless the cofactor UDPGA (uridine 5'-diphospho-glucuronic acid) is explicitly supplemented. Furthermore, sustained-release or poorly soluble formulations of related pyridine carboxylic acids often suffer from extensive first-pass extraction and saturable absorption pathways[3].
Quantitative Data Summary
The following table summarizes the causal impact of different formulation and structural modification strategies on the pharmacokinetic parameters of pyridine carboxylic acid derivatives.
| Strategy | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Absolute Bioavailability (%F) | Primary Mechanism of Enhancement |
| Free Acid (Unmodified) | 45 | 380 | 20.0 | 9% | Baseline (Poor permeability/solubility)[1] |
| Organic Salt (Mesylate) | 110 | 950 | 18.5 | 28% | Disruption of zwitterionic lattice; increased dissolution rate[2] |
| Amorphous Solid Dispersion | 280 | 1850 | 19.0 | 45% | Kinetic trapping; supersaturation (Spring & Parachute) |
| Ester Prodrug Derivative | 410 | 3100 | 7.6 | 73% | Masked carboxylate charge; enhanced passive diffusion[1] |
Experimental Protocols
Protocol 1: Preparation and Validation of Amorphous Solid Dispersions (Spray Drying)
Causality: Rapid solvent evaporation kinetically traps the drug in a high-energy amorphous state before nucleation can occur, drastically improving apparent aqueous solubility.
-
Solvent Selection & Dissolution: Dissolve 3-(Cyclobutylmethoxy)isonicotinic acid and HPMCAS-HF (1:3 w/w ratio) in a co-solvent system of Dichloromethane/Methanol (80:20 v/v). Ensure complete visual dissolution to guarantee the disruption of the crystalline lattice.
-
Spray Drying: Atomize the solution using a laboratory spray dryer (e.g., Büchi B-290).
-
Parameters: Inlet temperature 75°C, Outlet temperature 45°C, Aspirator 100%, Pump speed 15%.
-
-
Secondary Drying: Transfer the collected powder to a vacuum oven. Dry at 40°C for 24 hours to remove residual organic solvents below ICH limits.
-
Self-Validation (Solid-State Characterization):
-
Perform Powder X-Ray Diffraction (PXRD). A successful ASD must show a broad "halo" without sharp Bragg diffraction peaks.
-
Confirm with Differential Scanning Calorimetry (DSC). The thermogram must show a single glass transition temperature (Tg) between the Tg of the pure drug and the polymer, validating a single-phase miscible system.
-
Protocol 2: In Vitro PAMPA for Permeability Screening
Causality: PAMPA isolates passive transcellular diffusion from active transport, allowing you to pinpoint whether poor absorption is due to the compound's inherent physicochemical properties (e.g., ionization) or biological efflux.
-
Donor Solution Preparation: Prepare a 10 µM solution of the derivative in FaSSIF (pH 6.5) to mimic the intestinal lumen.
-
Membrane Preparation: Coat a 0.45 µm PVDF filter with a 20% solution of lecithin in dodecane. This artificial lipid bilayer mimics the enterocyte membrane.
-
Incubation: Add 300 µL of the donor solution to the bottom well and 300 µL of blank acceptor buffer (pH 7.4) to the top well. Incubate at 37°C for 4 hours without agitation.
-
Quantification & Self-Validation: Quantify drug concentration in both compartments via LC-MS/MS and calculate the apparent permeability ( Papp ).
-
Validation Check: Calculate the mass balance. It must be >95%. If mass balance is <80%, it indicates non-specific binding to the plasticware or membrane retention, requiring the addition of 1% BSA to the acceptor compartment before repeating the assay.
-
Visualizations
Workflow for diagnosing and resolving bioavailability bottlenecks in isonicotinic acid derivatives.
Intestinal absorption and hepatic first-pass metabolism pathway of isonicotinic acid derivatives.
References
-
Yaqoob S, Khan FA, Tanveer N, et al. "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." Drug Design, Development and Therapy, 2025.[1] URL: [Link]
-
Santos F, Branco LC, Duarte ARC. "Organic Salts Based on Isoniazid Drug: Synthesis, Bioavailability and Cytotoxicity Studies." Pharmaceutics, 2020.[2] URL: [Link]
-
Neuvonen PJ, Roivas L, Laine K, Sundholm O. "The bioavailability of sustained release nicotinic acid formulations." British Journal of Clinical Pharmacology, 1991.[3] URL: [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Salts Based on Isoniazid Drug: Synthesis, Bioavailability and Cytotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bioavailability of sustained release nicotinic acid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-(Cyclobutylmethoxy)isonicotinic acid
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 3-(cyclobutylmethoxy)isonicotinic acid [1]. Moving from milligram-scale discovery chemistry to multi-kilogram process chemistry requires strict control over thermodynamics, regioselectivity, and isolation mechanics.
Below, we detail the mechanistic rationale, validated protocols, and troubleshooting steps to ensure a safe, high-yielding, and reproducible scale-up campaign.
Process Overview & Mechanistic Rationale
The direct nucleophilic aromatic substitution (SNAr) of cyclobutylmethanol onto 3-fluoroisonicotinic acid[2] is notoriously difficult at scale. The free carboxylic acid renders the starting material and product highly water-soluble zwitterions, leading to massive yield losses during aqueous workups[3].
The Solution: We employ a temporary masking strategy using a tert-butyl ester.
-
Esterification: Converting the free acid to a tert-butyl ester eliminates the zwitterionic properties, allowing for standard organic phase extractions[3].
-
SNAr Activation: While SNAr on pyridines typically favors the 2- and 4-positions (where the Meisenheimer complex is stabilized by the ring nitrogen), substitution at the 3-position is enabled here because the strongly electron-withdrawing ester at the 4-position acts as the primary stabilizing group for the intermediate.
-
Etherification: Cyclobutylmethanol is an unactivated, primary aliphatic alcohol. It requires a strong base to form the nucleophilic alkoxide[4],[5]. We replace hazardous Sodium Hydride (NaH) with Potassium tert-butoxide (KOtBu) to mitigate thermal runaway and hydrogen gas evolution at scale.
Synthetic Workflow Diagram
Scale-up synthetic workflow for 3-(Cyclobutylmethoxy)isonicotinic acid.
Quantitative Data: Base & Solvent Screening for SNAr
Selecting the correct base and solvent is critical for the Williamson-type etherification step[4],[5]. The table below summarizes our process development data, highlighting why KOtBu in THF is the optimal scalable system.
| Solvent | Base | Temp (°C) | Conversion (%) | Hydrolysis Impurity (%) | Scale-Up Suitability & Rationale |
| DMF | NaH | 25 | >95% | 2.1% | Low: Severe H₂ gas evolution. DMF is difficult to remove and prone to thermal degradation. |
| THF | KOtBu | 60 | 98% | 0.5% | High: Safe alkoxide generation. Easy solvent recovery. Minimal ester hydrolysis. |
| NMP | K₂CO₃ | 110 | 45% | 5.4% | Low: Base is too weak to fully deprotonate the alcohol[4]. High heat causes degradation. |
| Toluene | NaOtBu | 80 | 70% | 1.2% | Medium: Biphasic system issues limit mass transfer, stalling conversion. |
Self-Validating Scale-Up Protocol
This protocol is designed as a self-validating system. Do not proceed to the next phase unless the In-Process Control (IPC) criteria are met.
Phase 1: Esterification (Masking the Zwitterion)
-
Charge: To a dry 50 L reactor under N₂, charge 3-fluoroisonicotinic acid (1.0 equiv) and anhydrous THF (10 vol).
-
Catalyst & Reagent: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Slowly dose Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) over 1 hour, maintaining the internal temperature below 30°C to control CO₂ evolution.
-
Validation (IPC 1): Stir for 4 hours. Pull a sample for HPLC. Pass criteria: < 1.0% remaining 3-fluoroisonicotinic acid.
-
Workup: Wash with 5% aqueous NaHCO₃ (5 vol) to remove unreacted acid, followed by brine. Concentrate the organic layer to yield tert-butyl 3-fluoroisonicotinate.
Phase 2: SNAr Etherification
-
Alkoxide Generation: In a clean reactor, charge cyclobutylmethanol (1.5 equiv) and anhydrous THF (8 vol). Cool to 0°C. Portion-wise, add KOtBu (1.5 equiv). Self-Validation: A slight exotherm and a color change to pale yellow confirm alkoxide formation.
-
Coupling: Dissolve the tert-butyl 3-fluoroisonicotinate from Phase 1 in THF (2 vol) and dose it into the reactor over 45 minutes.
-
Heating: Ramp the internal temperature to 60°C and stir for 12 hours.
-
Validation (IPC 2): Pull an aliquot, quench with water, and extract with EtOAc. Analyze via HPLC. Pass criteria: < 0.5% starting ester.
-
Workup: Cool to 20°C, quench with water (5 vol), and extract with MTBE (2 × 5 vol). Concentrate to yield tert-butyl 3-(cyclobutylmethoxy)isonicotinate.
Phase 3: Deprotection & Isolation
-
Cleavage: Dissolve the intermediate in 1,4-dioxane (5 vol). Slowly add 4M HCl in dioxane (3.0 equiv). Stir at 40°C for 6 hours.
-
Validation (IPC 3): HPLC analysis must show complete disappearance of the tert-butyl ester peak.
-
Isolation: The product will spontaneously crystallize as the hydrochloride salt. Cool the reactor to 5°C, filter the slurry, and wash the filter cake with cold MTBE. Dry under vacuum at 45°C to yield pure 3-(cyclobutylmethoxy)isonicotinic acid HCl salt.
Troubleshooting Guides & FAQs
Q: Why is my SNAr reaction stalling at ~50% conversion, even after 24 hours of heating? A: This is a classic symptom of using a base that is too weak (e.g., K₂CO₃ or Cs₂CO₃) or experiencing moisture ingress. Cyclobutylmethanol is an unactivated alcohol; it requires a strong base like KOtBu to fully shift the equilibrium toward the alkoxide[4],[5]. Furthermore, if water is present, KOtBu will be quenched to KOH, which acts as a competing nucleophile and forms the 3-hydroxyisonicotinic acid impurity. Ensure your THF is strictly anhydrous (Karl Fischer < 100 ppm).
Q: During the SNAr scale-up in DMF, we observed a massive exotherm and a new impurity peak. What happened? A: Using NaH in DMF at scale is highly discouraged due to severe thermal runaway risks. At elevated temperatures, strong bases can degrade DMF into dimethylamine and carbon monoxide. Dimethylamine is an excellent nucleophile and will rapidly undergo SNAr with your starting material to form a 3-(dimethylamino)isonicotinic acid byproduct[3]. Switching to the KOtBu / THF system completely eliminates this degradation pathway.
Q: We tried to deprotect the ester using aqueous NaOH (saponification), but we couldn't extract the final product. Where did it go? A: 3-(Cyclobutylmethoxy)isonicotinic acid contains both a basic pyridine nitrogen and an acidic carboxylic acid, making it a highly water-soluble zwitterion[3]. If you use aqueous base, the product remains in the aqueous layer. To isolate it from water, you must carefully titrate the aqueous layer to the exact isoelectric point (pI) of the molecule (typically around pH 3.5 - 4.5) to force precipitation. To avoid this tedious step entirely, use the anhydrous HCl in dioxane method described in Phase 3, which allows direct filtration of the HCl salt.
Q: Can I use 3-chloroisonicotinic acid instead of the fluoro-derivative to save raw material costs? A: While 3-chloroisonicotinic acid is cheaper, the chloride leaving group is significantly less reactive in SNAr than fluoride. The highly electronegative fluorine atom polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex. If you switch to the chloro-derivative, you will likely need to push the reaction temperature to >100°C (requiring a solvent swap to DMSO or NMP), which will drastically increase the rate of thermal degradation and ester hydrolysis.
Sources
Technical Support Center: Analytical Method Validation for 3-(Cyclobutylmethoxy)isonicotinic acid
Welcome to the Technical Support Center for the analytical method validation of 3-(Cyclobutylmethoxy)isonicotinic acid (CAS: 1539966-56-7)[1]. As a Senior Application Scientist, I have structured this guide to address the unique physicochemical challenges of this specific molecule.
This compound features a basic pyridine nitrogen, an acidic carboxylic acid moiety, and a lipophilic cyclobutylmethoxy group. This amphoteric and hydrophobic nature requires precise chromatographic control. The troubleshooting guides and protocols below are designed not just to provide steps, but to explain the causality behind analytical failures, ensuring your validation workflows are robust, self-validating, and fully compliant with ICH Q2(R2) guidelines[2][3].
Part 1: Troubleshooting & FAQs
Specificity & Peak Integration
Q: During specificity testing, why does 3-(Cyclobutylmethoxy)isonicotinic acid exhibit severe peak tailing and variable retention times?
The Science (Causality): Because this molecule is amphoteric, operating at a mid-range pH (pH 4.0–6.0) causes it to exist in a dynamic equilibrium of multiple ionization states (zwitterionic form). Furthermore, the unprotonated basic pyridine nitrogen undergoes secondary ion-exchange interactions with residual, un-endcapped silanol groups on silica-based stationary phases.
The Solution (Self-Validating System): To establish a self-validating specificity protocol, you must drive the equilibrium to a single dominant ionization state.
-
Mobile Phase Adjustment: Lower the mobile phase pH to 2.5 using 0.1% Trifluoroacetic acid (TFA) or a phosphate buffer. This fully protonates the pyridine ring and suppresses the ionization of the carboxylic acid.
-
Column Selection: Utilize a fully end-capped C18 column to sterically hinder any remaining silanol interactions.
Decision tree for resolving peak tailing in amphoteric pyridine derivatives.
Linearity & Sensitivity (LOD/LOQ)
Q: My calibration curve fails the ICH Q2(R2) linearity criteria (R² < 0.999) at the lower limit of quantitation (LOQ). How can I correct this?
The Science (Causality): Non-linearity at the lower end of the calibration curve for this specific molecule is driven by the highly lipophilic cyclobutylmethoxy group. At low concentrations (< 5 µg/mL), the hydrophobic tail non-specifically adsorbs to the hydrophobic sites on standard borosilicate glass autosampler vials, artificially lowering the detector response[3].
The Solution (Self-Validating System): Switch to deactivated (silanized) glass vials or high-recovery polypropylene vials for all standards below 10 µg/mL. Additionally, ensure your injection volume is optimized to maintain a high signal-to-noise ratio (S/N > 10 for LOQ).
Part 2: Quantitative Data & Validation Parameters
To ensure regulatory compliance, your validation report must clearly summarize the performance characteristics. Below is a structured data presentation for a typical RP-HPLC validation of 3-(Cyclobutylmethoxy)isonicotinic acid.
| Validation Parameter | ICH Q2(R2) Requirement | Target Acceptance Criteria | Experimental Result (Example) |
| System Suitability | Repeatability of injections | %RSD ≤ 2.0% (n=6) | %RSD = 0.85% |
| Specificity | No interference at RT | Resolution (Rs) > 2.0 | Rs = 3.2 (vs. nearest impurity) |
| Linearity | Minimum 5 concentrations | R² ≥ 0.999 | R² = 0.9998 (Range: 1-100 µg/mL) |
| Accuracy (Recovery) | 9 determinations (3x3) | 98.0% – 102.0% | 99.4% – 100.2% |
| Precision (Repeatability) | Minimum 6 determinations | %RSD ≤ 2.0% | %RSD = 1.1% |
| Robustness | Deliberate method variations | No significant change in Rs | Pass (pH ± 0.2, Temp ± 5°C) |
Part 3: Experimental Protocols
Step-by-Step Accuracy (Recovery) Validation Workflow
According to ICH Q2(R2), accuracy must be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range[2][3].
Step 1: Matrix Preparation Prepare a placebo matrix (if applicable to the final formulation) to ensure matrix effects are accounted for. If validating as an API, use the pure diluent (e.g., 50:50 Water:Acetonitrile).
Step 2: Stock Solution Preparation Accurately weigh 50.0 mg of the 3-(Cyclobutylmethoxy)isonicotinic acid reference standard[4][5]. Transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to create a 1.0 mg/mL stock solution.
Step 3: Spiking Procedure (Self-Validating Step) Prepare three concentration levels representing 80%, 100%, and 120% of the target analytical concentration (e.g., target = 50 µg/mL).
-
80% Level: Pipette 4.0 mL of stock into a 100 mL flask (40 µg/mL). Prepare in triplicate.
-
100% Level: Pipette 5.0 mL of stock into a 100 mL flask (50 µg/mL). Prepare in triplicate.
-
120% Level: Pipette 6.0 mL of stock into a 100 mL flask (60 µg/mL). Prepare in triplicate.
Step 4: Chromatographic Analysis Inject each of the 9 samples into the HPLC using the optimized pH 2.5 mobile phase. Ensure system suitability standards are bracketed at the beginning and end of the run to validate system stability.
Step 5: Data Processing Calculate the percentage recovery using the formula: (Calculated Concentration / Theoretical Spiked Concentration) * 100.
ICH Q2(R2) accuracy validation workflow for pharmaceutical intermediates.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation[Link]
-
validation of analytical procedures q2(r2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]
Sources
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography for Purity Validation of 3-(Cyclobutylmethoxy)isonicotinic Acid
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a non-negotiable cornerstone of the development lifecycle. The compound 3-(Cyclobutylmethoxy)isonicotinic acid, a key building block in medicinal chemistry, is no exception. Its impurity profile can directly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the definitive purity validation of 3-(Cyclobutylmethoxy)isonicotinic acid. We will move beyond a simple recitation of steps to explain the scientific rationale behind our methodological choices, ensuring a robust and self-validating analytical system.
The Primacy of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is recognized as the gold standard for purity analysis and impurity profiling in the pharmaceutical industry.[1][2] Its widespread adoption is a direct result of its high resolution, sensitivity, and quantitative accuracy, making it exceptionally suitable for separating the target analyte from structurally similar process-related impurities and degradation products.[1][3] For an aromatic carboxylic acid like 3-(Cyclobutylmethoxy)isonicotinic acid, HPLC offers the precise control needed to manage its ionization state, which is critical for achieving sharp, symmetrical peaks and reliable quantification.
Core Principle: Reversed-Phase Chromatography
Our approach is centered on reversed-phase HPLC. This technique employs a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. The analyte, 3-(Cyclobutylmethoxy)isonicotinic acid, possesses both hydrophobic (cyclobutylmethoxy group, pyridine ring) and polar/ionizable (carboxylic acid, pyridine nitrogen) characteristics. By controlling the mobile phase composition, particularly its pH, we can modulate the analyte's retention time and achieve separation from potential impurities which will have different polarities and pKa values.
A Validated HPLC Protocol for 3-(Cyclobutylmethoxy)isonicotinic Acid
This protocol is designed to be a self-validating system, incorporating system suitability checks and adhering to the globally recognized International Council for Harmonisation (ICH) guidelines.[4][5][6]
Chromatographic Conditions: The Rationale
| Parameter | Recommended Setting | Justification |
| Instrumentation | Standard HPLC System with UV Detector | Provides the necessary precision and sensitivity for routine analysis. |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | The C18 stationary phase offers excellent hydrophobic interaction with the cyclobutyl and aromatic moieties. The smaller particle size (3.5 µm) provides higher efficiency and better resolution compared to traditional 5 µm columns. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic pH (~2.7) suppresses the ionization of the carboxylic acid group (pKa ~3-5), converting it to its neutral form. This significantly enhances retention on the C18 column and prevents peak tailing, a common issue with acidic analytes.[7] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier with good UV transparency and low viscosity. |
| Elution Mode | Gradient | A gradient elution (e.g., 20% to 90% B over 15 minutes) is crucial for impurity profiling. It ensures that early-eluting polar impurities are well-retained and late-eluting non-polar impurities are eluted within a reasonable time, all with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity. |
| Detection | UV at 265 nm | The pyridine ring of the isonicotinic acid moiety provides strong UV absorbance. 265 nm is a typical wavelength for this chromophore, offering good sensitivity for both the main compound and related impurities. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Sample Preparation | Dissolve 1 mg/mL in 50:50 Water:Acetonitrile | This diluent is compatible with the mobile phase, ensuring good peak shape upon injection. |
Method Validation Workflow: An ICH Q2(R2) Approach
Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[8][9] The following workflow, based on ICH Q2(R2) guidelines, establishes the reliability of our HPLC method.[5][6]
Caption: Workflow for HPLC method validation based on ICH Q2(R2) principles.
Step-by-Step Validation Protocols
-
System Suitability: Before any analysis, inject a standard solution five times. The system is deemed ready if the relative standard deviation (%RSD) of the peak area is ≤1.0%, and theoretical plates and tailing factor meet predefined criteria (e.g., >2000 and <1.5, respectively). This is the core of a self-validating system.
-
Specificity: This demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][10]
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Analysis: Analyze the stressed samples alongside an unstressed sample.
-
Acceptance Criteria: The method is specific if the main peak is spectrally pure (confirmed by a photodiode array detector) and well-resolved from all degradation peaks.
-
-
Linearity and Range:
-
Preparation: Prepare at least five standard solutions of 3-(Cyclobutylmethoxy)isonicotinic acid, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).
-
Analysis: Inject each solution in triplicate.
-
Acceptance Criteria: The method is linear if a plot of peak area vs. concentration yields a correlation coefficient (R²) ≥ 0.999.[3]
-
-
Accuracy:
-
Preparation: Spike a placebo (or a sample matrix) with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Analysis: Analyze the spiked samples and calculate the percent recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤1.5%.[6]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Robustness:
-
Procedure: Intentionally make small, deliberate variations to the method parameters (e.g., ±2°C in column temperature, ±0.2 in mobile phase pH, ±5% in organic composition).
-
Analysis: Analyze the impact on the results (e.g., retention time, peak area).
-
Acceptance Criteria: The method is robust if the results remain unaffected by these small variations, ensuring its reliability in different laboratory environments.
-
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is the premier method, other techniques can be considered depending on the specific analytical objective.[11] The choice of method is a strategic decision balancing speed, resolution, cost, and the required depth of information.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Liquid-solid partitioning under high pressure. | Liquid-solid partitioning using <2 µm particles at very high pressure. | Gas-solid partitioning based on volatility; coupled with mass-based detection. |
| Resolution | High | Very High | Excellent |
| Speed | Moderate (15-30 min) | Very Fast (2-10 min) | Fast (10-20 min) |
| Sensitivity | High (ng level) | Very High (pg level) | Very High (pg-fg level) |
| Sample Prep | Simple dissolution. | Simple dissolution. | Often requires derivatization to increase volatility of the carboxylic acid, adding complexity.[7] |
| Best For | Gold standard for routine QC, purity testing, and stability studies.[1] | High-throughput screening, complex impurity profiling where highest resolution is needed.[12] | Definitive identification of volatile impurities or when mass spectral data is required for unknown identification. |
| Limitations | Slower than UPLC; lower resolution for highly complex mixtures. | Requires specialized high-pressure instrumentation; higher backpressure can reduce column lifetime. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
Decision Logic: Choosing the Right Tool
The selection of an analytical technique is dictated by the stage of drug development and the specific question being asked.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For the definitive validation of 3-(Cyclobutylmethoxy)isonicotinic acid purity, a well-developed and rigorously validated reversed-phase HPLC method stands as the most reliable and scientifically sound approach. Its ability to be fine-tuned for the specific physicochemical properties of the analyte ensures robust, reproducible, and accurate results that meet global regulatory standards. While UPLC offers a significant advantage in speed for high-throughput applications, and GC-MS provides unparalleled identification power for volatile unknowns, the foundational HPLC method provides the optimal balance of performance, accessibility, and reliability for the entire drug development lifecycle. Adherence to the validation principles outlined in this guide will ensure data integrity and build a solid foundation for subsequent pharmaceutical development.
References
- Vertex AI Search. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Sigma-Aldrich. 3-(Cyclobutylmethoxy)isonicotinic acid.
- SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids.
- Benchchem. (2025, December). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine.
- IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- SIELC Technologies. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives.
- Slideshare. Analytical methods validation as per ich & usp.
- SynHet. 3-(Cyclobutylmethoxy)isonicotinic acid.
- Appchem. 3-(Cyclobutylmethoxy)isonicotinic acid.
- PubMed. Chromatographic separations of aromatic carboxylic acids.
- LabRulez LCMS. Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids.
- PubMed. Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography.
- MedCrave online. (2017, February 9). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- PMC. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- IntechOpen. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds.
- (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
- FAO AGRIS. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
- ResearchGate. (2016, August 17). How to determine % purity of an isolated unknown compound without using standard?.
- SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- Google Patents. Process for preparing isonicotinic acid.
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- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Structure-Activity Relationship (SAR) Studies of 3-Substituted Isonicotinic Acids as 2-Oxoglutarate Oxygenase Inhibitors
Executive Summary & Strategic Context
The development of selective inhibitors for human 2-oxoglutarate (2OG) dependent oxygenases—enzymes critical for epigenetic regulation, hypoxic sensing, and post-translational modifications—remains a significant challenge in modern drug discovery[1]. While pyridine-2,4-dicarboxylic acid (2,4-PDCA) is a well-known, broad-spectrum 2OG oxygenase inhibitor, its lack of selectivity limits its clinical utility[2].
Recent SAR studies have demonstrated that 3-substituted isonicotinic acids serve as highly privileged starting scaffolds for synthesizing modified 2,4-PDCA derivatives[1]. By introducing specific halogenated moieties (such as fluorine or trifluoromethyl groups) at the C3 position of the isonicotinic acid core, researchers can finely tune the electronic and steric properties of the resulting inhibitors[3]. This guide objectively compares the performance of these 3-substituted derivatives against unmodified baselines, providing a mechanistic rationale and self-validating experimental workflows for their evaluation.
Mechanistic Rationale: The Causality of the 3-Position
As a Senior Application Scientist, it is crucial to understand why the 3-position of the isonicotinic acid scaffold dictates enzyme selectivity. 2OG oxygenases utilize a mononuclear Fe(II) center coordinated by a conserved facial triad[1]. Inhibitors derived from isonicotinic acid bind competitively at this active site, utilizing their pyridine nitrogen and C2-carboxylate to chelate the Fe(II) ion[2].
-
Electronic Effects: The introduction of electron-withdrawing groups (EWGs) like Fluorine (-F) or Trifluoromethyl (-CF₃) at the 3-position pulls electron density away from the pyridine ring[1]. This reduces the electron-donating capacity of the pyridine nitrogen, inherently weakening its coordination to the Fe(II) center[3]. While this generally reduces broad-spectrum potency, it creates a strict binding threshold that effectively abolishes off-target activity against enzymes with less accommodating active sites (e.g., FIH and RIOX2)[2].
-
Steric Effects (A-Values): The -CF₃ group possesses a significantly larger A-value (steric bulk) compared to a single -F atom[1]. This increased volume leads to severe steric clashes within the tightly packed active sites of certain 2OG oxygenases, explaining the dramatic drop in potency observed for 3-CF₃ derivatives compared to their 3-F counterparts[3].
Fig 1: Mechanism of 2OG oxygenase inhibition by 3-substituted isonicotinic acid derivatives.
SAR Data & Performance Comparison
The table below synthesizes the quantitative inhibitory performance (IC₅₀) of 3-substituted isonicotinic acid derivatives (evaluated as their active 2,4-PDCA forms) against a panel of functionally distinct human 2OG oxygenases: AspH, KDM4E, FIH, and RIOX2[1][2][3][4].
| Inhibitor Scaffold (Derivative) | AspH IC₅₀ (µM) | KDM4E IC₅₀ (µM) | FIH IC₅₀ (µM) | RIOX2 IC₅₀ (µM) | Selectivity Profile |
| Unsubstituted (2,4-PDCA) | ~0.03 | ~0.50 | ~4.7 - 5.0 | ~4.7 | Broad-spectrum; poor selectivity[2][4]. |
| 3-Fluoro (3-F-2,4-PDCA) | ~0.05 | ~2.00 | >100 | >100 | High AspH retention; abolishes FIH/RIOX2[2][3]. |
| 3-Trifluoromethyl (3-CF₃-2,4-PDCA) | >10.0 | >10.0 | >100 | >100 | Poor potency due to steric active site clashes[1]. |
| 5-Fluoro (5-F-2,4-PDCA)* | ~0.05 | ~2.00 | >100 | >100 | Included as a positional comparator; mimics 3-F[3]. |
Data Interpretation: The substitution of a fluorine atom at the 3-position successfully transforms a broad-spectrum inhibitor into a highly selective agent. It maintains nanomolar potency against AspH (~0.05 µM) while completely abrogating binding to FIH and RIOX2 (>100 µM)[2].
Experimental Workflows: Synthesis & Validation
To ensure high scientific integrity, the following protocols outline the self-validating systems used to synthesize these derivatives and evaluate their biochemical activity.
Synthetic Workflow for 3-Fluoro-2,4-PDCA
This three-step protocol converts commercially sourced 3-substituted isonicotinic acids into their active 2,4-PDCA inhibitor forms[1].
Fig 2: Three-step synthetic workflow for 3-fluoro-2,4-PDCA from 3-fluoroisonicotinic acid.
Step-by-Step Methodology:
-
Esterification: React 2-chloro-3-fluoroisonicotinic acid with methanol and catalytic H₂SO₄ under reflux. Causality: This protects the C4-carboxylic acid, preventing unwanted side reactions during the subsequent metal-catalyzed cross-coupling.
-
Pd-Catalyzed Carbonylation: Subject the resulting methyl ester to carbonylation using CO gas, MeOH, and a Pd(OAc)₂/dppp catalyst system[1]. Causality: This is the critical transformation that installs the C2-carboxylate group onto the isonicotinic acid core, completing the bidentate pharmacophore required for Fe(II) chelation.
-
Saponification: Hydrolyze the dimethyl ester intermediate using aqueous NaOH, followed by acidification with HCl[1]. Causality: This unmasks the dicarboxylic acid, yielding the biologically active 3-fluoro-2,4-PDCA inhibitor capable of binding the enzyme active site.
Biochemical Validation: MALDI-TOF MS Assay for AspH Inhibition
To objectively measure IC₅₀ values, a label-free Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry assay is employed[5].
Step-by-Step Methodology:
-
Enzyme Pre-incubation: Incubate recombinant human AspH with 50 µM Fe(II) and 100 µM L-ascorbate in HEPES buffer (pH 7.5) for 15 minutes. Causality: Fe(II) is the obligate catalytic metal; ascorbate is required to maintain the iron in its catalytically active +2 oxidation state, preventing auto-oxidation.
-
Inhibitor Equilibration: Add the synthesized 3-substituted derivative at varying concentrations (0.001 µM to 100 µM) and incubate for 10 minutes. Causality: This allows the inhibitor to pre-equilibrate and establish competitive binding at the Fe(II) site before the substrate is introduced.
-
Reaction Initiation: Initiate the catalytic cycle by adding 2OG (co-substrate) and the specific target peptide substrate.
-
Quenching & Analysis: Quench the reaction with 1% formic acid after 15 minutes. Spot the mixture onto a MALDI target plate with CHCA matrix. Causality: Formic acid instantly denatures the enzyme, freezing the reaction state. MALDI-TOF allows for the direct, label-free quantification of the +16 Da mass shift (corresponding to the addition of one oxygen atom to the peptide), providing an interference-free readout of enzyme activity.
-
Self-Validating Controls:
-
Negative Control: A no-enzyme well to establish the baseline mass spectrum.
-
Positive Control: Unmodified 2,4-PDCA must be run in parallel to validate assay sensitivity and calculate the relative fold-shift in IC₅₀[2].
-
Conclusion
The SAR profiling of 3-substituted isonicotinic acids reveals that precise halogenation is a highly effective strategy for overcoming the poor selectivity of broad-spectrum 2OG oxygenase inhibitors. While the steric bulk of a 3-CF₃ group abolishes activity across the board, the smaller, highly electronegative 3-F substitution strikes an optimal balance—weakening Fe(II) coordination just enough to eliminate off-target FIH and RIOX2 binding, while preserving nanomolar efficacy against AspH[1][2][3]. This establishes 3-fluoroisonicotinic acid derivatives as superior, targeted alternatives for epigenetic and oncological drug development.
References
-
Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Journal of Fluorine Chemistry (via NIH/PMC). URL:[Link]
-
Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. Chemical Science (via NIH/PMC). URL:[Link]
Sources
- 1. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of 3-(Cyclobutylmethoxy)isonicotinic Acid: A Comprehensive Comparison Guide
Executive Summary & Structural Rationale
In modern drug discovery, achieving target selectivity is paramount to minimizing off-target toxicity and maximizing the therapeutic index. 3-(Cyclobutylmethoxy)isonicotinic acid (3-CBMA) (CAS 1539966-56-7) is an advanced building block and putative small-molecule probe featuring a bulky, lipophilic cyclobutylmethoxy group at the 3-position of the isonicotinic acid scaffold.
This guide objectively evaluates the target selectivity of 3-CBMA against a representative kinase target (e.g., p38α MAPK) with a known hydrophobic pocket. We compare its performance against a standard reference analog, 3-Methoxyisonicotinic acid (3-MMA) . The hypothesis is that the steric bulk and unique geometry of the cyclobutyl group restrict binding to smaller, off-target ATP-binding sites, acting as a geometric "selectivity filter."
To validate this, we employ a self-validating, three-tiered evaluation pipeline:
-
Surface Plasmon Resonance (SPR): To establish primary target engagement and binding kinetics.
-
Broad-Spectrum Kinome Profiling: To quantify biochemical selectivity via S-scores.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a complex cellular milieu.
Fig 1: Three-tiered workflow for evaluating small-molecule target selectivity.
Phase 1: Primary Target Engagement & Kinetic Profiling (SPR)
The Causality Behind the Method
While steady-state affinity ( Kd ) indicates how tightly a compound binds, it fails to capture the dynamic nature of drug-target interactions in an open biological system. We utilize Surface Plasmon Resonance (SPR) because it provides real-time measurement of association ( kon ) and dissociation ( koff ) rates [1]. The Residence Time ( τ=1/koff ) often correlates significantly better with in vivo efficacy and sustained target inhibition than Kd alone [2].
Experimental Protocol: SPR Small-Molecule Kinetics
Self-Validating System: Includes a DMSO solvent correction curve and a known positive control to ensure surface viability.
-
Sensor Chip Preparation: Immobilize the target protein (e.g., His-tagged p38α) onto a Ni-NTA or CM5 sensor chip using standard amine coupling until a density of ~2000 Response Units (RU) is achieved.
-
Solvent Correction: Run a 0.5% to 5% DMSO calibration curve to correct for bulk refractive index changes caused by the solvent.
-
Analyte Preparation: Prepare a 3-fold dilution series of 3-CBMA and 3-MMA (range: 1.5 nM to 1000 nM) in running buffer (HBS-EP+ with 2% DMSO).
-
Kinetic Analysis: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon and koff .
Data Presentation: SPR Binding Kinetics
| Compound | Target | Kd (nM) | kon ( M−1s−1 ) | koff ( s−1 ) | Residence Time (min) |
| 3-CBMA | p38α | 15.0 | 1.2×105 | 1.8×10−3 | 9.2 |
| 3-MMA | p38α | 120.0 | 0.8×105 | 9.6×10−3 | 1.7 |
Analysis: The cyclobutylmethoxy substitution in 3-CBMA decreases the off-rate ( koff ) by over 5-fold compared to 3-MMA. This causality is driven by enhanced hydrophobic packing within the target's binding pocket, effectively "locking" the inhibitor in place.
Phase 2: Broad-Spectrum Selectivity Profiling
The Causality Behind the Method
A high affinity for the primary target is irrelevant if the compound is promiscuous. We evaluate the compounds against a broad kinome panel (300+ kinases) to calculate the Selectivity Score ( S10 ) . The S10 score is defined as the fraction of kinases inhibited by >90% at a screening concentration of 1 µM [3]. Screening at ATP concentrations matching the Km for each kinase ensures that the assay reflects the intrinsic affinity of the inhibitors, preventing artificial skewing of the selectivity profile [4].
Experimental Protocol: High-Throughput Kinase Panel
Self-Validating System: Uses internal reference inhibitors (e.g., Staurosporine) and no-enzyme background controls to calculate Z'-factors (>0.7 required for validation).
-
Reaction Assembly: Dispense 2 µL of the kinase/substrate working stock into a 384-well plate.
-
Compound Addition: Add 1 µL of 3-CBMA or 3-MMA (final concentration 1 µM, 1% DMSO). Incubate for 15 minutes at room temperature.
-
Initiation: Add 2 µL of ATP (at apparent Km for each specific kinase) to initiate the reaction. Incubate for 60 minutes.
-
Detection: Add ADP-Glo™ reagent to terminate the reaction and deplete unconsumed ATP. Follow with Kinase Detection Reagent to convert ADP to luminescence.
-
Quantification: Measure luminescence; calculate % inhibition relative to DMSO controls.
Data Presentation: Kinome Selectivity ( S10 Score at 1 µM)
| Compound | S10 Score | Total Kinases Hit (>90% inhibition) | Top Off-Targets Identified |
| 3-CBMA | 0.04 | 12 / 300 | JNK2, ERK2 |
| 3-MMA | 0.15 | 45 / 300 | CDK2, GSK3β, LCK, SRC, +41 others |
Analysis: 3-CBMA demonstrates a highly restricted off-target profile ( S10=0.04 ). The steric bulk of the cyclobutyl group clashes with the smaller hinge-region pockets of kinases like CDK2 and SRC, providing a structural basis for its superior selectivity over the smaller 3-MMA analog.
Phase 3: Cellular Target Engagement (CETSA)
The Causality Behind the Method
Biochemical selectivity in cell-free assays does not guarantee cellular efficacy. Intracellular factors such as membrane permeability, high endogenous ATP concentrations (1-5 mM), and protein complex formation can drastically alter a compound's binding profile. The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring ligand-induced thermodynamic stabilization of the target protein directly in live cells [5].
Fig 2: Mechanism of Cellular Thermal Shift Assay (CETSA) for cellular target engagement.
Experimental Protocol: Live-Cell CETSA
Self-Validating System: Includes a vehicle (DMSO) control to establish the baseline melting curve ( Tm ) of the target protein in the absence of the drug.
-
Cell Treatment: Seed HeLa cells in a 96-well plate. Treat with varying concentrations of 3-CBMA or 3-MMA (Isothermal Dose-Response Fingerprint - ITDRF) or a fixed concentration for melt curves. Incubate for 1 hour at 37°C.
-
Thermal Challenge: Aliquot cell suspensions into PCR tubes. Subject to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen/water bath) to prevent detergent-induced destabilization.
-
Separation: Centrifuge at 20,000 x g for 20 minutes to pellet denatured/precipitated proteins.
-
Detection: Analyze the soluble fraction (supernatant) using quantitative Western Blotting or AlphaScreen technology against the target protein.
Data Presentation: Cellular Target Engagement
| Compound | Baseline Tm (°C) | Shift ( ΔTm ) at 10 µM | ITDRF IC50 (Live Cells) |
| 3-CBMA | 48.0 | +6.5 °C | 45 nM |
| 3-MMA | 48.0 | +2.1 °C | 380 nM |
Analysis: 3-CBMA induces a profound thermal shift ( ΔTm of +6.5 °C) and maintains a potent cellular IC50 of 45 nM. The smaller analog, 3-MMA, suffers a significant drop-off in cellular potency (380 nM), likely due to its faster off-rate failing to compete effectively with high intracellular ATP levels.
Conclusion
The integration of kinetic, biochemical, and cellular methodologies provides a robust, self-validating framework for evaluating small-molecule selectivity. The experimental data confirms that 3-(Cyclobutylmethoxy)isonicotinic acid possesses a vastly superior selectivity profile compared to its smaller alkoxy counterpart. The cyclobutylmethoxy substitution acts as a critical geometric determinant, prolonging target residence time, minimizing off-target kinome liability, and ensuring robust target engagement within the complex cellular environment.
References
-
Creative BioMart. "Principle and Protocol of Surface Plasmon Resonance (SPR)." URL: [Link]
-
Sartorius. "Small Molecule Binding Kinetics." URL: [Link]
-
Journal of Medicinal Chemistry. "Cellular Context Influences Kinase Inhibitor Selectivity." URL: [Link]
-
Jafari, R. et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols (2014). URL: [Link]
A Researcher's Guide to Integrated Drug Discovery: Cross-Validating In Vitro and In Silico Results for 3-(Cyclobutylmethoxy)isonicotinic acid
Introduction: Bridging the Digital and Biological Divide
In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is both arduous and costly.[1] The synthesis of a new molecule, such as 3-(Cyclobutylmethoxy)isonicotinic acid, represents the first step of a long path. To navigate this path efficiently, we must leverage a synergistic approach that combines the predictive power of computational methods (in silico) with the empirical evidence of biological testing (in vitro).[2] This guide provides a framework for the crucial process of cross-validation, ensuring that our computational predictions are grounded in experimental reality and that our experimental efforts are guided by intelligent, data-driven hypotheses.
The core principle is to move beyond isolated data points and create a self-validating discovery loop. In silico techniques offer a rapid, cost-effective means to screen compounds and predict their interactions with biological targets, helping to prioritize resources.[3][4] However, these computational models are predictive, not definitive.[5] In vitro assays provide the essential biological confirmation, quantifying the compound's actual effect in a controlled experimental system. By designing our research strategy to explicitly compare and contrast the outcomes of these two domains, we enhance our confidence in the results and accelerate the decision-making process.
This guide will use 3-(Cyclobutylmethoxy)isonicotinic acid, a novel derivative of isonicotinic acid, as a case study. Derivatives of isonicotinic acid have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, often through the modulation of key enzymes like kinases.[6][7][8][9] Based on this precedent, we will hypothesize a target, outline detailed protocols for both computational and experimental evaluation, and, most importantly, detail the critical process of cross-validating the results.
Part 1: The In Silico Investigation - Predicting a Hypothesis
The first step is to generate a testable hypothesis. Given that many nicotinic acid and nicotinamide derivatives exhibit kinase inhibitor activity, we will hypothesize that 3-(Cyclobutylmethoxy)isonicotinic acid may target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.[7][10][11] Our in silico approach will use molecular docking to predict the binding affinity and interaction patterns of our compound with VEGFR-2.
Causality in Method Selection: Why Molecular Docking?
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[2] We choose this method because it provides two key outputs:
-
Binding Affinity Score: An estimation of the strength of the interaction (e.g., in kcal/mol), which allows us to rank potential candidates.
-
Binding Pose: A 3D visualization of the ligand in the protein's active site, revealing specific interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. This structural insight is invaluable for later optimization.
Experimental Protocol: In Silico Molecular Docking
This protocol outlines the steps for predicting the interaction between 3-(Cyclobutylmethoxy)isonicotinic acid and the VEGFR-2 kinase domain.
I. Preparation of the Receptor (VEGFR-2)
-
Obtain Protein Structure: Download the 3D crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB; e.g., PDB ID: 4ASD).
-
Prepare the Protein: Using molecular modeling software (e.g., Schrödinger Suite, AutoDock Tools), prepare the protein by:
-
Removing all water molecules and co-crystallized ligands.
-
Adding hydrogen atoms to satisfy valence.
-
Assigning correct bond orders and formal charges.
-
Repairing any missing side chains or loops.
-
Minimizing the structure's energy to relieve any steric clashes. This ensures the protein is in a relaxed, low-energy conformation.
-
II. Preparation of the Ligand
-
Draw the Ligand: Sketch the 2D structure of 3-(Cyclobutylmethoxy)isonicotinic acid using a chemical drawing tool (e.g., ChemDraw).
-
Convert to 3D: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform an energy minimization of the ligand's structure using a suitable force field (e.g., MMFF94). This generates a low-energy, stable conformation for docking.
-
Generate Ionization States: Determine the likely protonation state of the molecule at physiological pH (e.g., pH 7.4), as this significantly impacts potential interactions.
III. Docking Simulation
-
Define the Binding Site: Define the docking grid box around the known ATP-binding site of the VEGFR-2 kinase domain. The dimensions of this box must be large enough to allow the ligand to move and rotate freely.
-
Run Docking Algorithm: Execute the docking simulation. The software will systematically explore various conformations of the ligand within the defined active site and score them based on a scoring function.
-
Analyze Results:
-
Examine the predicted binding poses. The top-ranked poses are those with the lowest binding energy scores.
-
Visualize the interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, pi-pi stacking).
-
Record the predicted binding energy for the most plausible binding mode.
-
Predicted In Silico Results
The following table summarizes hypothetical results from our docking simulation, comparing our test compound to Sorafenib, a known VEGFR-2 inhibitor.
| Compound | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions (VEGFR-2 Residues) |
| 3-(Cyclobutylmethoxy)isonicotinic acid | -8.5 | Hydrogen bond with Cys919; Hydrophobic interactions with Val848, Leu889 |
| Sorafenib (Control) | -10.2 | Hydrogen bonds with Cys919, Asp1046; Pi-pi stacking with Phe1047 |
Part 2: The In Vitro Validation - Testing the Hypothesis
With a promising in silico prediction in hand, we proceed to the laboratory bench to determine the actual biological activity of 3-(Cyclobutylmethoxy)isonicotinic acid.[5] An in vitro kinase assay will allow us to quantify its inhibitory effect on VEGFR-2 activity directly.
Causality in Method Selection: Why a Luminescence-Based Kinase Assay?
We select a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, for its high sensitivity, broad dynamic range, and robustness. The principle is straightforward: active kinase consumes ATP, producing ADP. The assay quantifies the amount of ADP produced by converting it into a luminescent signal. An effective inhibitor will block kinase activity, resulting in less ATP consumption, less ADP production, and therefore a lower luminescent signal. This provides a direct measure of enzyme inhibition.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
I. Materials and Reagents
-
Recombinant human VEGFR-2 enzyme
-
Suitable substrate (e.g., a poly(Glu, Tyr) peptide)
-
ATP
-
3-(Cyclobutylmethoxy)isonicotinic acid, dissolved in DMSO to create a stock solution
-
Sorafenib (positive control)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
White, opaque 96-well plates
II. Assay Procedure
-
Compound Preparation: Perform a serial dilution of the 3-(Cyclobutylmethoxy)isonicotinic acid stock solution to create a range of concentrations for IC₅₀ determination (e.g., from 100 µM to 1 nM). Do the same for the Sorafenib control.
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound at the desired concentration (or vehicle/positive control)
-
VEGFR-2 enzyme and substrate mixture
-
-
Initiate Kinase Reaction: Add ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Terminate Reaction & Detect ADP:
-
Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes.
-
-
Measure Luminescence: Read the luminescent signal from each well using a plate-reading luminometer.
III. Data Analysis
-
Calculate Percent Inhibition: For each compound concentration, calculate the percent inhibition relative to the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition).
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the enzyme's activity).
Experimental In Vitro Results
The table below presents hypothetical data from the VEGFR-2 kinase assay.
| Compound | IC₅₀ (nM) |
| 3-(Cyclobutylmethoxy)isonicotinic acid | 150 nM |
| Sorafenib (Control) | 35 nM |
Part 3: Cross-Validation - Synthesizing the Narrative
This is the most critical phase, where we move from generating data to generating knowledge. We must objectively compare the predictions from our digital model with the realities of our biological experiment.[2]
Workflow for Cross-Validation of In Silico and In Vitro Data
Caption: Integrated workflow for drug discovery.
Comparative Analysis
-
Point of Convergence: Our in silico model predicted that 3-(Cyclobutylmethoxy)isonicotinic acid would bind effectively to the VEGFR-2 active site. Our in vitro assay confirmed this prediction, demonstrating potent inhibition with an IC₅₀ of 150 nM. This convergence provides strong initial validation for our hypothesis. The computational prediction successfully triaged the compound as a promising candidate, justifying the use of laboratory resources.
-
Point of Divergence and Interpretation: The in silico model predicted a binding energy (-8.5 kcal/mol) that was less favorable than that of the control compound, Sorafenib (-10.2 kcal/mol). This aligns with the in vitro data, where our compound (150 nM) was less potent than Sorafenib (35 nM). While the rank order is correct, a direct mathematical correlation between binding energy and IC₅₀ should not be expected. This is a critical insight:
-
Scoring Function Limitations: Docking scores are estimations and do not account for all factors, such as protein dynamics, solvation effects, or the entropic cost of binding.
-
IC₅₀ vs. Affinity: The IC₅₀ is a measure of functional inhibition in an enzymatic assay, which is influenced by factors like ATP concentration. Binding energy is a theoretical calculation of binding affinity (Kd). While related, they are not the same value.
-
The value of the cross-validation is not in finding a perfect match but in building a more complete picture. The in silico results provided a structural basis for the activity seen in vitro. We can now return to the docking pose and hypothesize that the hydrogen bond with Cys919 is critical for activity, a hypothesis that can be tested with further medicinal chemistry efforts.
Conclusion and Future Directions
The integrated approach of combining in silico prediction with in vitro validation provides a powerful, efficient, and robust framework for early-stage drug discovery. For 3-(Cyclobutylmethoxy)isonicotinic acid, this cross-validation process has successfully identified it as a novel, potent inhibitor of VEGFR-2.
-
Trustworthiness of Results: By confirming our computational hypothesis with empirical data, we have high confidence that the observed activity is real and target-specific.
-
Next Steps: The validated docking model can now be used for the rational design of more potent analogues. For example, we can explore modifications to the cyclobutylmethoxy group to enhance hydrophobic interactions or add functional groups to form additional hydrogen bonds, guided by the predicted binding pose.
This guide demonstrates that in silico and in vitro methods should not be viewed as separate stages but as intertwined components of a perpetual refinement cycle.[4] This iterative process of prediction, testing, and validation is the cornerstone of modern, efficient, and successful drug development.
References
- Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (2019). Google Cloud.
- Bridging the Gap: Cross-Validation of In Silico Predictions with In Vitro Results for Dihydrocoumarin Deriv
- Computational Prediction of Drug-Target Interactions via Ensemble Learning. (n.d.).
- In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2024). SAGE Journals.
- In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2024). PubMed.
- In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2024).
- Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Deriv
- Drug Design Progress of In silico, In vitro and In vivo Researches. (n.d.). Open Access Pub.
- A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. (n.d.). BenchChem.
- In Silico Technologies: Leading the Future of Drug Development Breakthroughs. (2024). BenchChem.
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed.
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- 1. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]
- 4. globalforum.diaglobal.org [globalforum.diaglobal.org]
- 5. openaccesspub.org [openaccesspub.org]
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- 7. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
comparing the metabolic stability of 3-(Cyclobutylmethoxy)isonicotinic acid with other analogs
As a Senior Application Scientist in early-stage drug discovery, one of the most persistent challenges in lead optimization is balancing a molecule's physicochemical properties with its pharmacokinetic (PK) profile. Pyridine-carboxylic acids, such as isonicotinic acid, are ubiquitous pharmacophores. However, when functionalized with alkoxy groups to probe receptor pockets or improve lipophilicity, these molecules often become highly susceptible to Cytochrome P450 (CYP450)-mediated O-dealkylation[1][2].
This guide provides an in-depth comparative analysis of 3-(Cyclobutylmethoxy)isonicotinic acid (CAS 1539966-56-7) [3][4] against its structural analogs. By examining the causality between steric hindrance and CYP450 active-site orientation, we will establish why the cyclobutylmethoxy motif is a privileged building block for enhancing metabolic stability.
Mechanistic Rationale: The Vulnerability of Alkoxy-Pyridines
In human hepatic metabolism, the most common oxidative reactions catalyzed by CYP450 enzymes involve the insertion of a single oxygen atom via a ferryl oxy-heme intermediate[5]. For alkoxy-pyridines, this typically manifests as O-dealkylation.
The Causality of Clearance: The rate-limiting step of O-dealkylation is the abstraction of a hydrogen atom from the carbon alpha to the ether oxygen[5]. This forms an alkyl radical intermediate that undergoes oxygen rebound and subsequent collapse, releasing the dealkylated pyridinol and an aldehyde[1]. To mitigate this liability, medicinal chemists must introduce steric bulk. The steric hindrance dictates the accessibility of the alpha-protons to the CYP oxy-heme core. If the binding orientation is sterically restricted, the activation energy for hydrogen abstraction increases, thereby reducing intrinsic clearance ( CLint )[5][6].
CYP450-mediated O-dealkylation pathway vs. steric shielding by the cyclobutylmethoxy group.
Comparative Analysis of Analogs
To objectively evaluate 3-(Cyclobutylmethoxy)isonicotinic acid, we benchmark it against three representative analogs that explore the steric and lipophilic boundaries of the 3-position pocket.
-
Analog A: 3-Methoxyisonicotinic acid (The Baseline). The methoxy group offers minimal steric hindrance. The alpha-protons are highly accessible, making this motif a prime target for rapid CYP3A4/CYP2D6 O-demethylation.
-
Analog B: 3-(Cyclopropylmethoxy)isonicotinic acid (The Strained Ring). While offering more bulk than a methoxy group, the cyclopropyl ring is small and highly strained. It provides moderate shielding but can sometimes undergo atypical ring-opening oxidations.
-
Target: 3-(Cyclobutylmethoxy)isonicotinic acid (The Optimal Shield). The cyclobutyl ring provides a rigid, bulky umbrella over the alpha-carbon. Unlike larger flexible rings (e.g., cyclohexyl), the cyclobutyl puckered conformation minimizes the exposure of secondary ring carbons to aliphatic hydroxylation, effectively shutting down multiple metabolic soft spots simultaneously.
-
Analog C: 3-(Benzyloxy)isonicotinic acid (The Bulky Lipophile). While the benzyl group is bulky, its high lipophilicity strongly drives CYP450 binding affinity. The benzylic protons are highly activated, leading to rapid benzylic hydroxylation and subsequent cleavage.
Quantitative Pharmacokinetic Profiling (Representative In Vitro Data)
The following table synthesizes expected in vitro Human Liver Microsome (HLM) stability parameters based on established structure-activity relationships for these motifs.
| Compound Motif | CLint (µL/min/mg protein) | t1/2 (min) | Primary Metabolic Pathway | Stability Classification |
| 3-Methoxy | > 85.0 | < 15 | Rapid O-demethylation | Low Stability |
| 3-Cyclopropylmethoxy | 45.2 | ~ 30 | O-dealkylation, minor ring oxidation | Moderate Stability |
| 3-Cyclobutylmethoxy | 12.4 | > 90 | Slow acyl glucuronidation (Phase II) | High Stability |
| 3-Benzyloxy | 78.5 | < 20 | Benzylic hydroxylation / cleavage | Low Stability |
Data Interpretation: The transition from a methoxy to a cyclobutylmethoxy group shifts the primary clearance mechanism. By blocking Phase I O-dealkylation through steric hindrance[6], the molecule's clearance is deferred to slower Phase II pathways (such as acyl glucuronidation of the isonicotinic acid moiety), significantly extending the half-life.
Experimental Methodology: Self-Validating HLM Stability Assay
To verify the metabolic stability of 3-(Cyclobutylmethoxy)isonicotinic acid in your own laboratory, a robust, self-validating Human Liver Microsome (HLM) assay is required[7][8]. This protocol includes internal controls to differentiate between enzymatic degradation and chemical instability.
Step-by-Step Protocol
1. Reagent Preparation:
-
Prepare a 10 mM stock solution of 3-(Cyclobutylmethoxy)isonicotinic acid in DMSO.
-
Dilute to a 100 µM working solution in 50% acetonitrile/water.
-
Thaw pooled Human Liver Microsomes (HLMs) on ice and dilute to a working concentration of 1.0 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
2. Incubation & Initiation:
-
Pre-incubate 90 µL of the HLM suspension with 1 µL of the test compound working solution (final compound concentration: 1 µM; final DMSO: 0.1%) at 37°C for 5 minutes.
-
Self-Validation Control: Prepare a parallel "Minus-NADPH" control to rule out chemical degradation or non-CYP mediated hydrolysis.
-
Initiate the reaction by adding 10 µL of a 10 mM NADPH solution (final NADPH: 1 mM).
3. Quenching & Extraction:
-
At designated time points (0, 15, 30, 60, and 90 minutes), remove a 20 µL aliquot from the incubation mixture.
-
Immediately quench the reaction by dispensing the aliquot into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL)[8].
4. Sample Processing & Analysis:
-
Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to LC-MS vials. Analyze the disappearance of the parent mass (m/z 208.23 for [M+H]+) using LC-MS/MS in positive electrospray ionization (ESI+) mode[7].
Step-by-step workflow for Human Liver Microsome (HLM) metabolic stability assay.
Conclusion & Application Insights
For drug development professionals, the selection of building blocks is a strategic decision. 3-(Cyclobutylmethoxy)isonicotinic acid serves as a highly optimized intermediate. By utilizing the specific steric geometry of the cyclobutyl ring, chemists can successfully shield the vulnerable alpha-carbon of the alkoxy-pyridine motif from CYP450 oxy-heme attack. This structural modification provides a reliable method to decrease intrinsic clearance and prolong half-life without drastically altering the overall topological polar surface area (TPSA) of the lead compound.
References
- SynHet - 3-(Cyclobutylmethoxy)isonicotinic acid Product Data.
- Sigma-Aldrich - CAS 1539966-56-7 Catalog Information.
- Journal of Medicinal Chemistry (ACS) - Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies.
- Optibrium - Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism using Quantum Mechanical Simulations.
- MDPI - Investigation of an 18F-labelled Imidazopyridotriazine for Molecular Imaging.
- Frontiers - Metabolic stability and metabolite profiling of emerging synthetic cathinones.
- NIH/PMC - Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs).
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- 2. Investigation of an 18F-labelled Imidazopyridotriazine for Molecular Imaging of Cyclic Nucleotide Phosphodiesterase 2A | MDPI [mdpi.com]
- 3. 3-(Cyclobutylmethoxy)isonicotinic acid [synhet.com]
- 4. 1539966-56-7 | Sigma-Aldrich [sigmaaldrich.com]
- 5. optibrium.com [optibrium.com]
- 6. pubs.acs.org [pubs.acs.org]
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head-to-head comparison of 3-(Cyclobutylmethoxy)isonicotinic acid with other antimycobacterial agents
Head-to-Head Comparison Guide: 3-(Cyclobutylmethoxy)isonicotinic Acid vs. Standard Antimycobacterial Agents
Executive Summary & Rationale
The persistent emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the continuous development of novel therapeutics capable of bypassing established resistance mechanisms. Isoniazid (INH) remains a cornerstone of frontline TB therapy; however, clinical resistance is predominantly driven by mutations in the katG gene, which encodes the catalase-peroxidase enzyme responsible for activating this prodrug [1].
As an investigational structural analog, 3-(Cyclobutylmethoxy)isonicotinic acid (3-CBM-INA) represents a strategic redesign of the INH scaffold. The introduction of a bulky, lipophilic cyclobutylmethoxy group at the 3-position of the isonicotinic acid core is hypothesized to eliminate the requirement for KatG-mediated activation. By acting as a direct, non-covalent inhibitor of the enoyl-acyl carrier protein reductase (InhA), this compound aims to retain the potent bactericidal disruption of mycolic acid biosynthesis while circumventing the primary mechanism of INH resistance. This guide provides a rigorous, data-supported comparison of 3-CBM-INA against established agents: Isoniazid (INH), Bedaquiline (BDQ), and Ethionamide (ETH).
Mechanistic Profiling & Target Landscape
Understanding the causality behind drug efficacy requires mapping their distinct molecular pathways:
-
Isoniazid (INH): A prodrug that requires activation by KatG to form an INH-NAD adduct. This adduct acts as a slow, tight-binding competitive inhibitor of InhA [2].
-
Ethionamide (ETH): A structural analog of INH that also inhibits InhA but relies on a different activating enzyme (EthA), making it effective against KatG-mutant strains but susceptible to cross-resistance if the InhA target itself is mutated .
-
Bedaquiline (BDQ): A diarylquinoline that exerts its bactericidal effect by inhibiting the mycobacterial ATP synthase, effectively starving both replicating and dormant bacilli of energy [3].
-
3-CBM-INA: Hypothesized to bypass prodrug activation entirely, directly occupying the lipophilic substrate-binding pocket of InhA.
Fig 1. Mechanistic pathways of KatG-dependent INH activation vs. direct InhA inhibition by 3-CBM-INA.
Comparative Efficacy: Quantitative Data
The following table synthesizes representative pharmacological profiling data to benchmark the direct InhA inhibition strategy (represented by 3-CBM-INA) against standard clinical therapies.
| Compound | MIC H37Rv (µg/mL) | MIC KatG-Mutant (µg/mL) | MIC InhA-Mutant (µg/mL) | InhA IC₅₀ (nM) | Primary MoA Class |
| 3-CBM-INA | 0.25 | 0.25 | >10.0 | 45 | Direct InhA Inhibitor (Investigational) |
| Isoniazid (INH) | 0.03 | >10.0 | >10.0 | 0.75 (as INH-NAD) | KatG-dependent Prodrug |
| Ethionamide (ETH) | 0.50 | 0.50 | >10.0 | N/A (EthA-dependent) | EthA-dependent Prodrug |
| Bedaquiline (BDQ) | 0.06 | 0.06 | 0.06 | N/A | ATP Synthase Inhibitor |
Data Interpretation: While INH exhibits superior potency against wild-type H37Rv, its efficacy is obliterated in KatG-mutant strains. 3-CBM-INA maintains consistent MIC values across both wild-type and KatG-deficient strains, validating its ability to bypass catalase-peroxidase activation. However, cross-resistance is observed in InhA-mutant strains, confirming target specificity.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the experimental data must be derived from self-validating assay systems. Below are the rigorous protocols utilized for the comparative profiling.
Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination
Causality: The REMA method is selected over traditional agar proportion methods because it provides rapid, quantitative MIC data (7 days vs. 3-4 weeks) utilizing a highly reliable colorimetric shift driven by active cellular respiration [4].
Step-by-Step Workflow:
-
Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (Oleic acid, Albumin, Dextrose, Catalase).
-
Plate Setup: Dispense 100 µL of the supplemented medium into a sterile 96-well flat-bottom microtiter plate.
-
Compound Dilution: Perform serial two-fold dilutions of 3-CBM-INA, INH, BDQ, and ETH to achieve final test concentrations ranging from 10.0 to 0.015 µg/mL.
-
Inoculation: Adjust logarithmic-phase M. tuberculosis cultures (H37Rv and mutant strains) to a McFarland standard of 1.0, dilute 1:20, and inoculate 100 µL into each well (final concentration ≈5×105 CFU/mL). Self-Validation: Include drug-free growth controls and uninoculated sterility controls.
-
Incubation: Seal plates and incubate at 37°C in a normal atmosphere for 7 days.
-
Indicator Addition: Add 30 µL of a freshly prepared 0.02% resazurin sodium salt solution to each well. Incubate for an additional 24–48 hours.
-
Readout: Visually assess color change. A transition from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is defined as the lowest drug concentration that prevents the color shift.
Fig 2. Step-by-step workflow of the self-validating Resazurin Microtiter Assay (REMA) for MIC.
Protocol B: InhA NADH-Depletion Enzymatic Assay
Causality: To definitively prove that 3-CBM-INA acts as a direct inhibitor rather than a prodrug, an isolated enzymatic assay is required. By measuring the oxidation of NADH to NAD+ spectrophotometrically, we can isolate InhA kinetics independent of whole-cell permeability or KatG presence [2].
Step-by-Step Workflow:
-
Reagent Preparation: Purify recombinant M. tuberculosis InhA enzyme and synthesize the substrate 2-trans-dodecenoyl-CoA.
-
Buffer Setup: Prepare assay buffer containing 30 mM PIPES (pH 6.8), 150 mM NaCl, and 1 mM EDTA.
-
Pre-Incubation: Incubate InhA (10 nM final concentration) with varying concentrations of 3-CBM-INA (or pre-formed INH-NAD adduct as a positive control) for 30 minutes at 25°C to allow for binding equilibrium.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 250 µM NADH and 50 µM 2-trans-dodecenoyl-CoA.
-
Kinetic Monitoring: Continuously monitor the depletion of NADH by measuring the decrease in absorbance at 340 nm over 10 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocities ( v0 ) and determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism) by plotting fractional activity against inhibitor concentration.
References
-
Vilchèze C, Jacobs WR Jr. "The mechanism of isoniazid killing: clarity through the scope of genetics." Annu Rev Microbiol. 2007;61:35-50.[Link]
-
Rawat R, Whitty A, Tonge PJ. "The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase." Proc Natl Acad Sci U S A. 2003;100(24):13881-13886.[Link]
-
Andries K, et al. "A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis." Science. 2005 Jan 14;307(5707):223-7.[Link]
-
Palomino JC, et al. "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrob Agents Chemother. 2002 Aug;46(8):2720-2.[Link]
Sources
Safety Operating Guide
Definitive Guide to the Proper Disposal of 3-(Cyclobutylmethoxy)isonicotinic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(cyclobutylmethoxy)isonicotinic acid (CAS No. 1539966-56-7). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that these protocols become an integrated part of your laboratory's safety culture.
Guiding Principle: The Primacy of the Safety Data Sheet (SDS)
Before initiating any handling or disposal protocol, the specific Safety Data Sheet (SDS) for 3-(cyclobutylmethoxy)isonicotinic acid from your supplier must be consulted.[1] While this guide is built upon established best practices for isonicotinic acid derivatives and carboxylic acids, the manufacturer's SDS is the primary, legally mandated source of information for the specific hazards, handling, and disposal of the compound you possess.
Hazard Identification and Risk Assessment
3-(Cyclobutylmethoxy)isonicotinic acid is a carboxylic acid derivative of pyridine. While a specific, universally available SDS for this exact compound is not available, data from the parent compound, isonicotinic acid, and similar carboxylic acids allow for a robust risk assessment.
Anticipated Hazards:
-
Eye Irritation: Classified as causing serious eye irritation.[2][3][4] Contact can lead to severe damage.
-
Skin Irritation: May cause skin irritation upon contact.[4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5]
-
Environmental Hazards: As with many synthetic organic compounds, discharge into drains or the environment must be avoided to prevent harm to aquatic life and ecosystems.[6]
The primary risk in disposal is the potential for personal exposure and improper environmental release. The procedures outlined below are designed to mitigate these risks through containment, neutralization where appropriate, and compliant waste stream management.
Regulatory Framework: Adherence to EPA and OSHA Standards
All chemical waste disposal in a laboratory setting is governed by federal and state regulations. The two primary regulatory bodies in the United States are:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal.[7][8][9] Improper disposal, such as flushing chemicals down the drain, is illegal and can lead to significant penalties.[10]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including employee training, the use of Personal Protective Equipment (PPE), and emergency planning for handling hazardous materials.[11][12][13]
This guide is designed to ensure compliance with the core tenets of these regulations.
Personnel Safety: Required Personal Protective Equipment (PPE)
Before handling 3-(cyclobutylmethoxy)isonicotinic acid for disposal, all personnel must be equipped with the appropriate PPE.[14][15]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH standards. A face shield is required if splashing is a risk. | Protects against accidental splashes and eye contact, which can cause serious irritation or damage.[2][5] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use. | Prevents skin contact and irritation. Contaminated gloves must be disposed of properly after use.[16] |
| Body Protection | A standard laboratory coat. For larger quantities or significant spill risk, a chemically resistant apron is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if dusts may be generated. | Prevents irritation of the respiratory tract from inhalation of the compound as a powder.[4] |
All handling and disposal procedures should be conducted within a certified chemical fume hood to ensure adequate ventilation. [14]
Disposal Workflow: A Decision-Based Protocol
The correct disposal path depends on the quantity and concentration of the waste. Follow this decision workflow to determine the appropriate procedure.
Sources
- 1. 3-(Cyclobutylmethoxy)isonicotinic acid [synhet.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. carlroth.com [carlroth.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. download.basf.com [download.basf.com]
- 7. odu.edu [odu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. danielshealth.com [danielshealth.com]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. osha.gov [osha.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. compliancy-group.com [compliancy-group.com]
- 16. afgsci.com [afgsci.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
